molecular formula C7H16 B165618 3-Methylhexane CAS No. 589-34-4

3-Methylhexane

Cat. No.: B165618
CAS No.: 589-34-4
M. Wt: 100.2 g/mol
InChI Key: VLJXXKKOSFGPHI-UHFFFAOYSA-N
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Description

3-Methylhexane is a significant branched-chain alkane of high interest in research and development, primarily valued as a solvent and intermediate in chemical synthesis and pharmaceutical production. The global market for this compound is experiencing steady growth, propelled by its extensive use in the formulation of specialized chemical reagents and as a pharmaceutical intermediate in various drug syntheses . In atmospheric chemistry research, this compound serves as a model compound for studying the degradation mechanisms of volatile organic compounds (VOCs). Its gas-phase reactions with chlorine atoms are a key area of investigation, as these processes are crucial for understanding urban air quality and the formation of secondary organic aerosols (SOA); recent kinetic studies have quantified its reaction rate constants to better model its environmental impact and atmospheric lifetime . Furthermore, its role in combustion science is well-documented, where it is used as a surrogate component in fuel models to study the autoignition behavior and oxidation pathways of lightly branched alkanes found in conventional and synthetic fuels . The molecule is also chiral, existing as (R)- and (S)-enantiomers, which provides a valuable simple alkane framework for stereochemical studies . The continuous demand for higher-purity grades for specialized applications and the development of more sustainable synthesis methods are key trends driving innovation in the supply of this chemical .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylhexane
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InChI

InChI=1S/C7H16/c1-4-6-7(3)5-2/h7H,4-6H2,1-3H3
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InChI Key

VLJXXKKOSFGPHI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCC(C)CC
Source PubChem
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Molecular Formula

C7H16
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DSSTOX Substance ID

DTXSID3044334
Record name 3-Methylhexane
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Molecular Weight

100.20 g/mol
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Physical Description

Liquid, Clear colorless liquid; [Aldrich MSDS]
Record name Hexane, 3-methyl-
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Vapor Pressure

61.5 [mmHg]
Record name 3-Methylhexane
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CAS No.

589-34-4, 70024-92-9
Record name 3-Methylhexane
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Foundational & Exploratory

3-Methylhexane molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methylhexane: Structure, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a branched-chain alkane that serves as a foundational molecule in various scientific disciplines. While seemingly simple, its structural nuances, particularly its chirality, offer significant insights for professionals in organic synthesis, materials science, and drug development. This document moves beyond basic data, delving into the causality behind its properties and the practical implications for its application in a research setting.

Core Molecular Architecture: Formula, Structure, and Stereoisomerism

This compound is a saturated hydrocarbon and a structural isomer of heptane. Its fundamental properties are dictated by its specific arrangement of atoms.

Molecular and Structural Formula

The molecular formula for this compound is C₇H₁₆ , indicating it is composed of seven carbon atoms and sixteen hydrogen atoms.[1] Its structure consists of a six-carbon hexane chain as the backbone, with a single methyl group (–CH₃) substituent located on the third carbon atom.[2] This branching is the primary differentiator from its linear isomer, n-heptane.

The condensed structural formula is CH₃CH₂CH(CH₃)CH₂CH₂CH₃.[3]

cluster_R (R)-3-methylhexane cluster_S (S)-3-methylhexane C_R C* H_R C_R->H_R CH3_R C_R->CH3_R C2H5_R C_R->C2H5_R C3H7_R C_R->C3H7_R mirror C_S C* H_S C_S->H_S CH3_S C_S->CH3_S C2H5_S C_S->C2H5_S C3H7_S C_S->C3H7_S start Start: Handling Flammable Liquid ppe 1. Don Correct PPE (Goggles, Gloves, Lab Coat) start->ppe hood 2. Work Inside Certified Chemical Fume Hood ppe->hood ground 3. Ground/Bond Containers Before Transfer hood->ground dispense 4. Dispense Liquid (Use Spark-Proof Tools) ground->dispense seal 5. Tightly Seal Containers After Use dispense->seal store 6. Return to Flammables Cabinet seal->store cleanup 7. Clean Work Area & Dispose of Waste Properly store->cleanup end End cleanup->end

Caption: Standard workflow for safely handling flammable liquids like this compound.

Conclusion

This compound is more than a simple isomer of heptane; it is a molecule that embodies key principles of organic chemistry, from structural isomerism and stereochemistry to its application as a model system in advanced catalysis and combustion science. For researchers in drug development, it serves as a fundamental example of how simple alkyl branching can influence molecular properties, a concept that is routinely exploited in the design of next-generation therapeutics. A thorough understanding of its structure, properties, and safe handling is essential for its effective and responsible use in a scientific setting.

References

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  • Give different Enantiomers of 3-methyl hexane. - Brainly.in. (2023, March 9). Retrieved January 14, 2026, from [Link]

  • Material Safety Data Sheet this compound, 99% - Exposome-Explorer. (n.d.). Retrieved January 14, 2026, from [Link]

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  • How to prove this compound is chiral while 3-methylpentane - Quora. (2019, December 25). Retrieved January 14, 2026, from [Link]

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An In-depth Technical Guide on (R)-3-methylhexane and (S)-3-methylhexane Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Scientific Endeavors

In the realm of molecular science, the concept of chirality—a property where a molecule is non-superimposable on its mirror image—stands as a fundamental pillar, particularly in the fields of pharmacology and materials science.[1][2] These non-superimposable mirror images are known as enantiomers.[2] While enantiomers share identical physical and chemical properties in an achiral environment, their interactions within a chiral environment, such as a biological system, can differ dramatically.[2] This divergence in biological activity is a critical consideration in drug development, as one enantiomer of a chiral drug may exhibit therapeutic effects while the other could be inactive or even toxic.[3][4][5]

3-methylhexane, a simple branched alkane and an isomer of heptane, serves as an excellent model for understanding the implications of chirality.[6][7] Its structure contains a chiral center at the third carbon atom, leading to the existence of two distinct enantiomers: (R)-3-methylhexane and (S)-3-methylhexane.[6][8] Although seemingly simple, the stereochemistry of these aliphatic hydrocarbons presents unique challenges and opportunities in synthesis, separation, and analysis.[9] This guide provides a comprehensive technical overview of the synthesis, properties, and analysis of (R)- and (S)-3-methylhexane, tailored for researchers, scientists, and professionals in drug development.

Synthesis and Chiral Separation of this compound Enantiomers

The preparation of enantiomerically pure this compound is not a trivial task and typically involves two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis: This approach aims to selectively create one enantiomer over the other. Chiral catalysts or auxiliaries are often employed to guide the reaction pathway towards the desired stereoisomer.[1][10] While highly elegant, the development of stereoselective methods for simple alkanes can be complex and may not always be the most cost-effective approach for large-scale production.[4]

Resolution of Racemic Mixtures: This is a more common and often more practical method for obtaining pure enantiomers.[4] A racemic mixture, which contains equal amounts of both enantiomers, is subjected to a separation technique that can differentiate between the (R) and (S) forms.

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for the analytical and preparative separation of enantiomers.[11][12] This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[11][13] Cyclodextrin-based CSPs, for instance, are known to be effective in resolving a wide range of chiral compounds, including hydrocarbons.[9][11] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, with the stability of these complexes dictating the elution order.[13]

Physicochemical Properties of (R)- and (S)-3-Methylhexane

In an achiral environment, the enantiomers of this compound exhibit identical physical properties. However, their interaction with plane-polarized light, a chiral probe, is distinct. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)). It is important to note that the R/S designation is based on the Cahn-Ingold-Prelog priority rules and does not directly correlate with the direction of optical rotation.[14]

Property(S)-3-methylhexane(R)-3-methylhexaneRacemic this compound
CAS Number 6131-24-4[6][14]78918-91-9[6][15]589-34-4[16][17]
Molecular Formula C₇H₁₆[14][16]C₇H₁₆[15]C₇H₁₆[16]
Molecular Weight 100.20 g/mol [14][16]100.20 g/mol [15]100.20 g/mol [16][17]
Boiling Point ~91-92 °C (364-365 K)[18][19]Not explicitly found, but expected to be identical to the (S)-enantiomer and racemic mixture.91 °C[17]
Melting Point -119 °C (154.15 K)[18][20]Not explicitly found, but expected to be identical to the (S)-enantiomer and racemic mixture.-119 °C[17]
Density ~0.687 g/mL at 25 °C[18]Not explicitly found, but expected to be identical to the (S)-enantiomer and racemic mixture.0.687 g/mL at 25 °C[17]
Refractive Index n20/D 1.388[18]Not explicitly found, but expected to be identical to the (S)-enantiomer and racemic mixture.n20/D 1.388[17]
Optical Rotation (+)[14](-)[15]0 (racemic mixture)

Stereospecific Analysis of this compound Enantiomers: A Detailed Protocol

The accurate determination of the enantiomeric composition of a this compound sample is crucial for quality control and research purposes. Chiral gas chromatography is the method of choice for this analysis.

Experimental Protocol: Enantiomeric Analysis by Chiral Gas Chromatography

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column) is required.

  • Sample Preparation: Dilute the this compound sample in a suitable volatile solvent, such as hexane or pentane, to an appropriate concentration for GC analysis.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen, with a constant flow rate.

    • Oven Temperature Program: An initial temperature of 40 °C held for 5 minutes, followed by a ramp of 2 °C/minute to 100 °C. The final temperature is held for 10 minutes. (Note: This is a starting point and may require optimization).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition and Analysis: Record the chromatogram. The two enantiomers should appear as two separate peaks. The peak area of each peak is proportional to the concentration of that enantiomer. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [|(Area₁ - Area₂)| / (Area₁ + Area₂)] x 100.

Causality Behind Experimental Choices:

  • Chiral Column: The use of a chiral stationary phase is the cornerstone of this method, as it provides the necessary enantioselective interactions for separation.

  • Temperature Program: A slow temperature ramp is often necessary to achieve baseline resolution of the enantiomers of volatile compounds like this compound.

  • FID Detector: The flame ionization detector is highly sensitive to hydrocarbons and provides a robust and linear response.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis Sample This compound Sample Dilution Dilute in Volatile Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Prepared Sample Separation Separation on Chiral Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Raw Data Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation Result Result Calculation->Result Final Report

Caption: Workflow for the enantiomeric analysis of this compound by chiral GC.

Pharmacological Relevance and Industrial Applications

While this compound itself is not a known therapeutic agent, the study of its enantiomers provides valuable insights into the broader principles of stereochemistry in drug action.[2] The differential biological activity of enantiomers is a well-established phenomenon.[21][22] For instance, in many chiral drugs, one enantiomer is responsible for the therapeutic effect, while the other may be inactive, have a different activity, or even be toxic.[2][5]

In an industrial context, chiral alkanes and their derivatives can serve as important building blocks or "chiral pools" for the synthesis of more complex chiral molecules.[10] this compound can also be used as a model compound in various chemical studies, such as hydrocarboxylation and oxygenation reactions.[17] Furthermore, understanding the behavior of simple chiral molecules like this compound is relevant in fields like atmospheric chemistry, where it can be used to study the degradation of volatile organic compounds.[7]

Conclusion

The enantiomers of this compound, (R)- and (S)-3-methylhexane, serve as a fundamental illustration of the profound impact of stereochemistry in the molecular sciences. While their direct applications may be limited, their study provides an invaluable platform for understanding the principles of chiral synthesis, separation, and analysis—techniques that are at the forefront of modern drug discovery and development. A thorough understanding of the distinct properties and behaviors of enantiomers is indispensable for any scientist working in these fields, ensuring the development of safer and more effective chemical entities.

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Introduction: Elucidating the Structure of a Simple Branched Alkane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methylhexane

This compound (C₇H₁₆) is a saturated, branched-chain alkane, one of the nine structural isomers of heptane. As a simple aliphatic hydrocarbon, it serves as a fundamental model for understanding the structural complexities that arise from alkyl branching. While devoid of traditional functional groups, its specific arrangement of atoms imparts a unique spectroscopic signature. For researchers in petrochemistry, materials science, and drug development, the precise identification and differentiation of such isomers are paramount. This guide provides a detailed analysis of this compound using the three core pillars of organic structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, interpret the resulting spectra with field-proven insights, and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed information about the carbon and hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei in a strong magnetic field.[1] For a molecule like this compound, which lacks chromophores or highly polar bonds, NMR is the most powerful tool for unambiguous identification.

¹³C NMR Spectroscopy: Mapping the Unique Carbon Environments

The ¹³C NMR spectrum reveals each unique carbon environment within a molecule. Due to the asymmetric nature of this compound, with a chiral center at the third carbon, all seven carbon atoms are chemically non-equivalent.[2] This lack of symmetry is a key identifying feature, predicting the appearance of seven distinct signals in the ¹³C NMR spectrum.[2] All signals are found in the upfield region (approximately 10-40 ppm), which is characteristic of sp³-hybridized carbons in alkanes.[2]

Expert Interpretation: The chemical shift of each carbon is influenced by its local electronic environment. Carbons that are more substituted (methine > methylene > methyl) and those closer to the branching point tend to appear further downfield (higher ppm). The assignments below are based on empirical data and established chemical shift prediction models.

Table 1: ¹³C NMR Chemical Shift Data for this compound

Assigned CarbonChemical Shift (δ) in ppmMultiplicity (DEPT)Rationale
C1 (CH₃)14.47CH₃Terminal methyl group, furthest from the branch.
C2 (CH₂)29.68CH₂Methylene group adjacent to the terminal methyl.
C3 (CH)34.36CHMethine carbon, the point of branching, most downfield.
C4 (CH₂)39.20CH₂Methylene group on the longer chain, adjacent to the branch.
C5 (CH₂)20.34CH₂Methylene group, beta to the branch point.
C6 (CH₃)11.45CH₃Terminal methyl on the shorter ethyl branch.
C7 (CH₃-branch)19.24CH₃Methyl group directly attached to the chiral center.

Data sourced from PubChem and Spectral Database for Organic Compounds (SDBS).[3]

Caption: Molecular structure of this compound with carbon numbering.

¹H NMR Spectroscopy: The Complexity of Proton Signals

The ¹H NMR spectrum of this compound is significantly more complex than its ¹³C spectrum. While a simplified analysis might predict seven sets of proton signals, the presence of a stereocenter at C3 renders the adjacent methylene protons (at C2 and C4) diastereotopic.[4] This means they are chemically non-equivalent and should, in principle, give rise to separate signals and couple with each other. This results in a spectrum with many overlapping multiplets, all confined to the narrow, upfield alkane region (typically 0.8-1.6 ppm).[4]

Expert Interpretation: The key to deciphering the ¹H NMR spectrum of a branched alkane is to focus on the integration and general multiplet patterns rather than resolving every single coupling constant.

  • Methyl Groups (CH₃): These typically appear as triplets (if next to a CH₂) or doublets (if next to a CH). In this compound, we expect two triplets and one doublet.

  • Methylene Groups (CH₂): These appear as complex multiplets due to coupling with multiple, non-equivalent neighboring protons.

  • Methine Group (CH): The single proton at the branch point (C3) will also be a complex multiplet, as it couples to protons on C2, C4, and C7.

Table 2: Predicted ¹H NMR Signals for this compound

Assigned ProtonsApprox. Chemical Shift (δ) in ppmPredicted MultiplicityIntegration
H1 (on C1)~0.9Triplet3H
H6 (on C6)~0.9Triplet3H
H7 (on C7)~0.85Doublet3H
H2, H4, H5~1.2-1.4Complex Multiplets6H
H3 (on C3)~1.1-1.3Complex Multiplet1H

Note: The actual spectrum shows significant signal overlap in the 1.1-1.4 ppm region.[4]

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A self-validating NMR protocol ensures sample purity, proper instrument calibration, and correct parameter selection.

  • Sample Preparation:

    • Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is crucial to avoid a large interfering solvent signal in ¹H NMR.[4]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as a reference point for the chemical shift scale.[2][4]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is validated by observing the narrow linewidth of the TMS or solvent peak.

  • ¹³C NMR Acquisition:

    • Select a standard proton-decoupled ¹³C experiment. Decoupling collapses the C-H splitting, ensuring each unique carbon appears as a single sharp line, which simplifies the spectrum.[2]

    • Set the spectral width to cover the expected range (e.g., 0-50 ppm for an alkane).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (e.g., 128 scans or more, as ¹³C has a low natural abundance of 1.1%).[5]

  • ¹H NMR Acquisition:

    • Select a standard ¹H experiment.

    • Set the spectral width to cover the expected range (e.g., 0-2 ppm).

    • A small number of scans (e.g., 8 or 16) is usually sufficient due to the high sensitivity of the ¹H nucleus.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative ratio of protons in each environment.

Infrared (IR) Spectroscopy: Probing C-H Vibrations

IR spectroscopy is a rapid and effective method for identifying the types of bonds present in a molecule. For an alkane like this compound, the spectrum is relatively simple, characterized exclusively by carbon-hydrogen and carbon-carbon bond vibrations.[6][7] The diagnostic value lies in confirming the presence of a saturated hydrocarbon framework and, crucially, the absence of other functional groups.[8]

Expert Interpretation: The IR spectrum of an alkane is defined by two main regions:

  • C-H Stretching Region (2850-3000 cm⁻¹): All sp³ C-H bonds absorb in this range. The presence of strong, sharp peaks just below the 3000 cm⁻¹ dividing line is a definitive marker for an alkane.[8][9]

  • C-H Bending Region (1350-1470 cm⁻¹): These absorptions correspond to the scissoring and bending motions of CH₂ and CH₃ groups.[7][8] The region below 1300 cm⁻¹ is known as the "fingerprint region," containing a complex pattern of C-C stretching and other bending vibrations that are unique to the specific molecule.[7][8]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeSignificance
2975 - 2845StrongC-H Stretching (sp³)Confirms the presence of methyl (CH₃) and methylene (CH₂) groups.[8]
1480 - 1440MediumCH₂ Bending (Scissoring)Characteristic of methylene groups in the alkane chain.[8]
1385 - 1370Medium-WeakCH₃ Bending (Symmetrical)Characteristic of methyl groups.[8]

Data sourced from NIST Chemistry WebBook and other organic chemistry resources.[8][10]

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a common technique for liquid samples that requires minimal preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or ZnSe) is clean.[11] Record a background spectrum of the empty crystal. This is a critical self-validating step, as the instrument software will automatically subtract this background from the sample spectrum, removing interference from atmospheric CO₂ and H₂O.

  • Sample Application:

    • Place a single drop of neat this compound directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Initiate the scan. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe to prevent cross-contamination of subsequent samples.

Mass Spectrometry: Mapping the Fragmentation Pattern

Mass spectrometry (MS) bombards a molecule with electrons, causing it to ionize and break apart into charged fragments. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which provides information about the molecule's molar mass and structural features.[12] For branched alkanes, fragmentation preferentially occurs at the branching point to form more stable secondary or tertiary carbocations.[13][14]

Expert Interpretation: The mass spectrum of this compound (molar mass = 100.20 g/mol ) will show a small molecular ion peak (M⁺) at m/z = 100.[3][15] Alkanes often have weak molecular ion peaks due to their propensity for fragmentation.[14] The most significant fragments arise from the cleavage of C-C bonds adjacent to the C3 methine group.

  • Molecular Ion (M⁺): m/z = 100. Confirms the molecular weight.

  • Loss of a Methyl Group (M-15): m/z = 85. Resulting from the loss of a CH₃• radical.

  • Loss of an Ethyl Group (M-29): m/z = 71. From the loss of a CH₃CH₂• radical.[15]

  • Loss of a Propyl Group (M-43): m/z = 57. From the loss of a CH₃CH₂CH₂• radical.[15]

  • Propyl Cation: m/z = 43. This is often a very abundant peak in alkanes.[15]

Table 4: Major Ions in the Mass Spectrum of this compound

m/z ValueProposed FragmentRelative AbundanceRationale of Formation
100[C₇H₁₆]⁺•LowMolecular Ion (M⁺)
85[C₆H₁₃]⁺ModerateLoss of CH₃• radical (M-15)
71[C₅H₁₁]⁺HighLoss of C₂H₅• radical (M-29)
57[C₄H₉]⁺HighLoss of C₃H₇• radical (M-43)
43[C₃H₇]⁺Base Peak (100%)Propyl cation, a very stable fragment.[15]

Data sourced from NIST Chemistry WebBook and PubChem.[3][16]

3_Methylhexane_Fragmentation M [C₇H₁₆]⁺• m/z = 100 (Molecular Ion) F85 [C₆H₁₃]⁺ m/z = 85 M->F85 - •CH₃ F71 [C₅H₁₁]⁺ m/z = 71 M->F71 - •C₂H₅ F57 [C₄H₉]⁺ m/z = 57 M->F57 - •C₃H₇ F43 [C₃H₇]⁺ m/z = 43 (Base Peak) M->F43 - •C₄H₉

Caption: Key fragmentation pathways of this compound in EI-MS.

Experimental Protocol: Acquiring a GC-MS Spectrum

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for volatile compounds like this compound, as the GC separates the sample from any impurities before it enters the mass spectrometer.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent (e.g., hexane or dichloromethane).

  • Instrument Setup (GC):

    • Install a non-polar capillary column suitable for hydrocarbon analysis (e.g., DB-1 or HP-5ms).

    • Set up a temperature program. A typical program might start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 150°C. This ensures separation of any potential isomers or impurities based on their boiling points.

    • Set the injector temperature to ~250°C and use helium as the carrier gas.

  • Instrument Setup (MS):

    • Set the ion source to Electron Ionization (EI) mode at the standard 70 eV. This energy level is standardized across libraries, allowing for direct comparison of the fragmentation pattern to databases like NIST.[16]

    • Set the mass analyzer to scan a range of m/z values (e.g., 35-200 amu).

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The GC will separate the components, and as each compound elutes from the column, it will enter the MS to generate a mass spectrum.

    • The resulting spectrum for the this compound peak can be compared against the NIST/Wiley spectral library for a statistically validated identity match.

Conclusion

The comprehensive spectroscopic analysis of this compound demonstrates how NMR, IR, and MS provide complementary and crucial pieces of structural information. While IR confirms its identity as a saturated alkane, and MS reveals its molecular weight and branching pattern, it is NMR that unambiguously defines its unique carbon-hydrogen framework. Together, these techniques provide a self-validating system for the positive identification and characterization of this compound, a foundational skill for professionals in chemical research and development.

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Introduction: The Concept of Isomerism in Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isomers of Heptane: Structure, Properties, and Applications

In the realm of organic chemistry, the concept of isomerism is fundamental. Isomers are compounds that share the identical molecular formula but differ in the arrangement of their atoms, leading to distinct physical and chemical properties.[1] Heptane, an alkane with the molecular formula C₇H₁₆, serves as a classic example of structural isomerism.[2] As a saturated hydrocarbon, it exists as nine distinct structural isomers, each possessing a unique carbon skeleton.[3][4][5]

This guide provides a comprehensive exploration of the nine isomers of heptane, delving into the causal relationships between their molecular architecture and their characteristic properties. For researchers, scientists, and drug development professionals, understanding these nuances is critical, as the choice of a solvent or starting material can profoundly impact reaction kinetics, purification efficiency, and final product purity. Heptane and its isomers are widely utilized as non-polar solvents in laboratories and industrial processes, including pharmaceutical manufacturing.[6][7][8]

The Nine Structural Isomers of Heptane

The structural diversity among heptane isomers arises from variations in the carbon chain (chain isomerism). These range from a simple linear structure to highly branched configurations.[9]

n-Heptane

The straight-chain isomer, n-heptane, is the most straightforward arrangement of the C₇H₁₆ formula.[4] It serves as a foundational reference point in fuel science.

  • IUPAC Name: Heptane

  • Common Name: n-Heptane

Caption: Skeletal structure of n-Heptane.

2-Methylhexane

This isomer features a six-carbon (hexane) main chain with a single methyl group attached to the second carbon.[3]

  • IUPAC Name: 2-Methylhexane

  • Common Name: Isoheptane

Caption: Skeletal structure of 2-Methylhexane.

3-Methylhexane

Similar to its counterpart above, this isomer has a six-carbon chain, but the methyl group is positioned on the third carbon.[3] This molecule is chiral.[10]

  • IUPAC Name: this compound

Caption: Skeletal structure of this compound.

2,2-Dimethylpentane

Here, the longest carbon chain is five atoms (pentane), with two methyl groups attached to the second carbon.[3]

  • IUPAC Name: 2,2-Dimethylpentane

  • Common Name: Neoheptane

Caption: Skeletal structure of 2,2-Dimethylpentane.

2,3-Dimethylpentane

This isomer has a five-carbon chain with methyl groups on the second and third carbons.[3] This molecule is chiral.[10]

  • IUPAC Name: 2,3-Dimethylpentane

Caption: Skeletal structure of 2,3-Dimethylpentane.

2,4-Dimethylpentane

A five-carbon chain with methyl groups attached to the second and fourth carbons.[3]

  • IUPAC Name: 2,4-Dimethylpentane

Caption: Skeletal structure of 2,4-Dimethylpentane.

3,3-Dimethylpentane

This isomer features a pentane backbone with two methyl groups bonded to the third carbon.[3]

  • IUPAC Name: 3,3-Dimethylpentane

Caption: Skeletal structure of 3,3-Dimethylpentane.

3-Ethylpentane

This structure consists of a five-carbon main chain with an ethyl group attached to the third carbon.[3]

  • IUPAC Name: 3-Ethylpentane

Caption: Skeletal structure of 3-Ethylpentane.

2,2,3-Trimethylbutane

The most highly branched isomer of heptane, with a four-carbon (butane) chain and three methyl groups at the second and third positions.[3]

  • IUPAC Name: 2,2,3-Trimethylbutane

  • Common Names: Triptane, Pentamethylethane

Caption: Skeletal structure of 2,2,3-Trimethylbutane.

Structure-Property Relationships: The Impact of Branching

The variation in physical properties among heptane isomers is a direct consequence of their molecular geometry. As non-polar molecules, the primary intermolecular forces at play are van der Waals dispersion forces.[11] The strength of these forces dictates properties like the boiling point.

Boiling Point

There is an inverse relationship between the degree of branching and the boiling point of an alkane isomer.[11]

  • Causality: Increased branching results in a more compact, spherical molecular shape. This reduces the available surface area for intermolecular contact.[11] Consequently, the van der Waals forces between molecules are weaker, requiring less thermal energy to overcome, which leads to a lower boiling point.[4][11] N-heptane, with its linear shape and maximum surface area, exhibits the strongest intermolecular forces and thus the highest boiling point among the isomers. Conversely, 2,2,3-trimethylbutane, the most branched isomer, has the lowest boiling point.[9]

Octane Rating

The octane rating of a fuel is a measure of its resistance to autoignition, or "knocking," in a spark-ignition engine.[12] The scale is defined by two reference points:

  • n-Heptane: Assigned an octane rating of 0 due to its high tendency to knock.[6][13]

  • Iso-octane (2,2,4-Trimethylpentane): Assigned an octane rating of 100 for its high resistance to knocking.[13][14]

  • Causality: Straight-chain alkanes like n-heptane burn very rapidly and explosively, causing engine knocking.[13] Branched isomers, in contrast, burn more slowly and in a more controlled manner, which is desirable for engine performance and longevity.[13] Generally, a higher degree of branching in an isomer's structure correlates with a higher octane rating. This chemical insight is fundamental to the refining processes that produce high-performance gasoline.

Comparative Data of Heptane Isomers

The following table summarizes key quantitative data for the nine isomers of heptane, illustrating the principles discussed above.

IsomerIUPAC NameBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Research Octane Number (RON)
n-HeptaneHeptane98.4-90.60.6840
2-Methylhexane2-Methylhexane90.1-118.30.67942.4
This compoundThis compound92.0-119.50.68752.0
2,2-Dimethylpentane2,2-Dimethylpentane79.2-123.80.67492.8
2,3-Dimethylpentane2,3-Dimethylpentane89.8-134.60.69591.1
2,4-Dimethylpentane2,4-Dimethylpentane80.5-119.20.67383.1
3,3-Dimethylpentane3,3-Dimethylpentane86.1-134.50.693103.5
3-Ethylpentane3-Ethylpentane93.5-118.60.69865.0
2,2,3-Trimethylbutane2,2,3-Trimethylbutane80.9-25.00.690112.1

(Note: Exact values may vary slightly between sources.)

Experimental Protocols for Property Determination

The trustworthiness of scientific data hinges on standardized, validated methodologies. The properties listed above are determined through well-established experimental protocols.

Experimental Protocol: Boiling Point Determination (Thiele Tube Method)

This method is a common and efficient laboratory technique for determining the boiling point of a small liquid sample.[15]

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

  • Sample Preparation: Fill a small test tube (e.g., a Durham tube) to a depth of approximately 1-2 cm with the liquid sample.

  • Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the sample tube with the open end down.

  • Apparatus Assembly: Attach the sample tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Suspend the assembly in a Thiele tube containing a high-boiling-point oil (e.g., mineral oil). The Thiele tube's design ensures uniform heating via convection currents.[15]

  • Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will expand and exit. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[15]

  • Cooling and Measurement: Remove the heat source. The bubbling will slow and stop. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube. This occurs when the external atmospheric pressure equals the vapor pressure of the sample.[16]

Caption: Workflow for Boiling Point Determination.

Experimental Protocol: Octane Number Determination

The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[17][18][19]

Objective: To quantify the anti-knock characteristics of a fuel under specific engine conditions.

Governing Standards:

  • RON: ASTM D2699[18]

  • MON: ASTM D2700[19]

Methodology:

  • Engine Setup: A specialized CFR engine with a variable compression ratio is prepared and calibrated according to the specific ASTM standard (D2699 for RON, D2700 for MON). The conditions for MON are more severe (higher intake temperature, higher speed) than for RON.[17][19]

  • Reference Fuels: Primary reference fuels are prepared by mixing n-heptane (0 octane) and iso-octane (100 octane) in known volumetric percentages.

  • Sample Testing: The test fuel is run in the CFR engine, and the compression ratio is adjusted until a standard level of knock intensity is achieved.

  • Bracketing: Reference fuels are then run in the engine. Two reference fuels are identified—one that produces a higher knock intensity and one that produces a lower knock intensity than the test fuel at the same compression ratio.

  • Interpolation: The octane number of the test fuel is determined by interpolating between the octane numbers and knock intensity readings of the two bracketing reference fuels. The result is the fuel's RON or MON.[17]

Relevance in Pharmaceutical Research and Development

While often associated with fuels, heptane isomers, particularly high-purity n-heptane, are critical solvents in the pharmaceutical industry.[7][20] Their utility is grounded in their specific physicochemical properties.

  • Non-Polar Solvent: Heptane is an effective non-polar solvent, making it ideal for the extraction and purification of active pharmaceutical ingredients (APIs) and intermediates from reaction mixtures.[8] It is often preferred over hexane due to its comparatively lower toxicity.[6]

  • Crystallization: It is frequently used as an anti-solvent or as a component in solvent systems for the crystallization of APIs. Its ability to be precisely mixed with polar solvents allows for fine control over solubility and crystal formation, which is crucial for achieving desired purity and polymorphic form.[7]

  • Chromatography: In preparative and analytical chromatography (e.g., HPLC), heptane is a common mobile phase component for the separation of non-polar compounds. Its low UV cutoff and volatility are advantageous in these applications.[5]

  • Toxicological Considerations: While less toxic than some other solvents like benzene, heptane is not benign. Exposure to vapors can cause central nervous system effects such as dizziness and stupor.[5] Chronic exposure can be a concern, and studies have investigated potential hepatotoxic effects.[21] Therefore, its use in pharmaceutical manufacturing requires stringent controls to limit residual solvent levels in the final drug product, guided by regulations such as the ICH Q3C guidelines.

Conclusion

The nine isomers of heptane are a powerful illustration of a core principle in chemistry: structure dictates function. The seemingly subtle differences in the arrangement of seven carbon atoms lead to a wide spectrum of physical properties, from boiling points that vary by nearly 20°C to octane ratings that span over 100 points. For scientists and researchers, this knowledge is not merely academic. It informs practical decisions daily, whether in designing a synthetic route, purifying a target molecule, or formulating a product. The causal link between molecular branching, intermolecular forces, and macroscopic properties provides a predictive framework that is essential for innovation and problem-solving in the chemical and pharmaceutical sciences.

References

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The Solubility of 3-Methylhexane in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of 3-methylhexane, a branched-chain alkane, in a variety of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple solubility charts to explain the underlying physicochemical principles that govern the dissolution of this nonpolar compound. By understanding these core concepts, researchers can better predict solubility behavior, select appropriate solvent systems, and optimize experimental and industrial processes.

Physicochemical Profile of this compound

This compound (C₇H₁₆) is a colorless, flammable liquid with a faint gasoline-like odor.[1][2] As a branched-chain isomer of heptane, its molecular structure significantly influences its physical properties and, consequently, its solubility.[1][3] Understanding these foundational properties is critical to comprehending its behavior in solution.

PropertyValueSource
Molecular Formula C₇H₁₆[4]
Molecular Weight 100.20 g/mol [4]
Density 0.687 g/mL at 25 °C[5]
Boiling Point 91-92 °C[5]
Melting Point -119 °C[5]
Polarity Nonpolar[1]

The defining characteristic of this compound, in the context of solubility, is its nonpolar nature.[1] The carbon-carbon and carbon-hydrogen bonds in its structure have minimal electronegativity differences, resulting in a molecule with no significant dipole moment.[6] This inherent lack of polarity is the primary determinant of its solubility behavior.

The Principle of "Like Dissolves Like": A Mechanistic Perspective

The adage "like dissolves like" is the cornerstone for predicting the solubility of non-ionic compounds like this compound.[1] This principle is rooted in the thermodynamics of mixing and the nature of intermolecular forces. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

In the case of this compound, the primary intermolecular forces are weak van der Waals forces (specifically, London dispersion forces).[6][7] When this compound is introduced into a nonpolar organic solvent, the existing van der Waals forces between the solvent molecules are disrupted and replaced by new van der Waals forces between the this compound and solvent molecules. As these forces are of similar type and magnitude, there is no significant energetic barrier to mixing, leading to good solubility.[7][8]

Conversely, when this compound is mixed with a highly polar solvent, such as water, the strong hydrogen bonds between the water molecules are significantly more favorable than the weak van der Waals interactions that would form between water and this compound.[7][8] The energy required to break the hydrogen bonds in water is not sufficiently compensated by the formation of new, weaker interactions, resulting in very low solubility.[7][8]

Qualitative Solubility of this compound in Common Organic Solvents

While precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in readily available literature, established chemical principles and qualitative reports provide a strong basis for predicting its behavior. This compound is generally soluble in or miscible with nonpolar and weakly polar organic solvents.

Solvent ClassRepresentative SolventsExpected Solubility of this compoundRationale
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneMiscible"Like dissolves like"; both are nonpolar hydrocarbons with similar van der Waals forces.[5][9]
Aromatic Hydrocarbons Benzene, TolueneSolubleNonpolar aromatic solvents readily dissolve nonpolar alkanes.[5][9]
Ethers Diethyl ether, Tetrahydrofuran (THF)SolubleEthers are weakly polar but have significant nonpolar character, allowing for dissolution of alkanes.[5][9]
Chlorinated Solvents Chloroform, DichloromethaneSolubleThese solvents have low polarity and can effectively solvate nonpolar molecules.[5][9]
Ketones AcetoneSolubleWhile acetone is a polar aprotic solvent, its small size and the presence of methyl groups allow for some interaction with alkanes.[5][9]
Alcohols Ethanol, MethanolSparingly Soluble to SolubleShorter-chain alcohols are polar due to the hydroxyl group, but the alkyl chain provides some nonpolar character. Solubility is expected to be limited but present.[5][9]
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Sparingly Soluble to InsolubleThe high polarity of these solvents makes them poor solvents for nonpolar alkanes.
Polar Protic Solvents WaterInsolubleThe strong hydrogen bonding network of water excludes nonpolar molecules like this compound.[1]

Factors Influencing Solubility

Several factors can influence the solubility of this compound in a given organic solvent:

  • Temperature: For the dissolution of liquids in liquids, solubility generally increases with temperature.[1] Increased thermal energy enhances the kinetic energy of the molecules, facilitating the disruption of intermolecular forces and promoting mixing.

  • Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility under typical laboratory conditions.

  • Molecular Structure (Branching): The branched structure of this compound, compared to its straight-chain isomer n-heptane, can influence its solubility. Branching can affect the packing efficiency of molecules and the surface area available for intermolecular interactions.

Experimental Determination of Solubility: A Validated Protocol

For research applications requiring precise solubility data, experimental determination is essential. The following is a generalized, self-validating protocol for determining the solubility of a liquid analyte, such as this compound, in an organic solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent (high purity)

  • Analytical balance (±0.0001 g)

  • Volumetric flasks and pipettes (Class A)

  • Temperature-controlled shaker or water bath

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

  • Centrifuge (optional)

Experimental Workflow

Experimental workflow for determining the solubility of this compound.

Causality and Self-Validation
  • Supersaturation Approach: Starting with a supersaturated solution and allowing it to equilibrate ensures that the final concentration represents the true solubility limit at that temperature, rather than a potentially undersaturated state.

  • Extended Equilibration Time: A long agitation period is crucial to ensure that the system has reached thermodynamic equilibrium.

  • Calibration Curve: The use of a multi-point calibration curve validates the linearity and accuracy of the analytical method.

  • Replicates: Performing the experiment in triplicate or higher provides statistical validation of the results.

Theoretical Models for Predicting Solubility

For systems where experimental data is unavailable, theoretical models can provide estimations of solubility.

  • Regular Solution Theory: This model can be used to estimate the heat of mixing and predict miscibility based on the solubility parameters of the solute and solvent.

  • Group Contribution Methods (e.g., UNIFAC): These methods estimate activity coefficients based on the functional groups present in the molecules, allowing for the prediction of phase equilibria.

The following diagram illustrates the logical relationship between molecular properties and solubility prediction:

solubility_prediction cluster_properties Molecular Properties cluster_interaction Thermodynamic Interactions cluster_prediction Solubility Prediction A This compound (Nonpolar, van der Waals forces) C Solute-Solute Interactions (ΔH₁) A->C E Solute-Solvent Interactions (ΔH₃) A->E B Solvent (Polarity, Intermolecular forces) D Solvent-Solvent Interactions (ΔH₂) B->D B->E F ΔH_mix ≈ ΔH₁ + ΔH₂ - ΔH₃ C->F D->F E->F G Solubility F->G ΔH_mix ≤ 0 (Favorable) F->G ΔH_mix > 0 (Unfavorable)

Relationship between molecular properties and solubility prediction.

Conclusion

The solubility of this compound is fundamentally dictated by its nonpolar nature. It exhibits high solubility in nonpolar and weakly polar organic solvents due to the favorable balance of van der Waals forces. Conversely, it is insoluble in highly polar solvents like water, where the strong solvent-solvent interactions (hydrogen bonds) dominate. While quantitative data remains sparse, a strong predictive understanding can be achieved through the application of core thermodynamic principles. For precise applications, the experimental protocol outlined in this guide provides a robust framework for obtaining reliable solubility data. This understanding is critical for scientists and researchers in optimizing reaction conditions, purification processes, and formulation development involving this compound and other branched-chain alkanes.

References

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  • ResearchGate. (n.d.). The solubility of n-heptane in water. Symbols: literature data. Line: UNIQUAC correlation. Retrieved from [Link]

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A Comprehensive Technical Guide to the Thermochemical Properties of 3-Methylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Energetic Landscape of a Simple Alkane

In the intricate world of molecular science, a thorough understanding of a compound's energetic properties is paramount for predicting its behavior, reactivity, and potential applications. 3-Methylhexane (C₇H₁₆), a branched-chain alkane, serves as a fundamental model for larger, more complex hydrocarbons encountered in fuel development, lubricant technology, and as a non-polar solvent in various chemical processes. This technical guide provides an in-depth exploration of the core thermochemical data for this compound, offering researchers, scientists, and drug development professionals a detailed reference. We will delve into the experimentally determined and computationally calculated values for its enthalpy of formation, standard molar entropy, and heat capacity. Furthermore, this guide will elucidate the methodologies employed to obtain these critical parameters, providing a transparent and verifiable foundation for their application in advanced research and development.

Core Thermochemical Data of this compound

The following table summarizes the key thermochemical properties of this compound at standard conditions (298.15 K and 1 bar). These values are essential for thermodynamic calculations, reaction modeling, and safety assessments.

Thermochemical PropertySymbolValueUnits
Standard Molar Enthalpy of Formation (liquid)ΔfH°ₗ-228.7 to -226.1[1]kJ·mol⁻¹
Standard Molar Enthalpy of Formation (gas)ΔfH°₉-191.2[2]kJ·mol⁻¹
Standard Molar Entropy (liquid)S°ₗ309.6[1]J·K⁻¹·mol⁻¹
Molar Heat Capacity (liquid at -9.0 °C)Cₚ216.7[1]J·K⁻¹·mol⁻¹
Standard Enthalpy of CombustionΔcH°-4815.1 to -4812.7[1]MJ·mol⁻¹

Methodologies for Determining Thermochemical Data

The acquisition of precise thermochemical data is a meticulous process that relies on both rigorous experimental techniques and sophisticated computational models. The trustworthiness of these values is directly linked to the validity of the methods employed.

Experimental Determination of Thermochemical Properties

1. Enthalpy of Formation via Combustion Calorimetry:

The standard enthalpy of formation (ΔfH°) of an organic compound like this compound is most commonly determined indirectly through its enthalpy of combustion (ΔcH°). This is because the direct formation from its constituent elements (carbon in the form of graphite and hydrogen gas) is not a feasible reaction to perform in a calorimeter. The experimental workflow is as follows:

  • Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a device called a bomb calorimeter. The heat released by the combustion reaction is absorbed by the surrounding water and the calorimeter itself, leading to a measurable temperature increase.

  • Hess's Law as the Foundation: The enthalpy of formation is then calculated using Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken. By knowing the standard enthalpies of formation of the combustion products (CO₂ and H₂O), the enthalpy of formation of the reactant can be determined.

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precise mass of high-purity this compound is weighed and placed in a sample holder within the bomb calorimeter.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.

  • Calorimeter Assembly: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited electrically.

  • Temperature Monitoring: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change (ΔT) is carefully recorded.

  • Calculation of Heat Released (q): The heat absorbed by the calorimeter and water is calculated using the formula: q = C_cal * ΔT, where C_cal is the heat capacity of the calorimeter, determined through a separate calibration experiment (e.g., by combusting a standard substance like benzoic acid).

  • Calculation of Enthalpy of Combustion (ΔcH°): The molar enthalpy of combustion is calculated from the heat released and the number of moles of this compound combusted.

  • Calculation of Enthalpy of Formation (ΔfH°): Using the balanced chemical equation for the combustion of this compound and the known standard enthalpies of formation of CO₂ and H₂O, the standard enthalpy of formation of this compound is calculated via Hess's Law.

Caption: This diagram illustrates the workflow for determining the enthalpy of formation of this compound using bomb calorimetry and Hess's Law.

experimental_workflow cluster_experiment Experimental Measurement cluster_calculation Theoretical Calculation A Precise mass of This compound B Bomb Calorimeter (High O₂ pressure) A->B Combustion C Measure ΔT of surrounding water B->C D Calculate Heat Released (q) C->D E Calculate Molar Enthalpy of Combustion (ΔcH°) D->E H Apply Hess's Law E->H Input for Hess's Law F Known ΔfH° of CO₂ and H₂O F->H G Balanced Combustion Equation G->H I Calculate Standard Enthalpy of Formation (ΔfH°) of this compound H->I

2. Standard Molar Entropy and Heat Capacity Determination:

The standard molar entropy (S°) of a substance at a given temperature is an absolute value determined by integrating the heat capacity divided by the temperature from 0 K to the desired temperature, accounting for the entropy changes during phase transitions.

Experimental Protocol: Adiabatic Calorimetry

  • Low-Temperature Heat Capacity Measurement: The heat capacity of a solid sample of this compound is measured as a function of temperature, starting from a very low temperature (approaching 0 K) using an adiabatic calorimeter. This involves introducing a known amount of heat to the sample and measuring the resulting temperature increase.

  • Measurement through Phase Transitions: The heat capacity measurements are continued through the melting point and, if applicable, any solid-solid phase transitions. The enthalpy of fusion (ΔH_fus) is determined by measuring the total heat required to melt the sample at a constant temperature.

  • Liquid Phase Heat Capacity: The heat capacity of the liquid phase is measured up to the desired temperature (e.g., 298.15 K).

  • Calculation of Standard Molar Entropy: The standard molar entropy at 298.15 K is calculated by summing the contributions from heating the solid, the entropy of fusion (ΔH_fus / T_m), and heating the liquid.

Computational Determination of Thermochemical Properties

With the advancement of computational chemistry, it is now possible to accurately predict the thermochemical properties of molecules like this compound. These methods are particularly valuable for compounds that are difficult to synthesize or handle experimentally.

1. Quantum Chemistry Methods:

  • Ab initio methods: These methods, such as the Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) theories, solve the Schrödinger equation with a series of well-defined approximations to calculate the electronic energy of a molecule.[2][3] From the calculated energy, thermochemical properties like the enthalpy of formation can be derived.[2][3] These methods are known for their high accuracy but are computationally expensive.[3]

  • Density Functional Theory (DFT): DFT methods, such as B3LYP, are computationally less demanding than high-level ab initio methods and can provide a good balance between accuracy and computational cost for determining molecular geometries and vibrational frequencies, which are essential for calculating entropy and heat capacity.

Computational Workflow: Predicting Thermochemical Data

  • Geometry Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation using a chosen level of theory and basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These frequencies are used to calculate the vibrational contributions to entropy and heat capacity.

  • Single-Point Energy Calculation: A more accurate single-point energy calculation is often performed on the optimized geometry using a higher level of theory or a larger basis set to obtain a more reliable electronic energy.

  • Thermochemical Analysis: Using statistical mechanics, the translational, rotational, and vibrational contributions to the enthalpy, entropy, and heat capacity are calculated from the molecular geometry, vibrational frequencies, and electronic energy.

  • Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes, where the calculated energy of the molecule is related to the known experimental enthalpies of formation of reference species.

Caption: A simplified workflow for the computational prediction of thermochemical data for this compound.

computational_workflow A Define Molecular Structure of This compound B Geometry Optimization (e.g., DFT) A->B C Frequency Calculation B->C D Single-Point Energy Calculation (e.g., G3, G4) B->D Optimized Geometry E Statistical Mechanics Analysis C->E Vibrational Frequencies D->E Electronic Energy F Predicted Thermochemical Data (ΔfH°, S°, Cₚ) E->F

Conclusion

The thermochemical data for this compound presented in this guide provide a robust foundation for a wide range of scientific and industrial applications. By understanding both the core values and the rigorous experimental and computational methodologies used to obtain them, researchers can confidently apply this information in their work. The synergy between experimental measurements and theoretical calculations continues to enhance the accuracy and reliability of thermochemical data, paving the way for more precise modeling and prediction in chemical and materials science.

References

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  • Bond, D. (2007). Computational methods in organic thermochemistry. 1. Hydrocarbon enthalpies and free energies of formation. The Journal of Organic Chemistry, 72(15), 5555–5566. [Link]

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3-Methylhexane CAS number and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methylhexane: Properties, Analysis, and Applications

Introduction

This compound is a branched-chain alkane, a structural isomer of heptane, that holds significant value in various scientific and industrial domains.[1] As a volatile organic compound (VOC), its behavior in atmospheric chemistry and combustion processes is of particular interest to researchers.[2] Furthermore, its utility as a solvent and an intermediate in chemical and pharmaceutical synthesis makes a thorough understanding of its properties essential for drug development professionals and scientists.[2] This guide provides a comprehensive overview of this compound, delving into its chemical identity, physicochemical properties, stereochemistry, applications, analytical methodologies, and safety protocols, grounded in authoritative sources.

Chemical Identity and Nomenclature

Accurate identification is the cornerstone of chemical research and application. This compound is registered and identified through various systems, ensuring unambiguous communication in a global context.

The primary identifier is its CAS (Chemical Abstracts Service) Registry Number : 589-34-4 .[3][4] This number specifically refers to the racemic mixture.

Synonyms and Alternative Names

This compound is known by several other names in literature and commerce. This list, while not exhaustive, captures the most common synonyms.

SynonymSource
2-Ethylpentane[3][4]
Hexane, 3-methyl-[3][4]
(±)-3-Methylhexane
Heptane isomer

A more extensive list of synonyms can be found in the PubChem database.[3]

Chemical Structure and Isomerism

This compound has the chemical formula C₇H₁₆.[3] It is one of the nine structural isomers of heptane. Its structure consists of a six-carbon hexane chain with a methyl group attached to the third carbon atom.[5]

cluster_main cluster_ids cluster_synonyms This compound This compound Formula: C7H16 Formula: C7H16 This compound->Formula: C7H16 Synonym: 2-Ethylpentane Synonym: 2-Ethylpentane This compound->Synonym: 2-Ethylpentane Isomer of Heptane Isomer of Heptane This compound->Isomer of Heptane CAS: 589-34-4 CAS: 589-34-4

Caption: Core identifiers for this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior and suitability for various applications. It is a clear, colorless liquid with an odor similar to hexane.[4]

PropertyValueSource(s)
Molecular Weight 100.20 g/mol [3]
Boiling Point 91-92 °C[1][4]
Melting Point -119 °C[1][4]
Density 0.687 g/mL at 25 °C[4]
Flash Point -3.9 °C (25 °F)[4]
Vapor Pressure 61.5 mmHg (8.2 kPa) at 20 °C[3]
Water Solubility 2.64 mg/L at 25 °C (Insoluble)[4][5]
Refractive Index n20/D 1.388[4]
Autoignition Temp. 280 °C (536 °F)

It is soluble in nonpolar organic solvents like acetone, alcohol, benzene, and ether, following the "like dissolves like" principle.[4][5]

Chirality and Stereochemistry

A key feature of this compound is its chirality. The third carbon atom is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images called enantiomers.[1][6]

  • (R)-3-methylhexane (CAS: 78918-91-9)[1]

  • (S)-3-methylhexane (CAS: 6131-24-4)[1]

The presence of these enantiomers makes this compound a valuable simple alkane framework for stereochemical studies.[2] However, determining the absolute configuration of such simple chiral alkanes can be challenging due to the absence of strong chromophores, which results in weak signals in chiroptical measurements like Electronic Circular Dichroism (ECD).[2]

G Mirror Plane cluster_R (R)-3-methylhexane cluster_S (S)-3-methylhexane R_C3 C R_H H R_C3->R_H R_CH3 CH₃ R_C3->R_CH3 R_C2H5 C₂H₅ R_C3->R_C2H5 R_C3H7 C₃H₇ R_C3->R_C3H7 S_C3 C S_H H S_C3->S_H S_CH3 CH₃ S_C3->S_CH3 S_C2H5 C₂H₅ S_C3->S_C2H5 S_C3H7 C₃H₇ S_C3->S_C3H7

Caption: Enantiomers of this compound.

Applications and Industrial Relevance

This compound's properties lend it to several key applications:

  • Solvent and Chemical Intermediate : It is valued as a solvent and an intermediate in the synthesis of other chemicals and pharmaceuticals.[2]

  • Fuel Research : As a branched-chain alkane, it has a higher octane rating than its straight-chain counterparts, making it a useful surrogate component in fuel models to study autoignition and oxidation behavior.[2][5]

  • Atmospheric Chemistry : In environmental science, it serves as a model compound for studying the degradation mechanisms of volatile organic compounds (VOCs) and their role in the formation of secondary organic aerosols.[2]

  • Catalysis Studies : It is used in heterogeneous catalysis research, particularly in reactions like isomerization and hydrogenolysis with catalysts such as platinum and molybdenum.[2]

Analytical Methodologies

The identification and quantification of this compound require precise analytical techniques. The most common methods involve chromatography and spectroscopy.

General Analytical Workflow

The analysis of this compound from a sample matrix typically follows a multi-step process involving extraction, purification, concentration, and instrumental analysis.[7]

A 1. Sample Collection (Air, Water, Soil) B 2. Extraction (e.g., LLE, Steam Distillation) A->B C 3. Cleanup & Concentration (Adsorption Chromatography) B->C D 4. Instrumental Analysis C->D D1 GC/MS D->D1  Quantification  Identification D2 IR Spectroscopy D->D2  Functional Groups  Fingerprinting D3 NMR Spectroscopy D->D3  Structural Elucidation

Caption: General workflow for the analysis of this compound.

Experimental Protocol 1: Identification by Gas Chromatography-Mass Spectrometry (GC/MS)

This protocol outlines a standard procedure for the analysis of volatile hydrocarbons like this compound.

Causality: GC is used to separate volatile compounds in a mixture based on their boiling points and affinity for the stationary phase. MS is then used to identify and quantify the separated compounds based on their mass-to-charge ratio and fragmentation patterns.[7][8]

Methodology:

  • Sample Preparation :

    • For liquid samples (e.g., water), perform a liquid-liquid extraction using a non-polar solvent like hexane or dichloromethane.[7]

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • GC Instrument Setup :

    • Column : Use a non-polar capillary column (e.g., DB-1, HP-5ms).

    • Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Injector : Set to splitless mode for trace analysis or split mode for higher concentrations. Injector temperature: 250 °C.

  • GC Temperature Program :

    • Initial oven temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

    • Final hold: Hold at 200 °C for 5 minutes.

    • Rationale: This program allows for the separation of highly volatile compounds at the beginning and elution of less volatile compounds later.

  • MS Instrument Setup :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 35 to 350.

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

  • Data Analysis :

    • Identify the this compound peak in the total ion chromatogram based on its retention time, determined by running a certified standard.

    • Confirm identity by comparing the acquired mass spectrum with a reference library spectrum (e.g., NIST).[8] The spectrum will show characteristic fragments for C₇H₁₆ isomers.

Experimental Protocol 2: Structural Confirmation by Infrared (IR) Spectroscopy

Causality: IR spectroscopy measures the vibrations of atoms in a molecule. The absorption of specific frequencies of IR light corresponds to particular bond types and functional groups. For an alkane like this compound, this technique confirms the presence of C-H bonds and the absence of other functional groups.[9]

Methodology:

  • Sample Preparation :

    • Place a small drop of neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

    • Rationale: Salt plates are transparent to IR radiation and will not interfere with the sample spectrum.

  • Instrument Setup :

    • Acquire a background spectrum of the clean, empty sample compartment to subtract atmospheric interferences (e.g., CO₂, H₂O).

  • Data Acquisition :

    • Place the prepared sample in the instrument's sample holder.

    • Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).

  • Spectrum Interpretation :

    • C-H Stretching : Look for strong absorption peaks in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H bonds in alkanes.

    • C-H Bending : Observe peaks around 1450-1470 cm⁻¹ (methylene and methyl scissoring) and 1375 cm⁻¹ (methyl bending).

    • Fingerprint Region : The region from ~1500 to 400 cm⁻¹ provides a unique pattern that can be used to confirm the identity of the compound by matching it to a reference spectrum.[9]

    • Absence of Other Peaks : The absence of strong peaks for O-H (~3300 cm⁻¹), C=O (~1700 cm⁻¹), or C=C (~1650 cm⁻¹) confirms the sample is a saturated alkane.[9]

Safety, Handling, and Disposal

This compound is a hazardous substance that requires careful handling to minimize risks.[4][10]

GHS Hazard Summary
PictogramHazard ClassHazard Statement
GHS02 (Flame)Flammable LiquidH225: Highly flammable liquid and vapour.[11]
GHS08 (Health Hazard)Aspiration HazardH304: May be fatal if swallowed and enters airways.[11]
GHS07 (Exclamation Mark)Skin Irritation / STOT SEH315: Causes skin irritation. H336: May cause drowsiness or dizziness.[11]
GHS09 (Environment)Aquatic HazardH410: Very toxic to aquatic life with long lasting effects.[11]
Safe Handling and Storage
  • Ventilation : Use only in a well-ventilated area or with local exhaust ventilation to keep airborne levels low.[12]

  • Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment.[13]

  • Static Discharge : Take precautionary measures against static discharge. Ground and bond containers when transferring material.[13]

  • Personal Protective Equipment (PPE) : Wear chemical splash goggles, impervious gloves, and appropriate protective clothing to prevent skin and eye contact.[12]

  • Storage : Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammables, away from incompatible substances.[13]

First Aid and Spill Procedures
  • Inhalation : Remove the person to fresh air. If they feel unwell, seek medical attention.[12]

  • Skin Contact : Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes.

  • Eye Contact : Rinse with plenty of water. If irritation persists, get medical advice.[12]

  • Ingestion : Do NOT induce vomiting due to the high risk of aspiration. Seek immediate medical attention.[12]

  • Spills : Remove all ignition sources. Absorb the spill with an inert material (e.g., sand, diatomite).[11] Dispose of the material as hazardous waste. Prevent entry into drains and waterways.

Conclusion

This compound is a structurally simple yet scientifically significant branched alkane. Its well-defined CAS number (589-34-4) and numerous synonyms provide clear identification.[3] A comprehensive understanding of its physicochemical properties, chiral nature, and hazardous characteristics is crucial for its safe and effective use. From its role in fundamental fuel and atmospheric research to its application as a solvent and synthetic intermediate, this compound continues to be a compound of interest for researchers and industry professionals. Adherence to rigorous analytical protocols and safety guidelines is paramount when working with this versatile and flammable hydrocarbon.

References

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  • Solubility of Things (n.d.). This compound. Available at: [Link]

  • R&D Chemicals (n.d.). This compound, 589-34-4, suppliers and manufacturers. Available at: [Link]

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Methodological & Application

Application Notes and Protocols: 3-Methylhexane as a Nonpolar Solvent in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Methylhexane as a nonpolar solvent for chemical synthesis, tailored for researchers, scientists, and professionals in drug development. Moving beyond its common identity as a component of gasoline, this document elucidates its nuanced properties that render it a compelling alternative to traditional alkane solvents like n-hexane and n-heptane. We will delve into its physical and chemical characteristics, comparative advantages, and provide a detailed, field-proven protocol for its application in the regioselective free-radical bromination of this compound itself, a reaction that elegantly demonstrates its utility as both reactant and solvent.

Introduction: Re-evaluating Branched Alkanes in Synthesis

In the landscape of nonpolar solvents, straight-chain alkanes such as hexane and heptane have long been the default choice for a wide array of synthetic transformations.[1] Their inertness and ability to dissolve nonpolar reagents are well-established. However, isomeric variations, particularly branched alkanes like this compound, offer a unique set of properties that can be strategically leveraged to enhance reaction control, safety, and efficiency.[2]

This compound, a structural isomer of heptane, is a colorless, flammable liquid with a characteristic gasoline-like odor.[3][4] Its branched structure imparts a lower freezing point and a slightly different boiling point compared to its linear counterpart, n-heptane, which can be advantageous for specific applications requiring a broader liquid range. As a nonpolar solvent, it is immiscible with water but readily dissolves other nonpolar organic compounds, adhering to the principle of "like dissolves like".[3]

This guide will provide a comprehensive overview of this compound's properties, positioning it as a viable and sometimes superior alternative to other nonpolar solvents. We will then present a detailed protocol for a classic organic transformation—free-radical halogenation—using this compound as a model substrate and solvent. This dual role provides a unique pedagogical and practical example of its application in a synthetic context.

Physicochemical Properties and Comparative Analysis

A solvent's efficacy is dictated by its physical and chemical properties. Here, we present a comparative analysis of this compound against other common nonpolar solvents.

PropertyThis compoundn-Heptanen-HexaneToluene
Molecular Formula C₇H₁₆C₇H₁₆C₆H₁₄C₇H₈
Molecular Weight ( g/mol ) 100.21100.2186.1892.14
Boiling Point (°C) 9298.469111
Melting Point (°C) -119-90.6-95-95
Density (g/cm³ at 20°C) 0.6870.6840.6590.867
Flash Point (°C) -1.11-4-224
Solubility in Water InsolubleInsolubleInsolubleInsoluble

Data compiled from various sources.

The branched nature of this compound contributes to its lower freezing point compared to n-heptane, offering a wider liquid range for sub-ambient temperature reactions. Its boiling point is slightly lower than n-heptane, which can be beneficial for ease of removal post-reaction.

Strategic Advantages of this compound in Synthesis

The choice of a solvent is a critical parameter in reaction design. This compound offers several strategic advantages:

  • Inert Reaction Medium : As a saturated alkane, this compound is highly unreactive, making it an excellent solvent for reactions involving highly reactive species such as organometallics and radicals.[2]

  • Azeotropic Water Removal : Like other alkanes, it can be used to remove water azeotropically, which is crucial for driving equilibrium in reactions like esterifications and acetal formations.

  • Reduced Neurotoxicity Profile : While all volatile organic solvents should be handled with care, branched alkanes like this compound are generally considered to have a more favorable toxicological profile compared to n-hexane, which is a known neurotoxin.

  • Unique Solvating Properties : The subtle differences in molecular shape compared to linear alkanes can sometimes lead to different solvation behaviors, potentially influencing reaction rates and selectivities.

Application Protocol: Free-Radical Bromination of this compound

This protocol details the synthesis of 3-bromo-3-methylhexane via the free-radical bromination of this compound. In this procedure, this compound serves as both the reactant and the solvent, providing an elegant and practical example of its utility.

Principle and Rationale

Free-radical halogenation is a classic substitution reaction where a hydrogen atom on an alkane is replaced by a halogen.[5][6] The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.[3] Bromination is significantly more regioselective than chlorination, preferentially reacting at the carbon atom that forms the most stable radical intermediate.[1][7][8] In the case of this compound, the tertiary (3°) carbon at position 3 can form the most stable tertiary radical, leading to the major product being 3-bromo-3-methylhexane.[4][9][10][11][12]

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep1 Assemble and dry glassware prep2 Charge flask with this compound prep1->prep2 react1 Add Bromine dropwise prep2->react1 react2 Initiate with UV light react1->react2 react3 Monitor reaction progress (disappearance of Br₂ color) react2->react3 workup1 Quench with Na₂S₂O₃ solution react3->workup1 workup2 Wash with NaHCO₃ solution workup1->workup2 workup3 Wash with brine workup2->workup3 workup4 Dry organic layer with Na₂SO₄ workup3->workup4 purify1 Filter and remove solvent (rotary evaporation) workup4->purify1 purify2 Distill crude product under reduced pressure purify1->purify2 analyze Characterize product (NMR, GC-MS) purify2->analyze

Caption: Experimental workflow for the synthesis of 3-bromo-3-methylhexane.

Materials and Equipment
  • This compound (reagent grade, anhydrous)

  • Bromine (Br₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (e.g., 250 mL)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • UV lamp (or bright sunlight)

  • Separatory funnel

  • Beakers, Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Step-by-Step Protocol
  • Reaction Setup:

    • Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Ensure all joints are well-sealed.

    • In a fume hood, charge the round-bottom flask with 100 mL of this compound.

    • Carefully fill the dropping funnel with a stoichiometric amount of bromine (ensure to calculate the molar equivalents based on the amount of this compound).

  • Reaction Execution:

    • Begin stirring the this compound.

    • Initiate the reaction by irradiating the flask with a UV lamp.

    • Slowly add the bromine dropwise from the dropping funnel. The addition rate should be controlled to maintain a gentle reflux and to prevent a buildup of unreacted bromine. The characteristic reddish-brown color of bromine should fade as it reacts.

    • Continue the addition until all the bromine has been added. The reaction is complete when the bromine color is discharged.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully transfer the mixture to a separatory funnel.

    • Quench any unreacted bromine by washing the organic layer with saturated sodium thiosulfate solution until the reddish-brown color is no longer visible in the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any HBr formed during the reaction.

    • Wash the organic layer with brine to remove any remaining aqueous contaminants.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and remove the excess this compound solvent using a rotary evaporator.

    • The crude product can be purified by distillation under reduced pressure to yield pure 3-bromo-3-methylhexane.

Expected Outcome and Characterization

The major product of this reaction is 3-bromo-3-methylhexane. Due to the planar nature of the tertiary radical intermediate, the product will be a racemic mixture of (R)- and (S)-3-bromo-3-methylhexane.[9][10] The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Bromine is highly corrosive and toxic; it should be handled with extreme care in a fume hood. Refer to the Safety Data Sheets (SDS) for both this compound and bromine before starting any experimental work.

Conclusion

This compound presents itself as a versatile and advantageous nonpolar solvent for chemical synthesis. Its unique physical properties, born from its branched structure, offer benefits in terms of liquid range and potentially in influencing reaction outcomes. The detailed protocol for its free-radical bromination serves as a practical demonstration of its application, where it seamlessly functions as both solvent and substrate. For researchers and drug development professionals, a thorough understanding of the properties of solvents like this compound is paramount for the rational design of safe, efficient, and selective synthetic routes.

References

  • BYJU'S. (n.d.). Halogenation Of Alkanes. Retrieved January 14, 2026, from [Link]

  • Allen. (n.d.). Halogenation of Alkanes | Mechanism, Reaction Steps & Products. Retrieved January 14, 2026, from [Link]

  • Clark, J. (n.d.). THE HALOGENATION OF ALKANES. Chemguide. Retrieved January 14, 2026, from [Link]

  • LibreTexts. (2021, December 15). 9.5: Stereochemistry for Halogenation of Alkanes. Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Homework.Study.com. (n.d.). Show an efficient synthetic route to synthesize 3-methoxy-3-methyl hexane from 3-Bromo-3.... Retrieved January 14, 2026, from [Link]

  • Maricopa Open Digital Press. (n.d.). Stereochemistry for Halogenation of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved January 14, 2026, from [Link]

  • Transtutors. (2022, March 9). Free Radical Halogenation of this compound with Br2 and hv For... Retrieved January 14, 2026, from [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved January 14, 2026, from [Link]

  • Unacademy. (n.d.). Haloalkanes and Haloarenes. Retrieved January 14, 2026, from [Link]

  • Chegg.com. (2017, April 3). Solved Free Radical Halogenation of this compound with Br2. Retrieved January 14, 2026, from [Link]

  • Chemistry Steps. (n.d.). Selectivity in Radical Halogenation with Practice Problems. Retrieved January 14, 2026, from [Link]

  • University of Calgary. (n.d.). Ch4 : Radical halogenation of Alkanes. Retrieved January 14, 2026, from [Link]

  • Master Organic Chemistry. (2013, September 23). Selectivity In Free Radical Reactions. Retrieved January 14, 2026, from [Link]

  • Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Free-radical halogenation. Retrieved January 14, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Free Radical Bromination of Alkanes. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-3-methylhexane. Retrieved January 14, 2026, from [Link]

Sources

Application Note: 3-Methylhexane as a Reference Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for the utilization of 3-Methylhexane as a reference standard in gas chromatography (GC). It is intended for researchers, scientists, and professionals in drug development and other relevant fields who employ GC for the qualitative and quantitative analysis of volatile organic compounds. This application note details the physicochemical properties of this compound, outlines a validated protocol for its use, and discusses its primary applications, particularly in the analysis of complex hydrocarbon mixtures such as gasoline. Furthermore, it offers insights into potential analytical challenges and provides a systematic approach to troubleshooting. The methodologies described herein are grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction: The Role of Reference Standards in Gas Chromatography

The reliability of any analytical measurement is fundamentally dependent on the quality and proper use of reference standards. In gas chromatography, reference standards serve as a benchmark for the identification and quantification of analytes.[1][2] An ideal reference standard exhibits high purity, stability, and is well-characterized.[2] this compound, a heptane isomer, is frequently employed as a reference standard in the analysis of volatile hydrocarbons due to its well-defined chromatographic behavior and its relevance as a component in various petroleum-based products.[3][4] The validation of an analytical procedure using a well-characterized reference standard is a critical step in demonstrating that the method is suitable for its intended purpose.[1][5][6]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is crucial for method development and optimization. This compound is a colorless, flammable liquid.[7][8] Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C7H16[9][10][11][12]
Molecular Weight 100.20 g/mol [9][10][11][12]
CAS Number 589-34-4[9][10][11][12]
Boiling Point 91-92 °C[7][13][14]
Melting Point -119 °C[7][13][14]
Density 0.687 g/mL at 25 °C[7][14]
Vapor Pressure 2.13 psi at 37.7 °C[7]
Solubility Soluble in acetone, alcohol, benzene, chloroform, ether, and ligroin.[7][14]
Refractive Index n20/D 1.388[7][14]

This data is compiled from various sources including the NIST WebBook and other chemical databases.[7][9][10][11][12][13][14]

Experimental Protocol: Analysis of Hydrocarbon Mixtures

This section provides a step-by-step protocol for the use of this compound as a reference standard for the qualitative and quantitative analysis of a complex hydrocarbon mixture.

Materials and Reagents
  • This compound Reference Standard: Purity ≥ 99% (LGC Standards or equivalent).[15]

  • Solvent: n-Hexane (HPLC grade or higher).

  • Sample: Representative hydrocarbon mixture (e.g., gasoline).

  • Internal Standard (IS): n-Decane (purity ≥ 99%).

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

  • Syringe filters: 0.22 µm PTFE (if required).

Instrument and Analytical Conditions

The following parameters are a starting point and may require optimization based on the specific instrument and application.[16][17][18]

ParameterRecommended Setting
Gas Chromatograph Agilent 8850 GC or equivalent
Mass Spectrometer Agilent 5977C MSD or equivalent (for GC-MS)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Column Nonpolar column (e.g., DB-1, 30 m x 0.25 mm i.d., 1.0 µm film thickness)
Injector Temperature 250 °C
Detector Temperature 300 °C (FID)
Carrier Gas Helium at 1.2 mL/min
Oven Program 40 °C (hold for 2 min), ramp to 180 °C at 10 °C/min, hold for 1 min
Injection Volume 1.0 µL
Split Ratio 50:1
Standard and Sample Preparation
  • Internal Standard Stock Solution: Accurately weigh a known amount of n-Decane and dissolve it in n-Hexane to achieve a concentration of approximately 1000 µg/mL.

  • Calibration Standards: Prepare a series of at least five calibration standards by accurately weighing known amounts of this compound reference standard into volumetric flasks. Add a constant volume of the Internal Standard Stock Solution to each flask and dilute to the mark with n-Hexane. The concentration range should bracket the expected concentration of this compound in the sample.

  • Sample Preparation: Accurately weigh a known amount of the hydrocarbon sample into a volumetric flask. Add the same constant volume of the Internal Standard Stock Solution as used for the calibration standards and dilute to the mark with n-Hexane. If necessary, filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.[19]

Data Analysis
  • Identification: The identification of this compound in the sample is confirmed by comparing its retention time to that of the reference standard.[19] In GC-MS, the mass spectrum of the sample peak should also match the reference spectrum.[19]

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards. Determine the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the regression equation from the calibration curve.

Experimental Workflow Diagram

GC_Workflow cluster_prep Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard_Prep Prepare Calibration Standards with IS GC_Injection Inject into GC Standard_Prep->GC_Injection Sample_Prep Prepare Sample with IS Sample_Prep->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID/MS) Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report Troubleshooting_Logic Problem Identify Chromatographic Problem Check_System Check System Parameters (Flow, Temp, Pressure) Problem->Check_System Inspect_Hardware Inspect Hardware (Septum, Liner, Column) Check_System->Inspect_Hardware Review_Method Review Method Parameters (Injection, Oven Program) Inspect_Hardware->Review_Method Isolate_Variable Isolate and Test One Variable at a Time Review_Method->Isolate_Variable Resolved Problem Resolved Isolate_Variable->Resolved Yes Not_Resolved Problem Persists Isolate_Variable->Not_Resolved No Consult Consult Senior Scientist or Manufacturer Not_Resolved->Consult

Sources

Application of 3-Methylhexane in Fuel and Combustion Studies: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Methylhexane in Combustion Science

This compound (C₇H₁₆) is a branched-chain alkane, an isomer of heptane, that serves as a crucial compound in the study of fuels and combustion.[1][2] Its molecular structure, featuring a methyl group on the third carbon of a hexane chain, imparts specific combustion characteristics that make it an important reference component in fuel science.[3] Unlike its straight-chain counterpart, n-heptane, which is highly prone to knocking and defines the zero point of the octane rating scale, this compound exhibits a higher resistance to autoignition.[1] This property makes it a valuable tool for researchers investigating engine knock, developing gasoline surrogate fuels, and validating chemical kinetic models of combustion. This guide provides an in-depth overview of the applications of this compound, complete with detailed protocols for its use in key experimental setups.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in combustion studies. These properties influence its behavior as a fuel, its handling requirements, and the interpretation of experimental results.

PropertyValueSource
Molecular Formula C₇H₁₆[4]
Molecular Weight 100.21 g/mol [4]
Density 0.687 g/cm³ at 20°C[2]
Boiling Point 92 °C (198 °F; 365 K)[2]
Melting Point -119 °C (-182 °F; 154 K)[2]
Vapor Pressure 6.8 kPa at 20°C[2]
Research Octane Number (RON) 52.0[5]
Motor Octane Number (MON) 55.9[5]
Heat of Combustion -4817.0 ± 1.5 kJ/mol[6]

Application Notes: The Role of this compound in Advancing Combustion Research

The unique combustion properties of this compound make it an invaluable tool for researchers in several key areas:

Reference Fuel for Octane Rating and Knock Studies

Engine knock, or autoignition of the unburned fuel-air mixture ahead of the flame front, is a major limiting factor in the efficiency of spark-ignition engines. The octane rating of a fuel is a measure of its resistance to knock.[1] this compound, with its well-defined octane numbers, serves as a primary reference fuel component. It is used in blends with other reference fuels, such as n-heptane and iso-octane, to create fuels with specific octane ratings for engine testing and calibration. By studying the combustion of this compound and its blends, researchers can gain insights into the chemical kinetics of knock and develop strategies to mitigate it.

Component of Gasoline Surrogate Fuels

Gasoline is a complex mixture of hundreds of hydrocarbons, making it challenging to model its combustion behavior accurately. To address this, researchers develop surrogate fuels, which are simpler mixtures of a few well-characterized compounds that mimic the combustion properties of real gasoline.[6][7] this compound is often included in gasoline surrogate formulations to represent the branched alkanes present in commercial gasoline.[8] Its inclusion allows for more accurate simulation of key combustion phenomena, such as ignition delay, flame speed, and pollutant formation.

Validation of Chemical Kinetic Models

Chemical kinetic models are computational tools that simulate the complex network of chemical reactions that occur during combustion. The accuracy of these models is crucial for designing more efficient and cleaner combustion engines. To validate and refine these models, experimental data on the combustion of pure fuel components are essential.[5][7] this compound, as a single-component fuel with a well-defined molecular structure, provides a critical target for model validation. Experimental data on its ignition delay times, species concentration profiles during oxidation, and flame speeds are used to test and improve the predictive capabilities of combustion models.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the application of this compound in key combustion experiments.

Protocol 1: Determination of Research Octane Number (RON) and Motor Octane Number (MON)

This protocol follows the standardized procedures outlined in ASTM D2699 (RON) and ASTM D2700 (MON) using a Cooperative Fuel Research (CFR) engine.[1][9][10][11]

Objective: To measure the anti-knock characteristics of this compound.

Apparatus:

  • Cooperative Fuel Research (CFR) F1/F2 Octane Rating Engine[11]

  • Knockmeter

  • Primary reference fuels (iso-octane and n-heptane)

  • This compound (test sample)

Procedure:

  • Engine Warm-up and Calibration:

    • Warm up the CFR engine for at least one hour under knocking conditions using a reference fuel with a known octane number close to that expected for this compound.[12]

    • Calibrate the knockmeter according to the manufacturer's instructions to ensure it is standardized for the test.[12]

  • Sample Preparation:

    • Ensure the this compound sample is free of impurities and water.

    • Fill one of the carburetor bowls with the this compound sample. Fill the other bowls with the primary reference fuels (iso-octane and n-heptane) for bracketing.

  • RON Test (ASTM D2699): [1][10]

    • Set the engine speed to 600 ± 6 rpm.

    • Set the spark timing to 13° before top dead center (BTDC).

    • Adjust the intake air temperature based on the barometric pressure as specified in the ASTM manual.

    • While the engine is running on the this compound sample, adjust the compression ratio until a standard knock intensity of 50 ± 2 knockmeter units is achieved.

    • Bracket the sample by running the engine on two different blends of primary reference fuels (one with a slightly higher and one with a slightly lower octane number than the sample) and adjusting the fuel-air ratio for each to find the maximum knock intensity.

    • The RON of the this compound is determined by interpolation between the octane numbers of the two bracketing reference fuels.

  • MON Test (ASTM D2700): [1][9]

    • Set the engine speed to 900 ± 9 rpm.

    • Set the spark timing to vary with the compression ratio as specified in the ASTM manual.

    • Set the intake air temperature to 38 ± 2.8 °C.

    • Set the intake mixture temperature to 149 ± 1.1 °C.

    • Follow the same procedure of adjusting the compression ratio to achieve standard knock intensity and bracketing with primary reference fuels as in the RON test.

    • The MON of the this compound is determined by interpolation.

G cluster_prep Preparation cluster_ron RON Test (ASTM D2699) cluster_mon MON Test (ASTM D2700) WarmUp Engine Warm-up & Calibration SamplePrep Sample Preparation WarmUp->SamplePrep RON_Settings Set Engine Conditions (600 rpm, 13° BTDC) SamplePrep->RON_Settings MON_Settings Set Engine Conditions (900 rpm, Variable Spark) SamplePrep->MON_Settings RON_Knock Adjust Compression Ratio for Standard Knock RON_Settings->RON_Knock RON_Bracket Bracket with Reference Fuels RON_Knock->RON_Bracket RON_Result Determine RON RON_Bracket->RON_Result MON_Knock Adjust Compression Ratio for Standard Knock MON_Settings->MON_Knock MON_Bracket Bracket with Reference Fuels MON_Knock->MON_Bracket MON_Result Determine MON MON_Bracket->MON_Result

Workflow for Octane Number Determination.
Protocol 2: Shock Tube Studies of Ignition Delay Time

This protocol describes a general procedure for measuring the ignition delay time of this compound using a shock tube.[13][14]

Objective: To determine the time required for a this compound/oxidizer mixture to autoignite under specific temperature and pressure conditions.

Apparatus:

  • High-pressure shock tube

  • Fast-response pressure transducers

  • Optical detectors (e.g., for CH* or OH* chemiluminescence)

  • Gas mixing system

  • High-speed data acquisition system

Procedure:

  • Mixture Preparation:

    • Prepare a homogeneous mixture of this compound, an oxidizer (typically synthetic air or a custom O₂/diluent blend), and a diluent gas (e.g., argon) in a mixing tank. The mole fractions of each component should be precisely known.

    • Allow the mixture to homogenize for several hours.

  • Shock Tube Preparation:

    • Evacuate the driven section of the shock tube to a high vacuum to remove any impurities.

    • Fill the driven section with the prepared gas mixture to a specific initial pressure.

    • Fill the driver section with a high-pressure driver gas (e.g., helium).

  • Experiment Execution:

    • Rupture the diaphragm separating the driver and driven sections. This generates a shock wave that propagates through the test gas, rapidly compressing and heating it.

    • The incident shock wave reflects off the end wall of the driven section, further compressing and heating the gas to the final test conditions (T₅ and P₅).

    • Record the pressure and emission signals (e.g., OH* chemiluminescence at 306.4 nm) using the high-speed data acquisition system.

  • Data Analysis:

    • The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the measurement location and the onset of ignition.

    • The onset of ignition is typically identified by a sharp increase in pressure and/or a rapid rise in the chemiluminescence signal.[13]

    • Repeat the experiment for a range of initial conditions to map the ignition delay time as a function of temperature, pressure, and equivalence ratio.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis MixPrep Prepare this compound/ Oxidizer/Diluent Mixture TubePrep Evacuate and Fill Shock Tube MixPrep->TubePrep DiaphragmRupture Rupture Diaphragm TubePrep->DiaphragmRupture ShockPropagation Shock Wave Propagation and Reflection DiaphragmRupture->ShockPropagation DataAcquisition Record Pressure and Emission Signals ShockPropagation->DataAcquisition IDT_Determination Determine Ignition Delay Time (from pressure/emission rise) DataAcquisition->IDT_Determination Mapping Map IDT vs. T, P, Φ IDT_Determination->Mapping Result Ignition Delay Data Mapping->Result

Workflow for Shock Tube Ignition Delay Time Measurement.
Protocol 3: Rapid Compression Machine (RCM) Studies of Autoignition

This protocol outlines a general procedure for studying the autoignition of this compound at low-to-intermediate temperatures using a rapid compression machine.[11]

Objective: To investigate the autoignition behavior, including two-stage ignition and negative temperature coefficient (NTC) phenomena, of this compound.

Apparatus:

  • Rapid Compression Machine (RCM)

  • Pressure transducer

  • Gas mixing and delivery system

  • Data acquisition system

  • Optional: Optical access for imaging or spectroscopy

Procedure:

  • Mixture Preparation:

    • Prepare a homogeneous mixture of this compound, oxidizer, and diluent in a mixing vessel.

    • Heat the mixing vessel and the RCM combustion chamber to a specific initial temperature to ensure the fuel is fully vaporized and to control the compressed gas temperature.

  • RCM Operation:

    • Flush the RCM combustion chamber with the prepared mixture to ensure a pure sample.

    • Rapidly compress the mixture by the movement of one or two pistons. The compression time is typically on the order of milliseconds.[11]

    • Hold the piston(s) in place at the end of the compression stroke, creating a nearly constant volume reaction chamber.

  • Data Acquisition:

    • Record the pressure inside the combustion chamber as a function of time using a pressure transducer.[11]

    • The pressure trace will show the initial compression, a period of chemical reactions (ignition delay), and a rapid pressure rise upon ignition.

  • Data Analysis:

    • The ignition delay time is defined as the time from the end of compression to the maximum rate of pressure rise.[11]

    • Analyze the pressure trace for evidence of two-stage ignition (a small, initial pressure rise followed by the main ignition event), which is characteristic of low-temperature alkane combustion.

    • Conduct experiments over a range of compressed temperatures to investigate the NTC region, where the ignition delay time increases with increasing temperature.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis MixPrep Prepare and Heat Fuel/Oxidizer Mixture RCM_Flush Flush RCM Chamber MixPrep->RCM_Flush Compression Rapidly Compress Mixture RCM_Flush->Compression DataAcquisition Record Pressure-Time History Compression->DataAcquisition IDT_Analysis Determine Ignition Delay Time DataAcquisition->IDT_Analysis NTC_Analysis Analyze for Two-Stage Ignition and NTC Behavior IDT_Analysis->NTC_Analysis Result Autoignition Characteristics NTC_Analysis->Result

Sources

3-Methylhexane as a reactant in catalytic isomerization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Catalytic Isomerization of 3-Methylhexane for High-Octane Fuel Production

Authored by: A Senior Application Scientist

Abstract

The catalytic isomerization of light alkanes is a cornerstone of the modern petroleum refining industry, essential for converting low-octane, linear, or mono-branched paraffins into high-value, highly-branched isomers for gasoline blending.[1][2] this compound (3-MH), a common C7 component of light naphtha streams, serves as an excellent model reactant for studying the complex reaction networks involved in this process, which include skeletal isomerization, dehydrocyclization, and hydrocracking.[3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles, catalysts, and experimental protocols for the catalytic isomerization of this compound. We delve into the mechanistic underpinnings of the reaction, offer detailed step-by-step procedures for laboratory-scale execution using a bifunctional catalyst, and provide insights into data analysis and interpretation.

Scientific Foundation: The Quest for Higher Octane

The octane rating of a fuel quantifies its resistance to autoignition (knocking) in an internal combustion engine. Highly branched alkanes possess significantly higher octane numbers than their straight-chain counterparts.[1] For instance, the desirable isomer 2,2-dimethylbutane has a Research Octane Number (RON) of about 92, far exceeding that of n-hexane at approximately 25.[1] The primary industrial goal of isomerization is to restructure molecules like this compound into more compact, multi-branched isomers such as dimethylpentanes, thereby enhancing the octane value of gasoline blends.[4][5]

The Bifunctional Catalytic Mechanism

The isomerization of alkanes like this compound over heterogeneous catalysts typically proceeds via a bifunctional mechanism , requiring two distinct types of active sites: a metallic site for hydrogenation/dehydrogenation and an acidic site for skeletal rearrangement.[1][4] Platinum supported on an acidic carrier like alumina (Pt/Al₂O₃) or sulfated zirconia (Pt/SO₄-ZrO₂) are classic examples.[4][6]

The process unfolds in a well-orchestrated sequence:

  • Dehydrogenation: The parent alkane (this compound) adsorbs onto a metallic site (e.g., Platinum) and undergoes dehydrogenation to form an alkene intermediate (e.g., 3-methylhexene).[7]

  • Carbocation Formation: The olefinic intermediate migrates to a nearby acid site on the support (e.g., a Brønsted acid site on alumina), where it is protonated to form a secondary carbenium ion.

  • Skeletal Isomerization: This highly reactive carbocation undergoes a series of rapid skeletal rearrangements to form more stable tertiary carbocations. These rearrangements are the core of the isomerization process and can occur through two primary pathways:

    • Cyclic Mechanism: Involves the formation of five-membered ring intermediates (e.g., 1,2-dimethyl-, 1,3-dimethyl-, or ethyl-cyclopentane), which subsequently undergo ring-opening to yield branched alkane structures.[3][6] Studies using ¹³C-labeled this compound have been instrumental in confirming the significant contribution of these cyclic pathways.[6][8]

    • Bond-Shift Mechanism: Involves the direct intramolecular shift of a methyl group or an ethyl group, leading to a rearranged carbon skeleton.[3]

  • Hydrogenation: The isomerized carbocation desorbs from the acid site as an isomeric olefin, migrates back to a metal site, and is hydrogenated back into a saturated, branched alkane.[4]

The presence of hydrogen is crucial not only for the final hydrogenation step but also to suppress cracking reactions and prevent the buildup of coke on the catalyst surface, which would otherwise lead to deactivation.

Reaction Network Diagram

The following diagram illustrates the key mechanistic steps in the bifunctional catalytic isomerization of this compound.

Caption: Bifunctional mechanism for this compound isomerization.

Catalyst Systems: A Comparative Overview

The choice of catalyst is paramount as it dictates the operating conditions (especially temperature) and the selectivity towards desired branched isomers versus undesirable cracking products.[9]

Catalyst TypeActive ComponentsTypical Temp. RangeAdvantagesDisadvantages
Chlorinated Alumina Pt on Al₂O₃-Cl120-180 °CHigh activity at low temperatures, high isomer yield.[1]Sensitive to impurities (water, sulfur), corrosive, not economically regenerable.[1]
Sulfated Zirconia (SZ) Pt on SO₄²⁻-ZrO₂150-220 °C"Superacidic" nature allows for high activity, less sensitive to water than chlorinated alumina.[4][10]Can be prone to deactivation over time, higher cracking at elevated temperatures.[4]
Zeolites (e.g., MFI) Pt on Zeolite (e.g., ZSM-5)200-300 °CShape-selective properties can favor specific isomers, robust and regenerable.[11]Requires higher temperatures, which shifts equilibrium away from multi-branched isomers.[12]
Pt/Al₂O₃ (non-chlorinated) Pt on γ-Al₂O₃320-400 °CThermally stable, good for mechanistic studies.[6]Requires much higher temperatures, leading to more cracking and aromatization.

Application Protocol: Isomerization in a Fixed-Bed Microreactor

This protocol details a standard laboratory procedure for evaluating the performance of a Pt/Al₂O₃ catalyst for this compound isomerization.

Objective

To quantify the conversion of this compound and the selectivity to its various isomers and byproducts over a Pt/Al₂O₃ catalyst at a specified temperature and pressure.

Experimental Workflow

G A 1. Catalyst Loading & Pre-treatment B 2. Reactor Setup & System Purge A->B C 3. Establish Reaction Conditions (T, P, H₂ Flow) B->C D 4. Introduce Reactant (this compound) C->D E 5. Achieve Steady State D->E F 6. Product Sampling (Online GC) E->F G 7. Data Analysis (Conversion, Selectivity) F->G

Caption: Standard workflow for a catalytic isomerization experiment.

Materials and Equipment
  • Reactant: this compound (≥99% purity)

  • Catalyst: 0.5 wt% Pt on γ-Al₂O₃

  • Gases: High-purity Hydrogen (H₂), Nitrogen (N₂), Helium (He)

  • Equipment:

    • Fixed-bed microreactor (e.g., quartz or stainless steel tube)

    • Temperature-controlled furnace

    • Mass Flow Controllers (MFCs) for gases

    • High-Pressure Liquid Chromatography (HPLC) pump or syringe pump for reactant feed

    • Back pressure regulator

    • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., PONA) for product analysis

Step-by-Step Methodology

1. Catalyst Pre-treatment (Reduction):

  • Rationale: This step is critical to reduce the platinum oxide species on the catalyst surface to their active, metallic platinum (Pt⁰) state.
  • Procedure: a. Load a precise mass of the catalyst (e.g., 200 mg) into the center of the reactor tube, securing it with quartz wool plugs. b. Install the reactor in the furnace. c. Purge the system with an inert gas like N₂ (e.g., 50 mL/min) for 30 minutes at room temperature to remove air. d. Switch the gas to H₂ (e.g., 40 mL/min) and ramp the temperature to 500 °C at a rate of 10 °C/min. e. Hold at 500 °C for 2 hours to ensure complete reduction. f. Cool the reactor under H₂ flow to the desired reaction temperature (e.g., 350 °C).

2. Reaction Execution:

  • Rationale: Precise control over temperature, pressure, reactant flow rate, and H₂/hydrocarbon ratio is essential for obtaining reproducible and meaningful data.[5]
  • Procedure: a. Once at the reaction temperature, set the system pressure using the back pressure regulator (e.g., 4.0 kg/cm ²). b. Maintain a continuous flow of H₂. The H₂/hydrocarbon molar ratio is a key parameter, typically set between 2:1 and 10:1. c. Begin feeding liquid this compound into a heated vaporization zone before the reactor at a constant, known flow rate using the HPLC or syringe pump. The flow rate determines the Weight Hourly Space Velocity (WHSV), a measure of how quickly the reactant passes over the catalyst. d. Allow the system to stabilize for at least 60-90 minutes to achieve a steady state, where the composition of the reactor effluent is constant.

3. Product Analysis:

  • Rationale: Gas chromatography separates the complex mixture of products, allowing for identification and quantification.
  • Procedure: a. Divert the reactor effluent through the heated sample loop of an online GC. b. Inject the sample onto the column. A temperature program will be required to separate C1-C4 cracking products, C5-C6 isomers, unreacted C7 isomers, and any C8+ or aromatic products. c. Identify peaks by comparing their retention times to those of known standards. d. Quantify the components based on their peak areas and the FID response factors.

4. Catalyst Regeneration (Optional):

  • Rationale: During the reaction, coke (carbonaceous deposits) can form on the catalyst, blocking active sites. A controlled burnout can restore activity.
  • Procedure: a. Stop the hydrocarbon feed and purge the system with N₂. b. Introduce a dilute air/N₂ mixture and slowly ramp the temperature (e.g., to 420 °C) to burn off the coke without overheating the catalyst. c. Once regeneration is complete, perform the reduction procedure (Step 1) again before the next run.

Data Interpretation and Expected Results

Key Performance Metrics
  • Conversion (%): The percentage of this compound that has reacted.

    • Formula:(Moles of 3-MH in - Moles of 3-MH out) / (Moles of 3-MH in) * 100

  • Selectivity (%): The percentage of the converted reactant that formed a specific product.

    • Formula:(Moles of Product X formed) / (Total Moles of 3-MH reacted) * 100

  • Yield (%): The overall percentage of the initial reactant that was converted into a specific product.

    • Formula:(Conversion * Selectivity to Product X) / 100

Sample Data Table

The following table illustrates a typical product distribution from the isomerization of this compound over a Pt/Al₂O₃ catalyst. Note that higher temperatures generally increase overall conversion but may decrease selectivity to desired isomers due to increased cracking.

ParameterRun 1Run 2
Temperature (°C) 350380
Pressure ( kg/cm ²) 4.04.0
WHSV (h⁻¹) 2.02.0
H₂/3-MH Molar Ratio 5:15:1
3-MH Conversion (%) 35.055.0
Product Selectivity (%)
Light Ends (C1-C4)8.515.2
2/4-Methylhexane40.138.5
2,3-Dimethylpentane25.624.1
2,2-Dimethylbutane5.24.8
Cyclics/Aromatics12.110.4
Other C7 Isomers8.57.0
Total Isomer Yield (%) 24.325.5

References

  • Amir-Ebrahimi, V., & Gault, F. G. (1980). Mechanisms of isomerization of hydrocarbons on metals. Part 11.—Isomerization and dehydrocyclization of 13C-labelled 3-methylhexanes on Pt–Al2O3 catalysts. J. Chem. Soc., Faraday Trans. 1, 76, 1735-1756. Available at: [Link]

  • García, L., et al. (2009). Industrial Application of Catalytic Systems for n-Heptane Isomerization. PubMed Central. Available at: [Link]

  • Ali, S. A., et al. (2015). n-Alkane isomerization by catalysis—a method of industrial importance: An overview. Taylor & Francis Online. Available at: [Link]

  • Ali, S. A., et al. (2015). n-Alkane isomerization by catalysis—a method of industrial importance: An overview. Taylor & Francis Online. Available at: [Link]

  • The Editors of Encyclopaedia Britannica. (n.d.). Isomerization. Britannica. Available at: [Link]

  • eCampusOntario Pressbooks. (n.d.). 20.6 Reactions of Alkanes. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

  • Ibemesi, J. A., & Ukponmwan, D. O. (2001). This compound aromatization under H2 and N2 atmospheres on Pt/Al2O3 catalysts. Indian Journal of Chemical Technology, 8(1), 1-6. Available at: [Link]

  • Amir-Ebrahimi, V., & Gault, F. G. (1980). Mechanisms of Isomerization of Hydrocarbons on Metals. RSC Publishing. Available at: [Link]

  • Pines, H., & Haag, W. O. (1956). Racemization, Isomerization and Isotopic Exchange of (+)this compound on a Silica-Alumina Catalyst. American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). This compound aromatization under H2 and N2 atmospheres on Pt/Al2O3 catalysts. Request PDF. Available at: [Link]

  • SIE NEFTEHIM, LLC. (n.d.). Pentane-hexane isomerization process and catalysts. Available at: [Link]

  • Adžamić, T., et al. (2011). ISOMERIZATION OF n-HEXANE ON Pt/SO4-ZrO2 CATALYST. Goriva i maziva, 50(1), 2-21. Available at: [Link]

  • Díaz-Cervantes, E., et al. (2023). A Comparative Study of Kinetic Reaction Schemes for the Isomerization Process of the C6 Series. MDPI. Available at: [Link]

  • Myers, A. (2022, December 18). Alkane Isomerization Process. YouTube. Available at: [Link]

Sources

Application Notes & Protocols: Investigating the Atmospheric Chemistry of 3-Methylhexane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, atmospheric scientists, and environmental chemistry professionals with a comprehensive overview and detailed protocols for studying the atmospheric chemistry of 3-methylhexane. As a representative branched alkane, this compound serves as an important model compound for understanding the atmospheric fate of volatile organic compounds (VOCs) originating from anthropogenic sources, such as fossil fuels.[1] This document emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and field-proven insights.

Introduction: The Significance of this compound in the Atmosphere

Volatile organic compounds (VOCs) are fundamental drivers of atmospheric photochemistry.[2] Among these, alkanes are a significant class of hydrocarbons found in vehicle exhaust and fuel emissions.[1][3] this compound (C₇H₁₆), a branched alkane, is a component of gasoline and other fuels.[1] Once emitted into the troposphere, it does not remain inert. Its oxidation contributes to the formation of two key components of air pollution: tropospheric ozone (O₃) and Secondary Organic Aerosol (SOA).[4][5] SOA is a major constituent of fine particulate matter (PM₂.₅), which has well-documented impacts on climate and human health.[6]

Understanding the specific reaction pathways and SOA formation potential of branched alkanes is critical because their molecular structure can significantly influence reaction rates and the properties of the resulting aerosol.[7][8] Studies have consistently shown that for alkanes with the same carbon number, the SOA yields can vary, underscoring the need for detailed investigations of individual isomers like this compound.[7] The protocols detailed herein provide a robust framework for conducting such investigations using state-of-the-art environmental simulation techniques.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for designing and interpreting atmospheric chemistry experiments. These properties govern its partitioning between the gas and particle phases and its atmospheric lifetime.

PropertyValueSource
IUPAC Name This compound[9]
Molecular Formula C₇H₁₆[10]
Molar Mass 100.205 g·mol⁻¹[10]
Boiling Point 91.6 to 92.2 °C[10]
Vapor Pressure 14.7 kPa (at 37.7 °C)[10]
Henry's Law Constant (kH) 3.2 nmol Pa⁻¹ kg⁻¹[10]
Structure Branched Alkane[9]
Core Principles: The Atmospheric Oxidation of this compound

The primary removal pathway for alkanes in the troposphere is through oxidation initiated by the hydroxyl radical (OH), the atmosphere's primary "detergent".[11][12] This process is most active during the daytime when sunlight is available to generate OH radicals. The reaction proceeds via a free-radical chain mechanism.

Mechanism Overview:

  • Initiation (H-Abstraction): The reaction begins with the abstraction of a hydrogen atom from a C-H bond by an OH radical, forming a water molecule and an alkyl radical (R•). For this compound, abstraction can occur at primary, secondary, or tertiary carbon atoms, leading to different alkyl radical isomers.

  • Peroxy Radical Formation: The alkyl radical (R•) rapidly reacts with molecular oxygen (O₂), which is abundant in the atmosphere, to form an alkyl peroxy radical (RO₂•).

  • Peroxy Radical Fate: The fate of the RO₂• radical is crucial and depends on the concentration of nitrogen oxides (NOx = NO + NO₂).

    • High-NOx Conditions (e.g., Urban Environments): RO₂• primarily reacts with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). The alkoxy radical can then isomerize or decompose, leading to smaller, often more volatile products.

    • Low-NOx Conditions (e.g., Remote Environments): RO₂• can react with the hydroperoxy radical (HO₂) to form organic hydroperoxides (ROOH) or with other RO₂• radicals. These pathways can lead to less fragmentation and the formation of lower volatility products, which are key precursors to SOA.[8]

Recent research also highlights that autoxidation, a process involving intramolecular H-shifts in peroxy radicals, can lead to the formation of highly oxygenated molecules (HOMs) from alkanes, which can contribute significantly to SOA formation even under high-NOx conditions.[7]

The following diagram illustrates the generalized initial steps of the OH-initiated oxidation of an alkane like this compound.

G RH This compound (RH) OH OH• R Alkyl Radical (R•) RH->R + OH• H2O H₂O R->H2O - H₂O O2 O₂ RO2 Alkyl Peroxy Radical (RO₂•) R->RO2 + O₂ NO NO HO2 HO₂ RO Alkoxy Radical (RO•) RO2->RO + NO ROOH Hydroperoxide (ROOH) RO2->ROOH + HO₂ NO2 NO₂ RO->NO2 - NO₂ Products_HighNOx Further Reactions (Fragmentation, Carbonyls) RO->Products_HighNOx High-NOx Path Products_LowNOx Further Reactions (SOA Precursors) ROOH->Products_LowNOx Low-NOx Path

Caption: Initial reaction pathways for OH-initiated alkane oxidation.

Application Note: Simulating Atmospheric Oxidation in an Environmental Chamber

Objective: To determine the reaction rate constant, product distribution, and Secondary Organic Aerosol (SOA) yield of this compound oxidation under controlled, atmospherically relevant conditions.

Rationale: Environmental simulation chambers (or "smog chambers") are the primary tool for studying atmospheric chemical processes.[13] These large-volume reactors, typically made of FEP Teflon film, allow for the simulation of atmospheric conditions (temperature, humidity, sunlight) while minimizing interferences. By injecting precise amounts of this compound and an oxidant precursor, researchers can track the decay of the parent compound and the formation of products in real-time.[6] A key challenge in chamber experiments is accounting for the loss of semi-volatile gaseous products to the chamber walls, which can lead to an underestimation of SOA yields if not properly constrained.[14][15] Therefore, protocols must include methods for characterizing and correcting for these wall losses.

The following diagram outlines the typical workflow for a smog chamber experiment.

G prep_node prep_node exp_node exp_node analysis_node analysis_node A 1. Chamber Cleaning (O₃ flush, >24h) B 2. Humidification & Seeding (Inject clean, humid air ± seed aerosol) A->B C 3. Reactant Injection (this compound, OH Precursor, NOx) B->C D 4. Background Characterization (Pre-irradiation sampling) C->D E 5. Photo-oxidation (Turn on UV lights) D->E F 6. Continuous Monitoring (VOCs, NOx, O₃, Aerosol Size/Mass) E->F G 7. Discrete Sampling (Gas-phase via Sorbent Tubes, Particle-phase via Filters) E->G I 9. Data Processing (Rate constants, SOA yields, Wall-loss correction) F->I H 8. Offline Analysis (GC-MS, LC-MS, etc.) G->H H->I

Caption: Workflow for a typical smog chamber experiment.

Protocol 1: this compound Oxidation in a Smog Chamber

This protocol describes a representative experiment to study the OH-initiated oxidation of this compound.

5.1 Materials and Instrumentation

  • Environmental Chamber: Dual 100 m³ FEP Teflon reactors or similar.

  • Light Source: Banks of UV-A lamps (e.g., blacklights) for photolysis.

  • Air Purification System: For generating clean, dry air.

  • Reactants: High-purity this compound (>99%), Methyl nitrite (CH₃ONO) or Hydrogen Peroxide (H₂O₂) as OH precursor, Nitric Oxide (NO), Zero Air.

  • Instrumentation:

    • Gas Chromatograph with Flame Ionization Detector (GC-FID) for hydrocarbon monitoring.

    • NOx Analyzer (Chemiluminescence).

    • Ozone Monitor (UV absorption).

    • Scanning Mobility Particle Sizer (SMPS) for aerosol number and size distribution.

    • Aerosol Mass Spectrometer (AMS) for aerosol chemical composition (optional).

    • Proton-Transfer-Reaction Mass Spectrometer (PTR-MS) for real-time VOC monitoring (optional).

5.2 Step-by-Step Methodology

  • Chamber Preparation (Self-Validating System):

    • Causality: To ensure that observed reactivity is solely due to the injected chemicals, the chamber must be free of contaminants from previous experiments.

    • Procedure: Fill the chamber with purified air and a high concentration of ozone (~1 ppm) for >24 hours. Following the ozone flush, fill and flush the chamber with clean, dry air at least five times until background particle counts and NOx/O₃ levels are negligible (<1 ppb).

  • Humidification and Seeding:

    • Causality: Relative humidity affects atmospheric reaction rates and SOA formation. Inorganic seed aerosol provides a surface for condensable vapors to partition onto, mimicking atmospheric conditions.

    • Procedure: Introduce purified air passed through a water bubbler to achieve the target relative humidity (e.g., 50%). If required, inject a neutral inorganic seed aerosol (e.g., ammonium sulfate) to act as a condensation sink.

  • Reactant Injection:

    • Causality: Accurate initial concentrations are critical for calculating reaction rates and yields.

    • Procedure: Inject a known volume of liquid this compound into a heated glass bulb and flush it into the chamber with a stream of clean air. Introduce the OH precursor (e.g., CH₃ONO) and, if applicable, NO gas from calibrated cylinders. Allow the chamber contents to mix for at least 30 minutes.

  • Background Characterization:

    • Causality: Establishes the initial state (t=0) of the system before the reaction begins.

    • Procedure: Sample the chamber air using all online instruments to record the initial, stable concentrations of all reactants and the background aerosol level.

  • Initiation of Photo-oxidation:

    • Causality: Photolysis of the OH precursor generates OH radicals, initiating the oxidation of this compound.

    • Procedure: Turn on the UV lights. This marks the beginning of the experiment. The photolysis of methyl nitrite in the presence of NO is a common method:

      • CH₃ONO + hν → CH₃O• + NO

      • CH₃O• + O₂ → HCHO + HO₂•

      • HO₂• + NO → OH• + NO₂

  • Monitoring and Data Acquisition:

    • Causality: Continuous measurement allows for the precise determination of decay and formation rates.

    • Procedure: Log data continuously from all online instruments throughout the experiment (typically 4-6 hours). Monitor the decay of this compound (GC-FID), the evolution of NOx and O₃, and the formation and growth of the aerosol population (SMPS).

  • Data Analysis and Interpretation:

    • Calculate the decay rate of this compound relative to a reference compound (if used) to determine the OH reaction rate constant.[3]

    • Use the SMPS data to calculate the total aerosol mass formed over time, correcting for particle wall deposition rates.

    • The SOA yield is calculated as Y = ΔM₀ / ΔHC, where ΔM₀ is the mass of organic aerosol formed (corrected for wall losses) and ΔHC is the mass of this compound reacted.

Protocol 2: Chemical Analysis of Oxidation Products by GC-MS

Objective: To identify and quantify the semi-volatile gas-phase and particle-phase products of this compound oxidation.

6.1 Rationale and Instrumentation

  • Causality: The molecular composition of the products provides direct insight into the underlying chemical mechanisms (e.g., fragmentation vs. functionalization). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying organic compounds in complex mixtures.[3][16][17]

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Thermal Desorption Unit (for sorbent tube analysis).

    • Sorbent tubes (e.g., Tenax TA) for gas-phase sampling.

    • Teflon filters for particle-phase collection.

6.2 Step-by-Step Methodology

  • Sample Collection:

    • Gas-Phase: During the smog chamber experiment, draw a known volume of chamber air through a sorbent tube at a controlled flow rate.

    • Particle-Phase: Draw a known volume of chamber air through a Teflon filter to collect the aerosol particles.

  • Sample Preparation:

    • Gas-Phase: The sorbent tubes are analyzed directly via thermal desorption.

    • Particle-Phase: Extract the collected particles from the filter using a suitable solvent (e.g., methanol or acetonitrile). Concentrate the solvent extract under a gentle stream of nitrogen. Derivatization (e.g., silylation) may be necessary to analyze polar, non-volatile compounds like carboxylic acids.

  • GC-MS Analysis:

    • Causality: The temperature program and column choice are optimized to separate the wide range of expected oxidation products based on their volatility and polarity.

    • Procedure:

      • Injection: Introduce the sample into the GC. For sorbent tubes, this is done via a thermal desorber. For liquid extracts, a small volume is injected into a heated inlet.

      • Separation: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms). Ramp the oven temperature from ~40°C to ~300°C to elute compounds of increasing boiling points.

      • Detection: As compounds elute from the column, they are ionized (typically by electron ionization at 70 eV) and their mass-to-charge ratio is measured by the mass spectrometer.

  • Data Interpretation:

    • Identification: Identify individual compounds by comparing their measured mass spectra with reference spectra in a library (e.g., NIST/Wiley) and by comparing their retention times with those of authentic standards.

    • Quantification: Estimate the concentration of identified products by integrating the peak area in the total ion chromatogram and comparing it to the response of an internal or external standard.

References

  • La, Y. S., et al. (2016). Impact of chamber wall loss of gaseous organic compounds on secondary organic aerosol formation: Explicit modeling of SOA formation from alkane and alkene oxidation. OSTI.GOV. Available: [Link]

  • Ju, W., et al. (2024). Review of Smog Chamber Experiments for Secondary Organic Aerosol Formation. Atmosphere. Available: [Link]

  • Zhang, X., et al. (2016). Impact of chamber wall loss of gaseous organic compounds on secondary organic aerosol formation: Explicit modeling of SOA formation from alkane and alkene oxidation. OSTI.GOV. Available: [Link]

  • Idris, A., & Eseyin, A. (2000). This compound aromatization under H2 and N2 atmospheres on Pt/ Al203 catalysts. Afr. J. Sci. Technol. Available: [Link]

  • Idris, A., & Eseyin, A. (2000). This compound aromatization under H2 and N2 atmospheres on Pt/Al2O3 catalysts. ResearchGate. Available: [Link]

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  • Georgia Institute of Technology. (2023). Research Study Finds Unexpected Interactions in Formation of Secondary Organic Aerosol in Atmosphere. News Center. Available: [Link]

  • Ciccioli, P., et al. (2002). SAMPLING OF ATMOSPHERIC VOLATILE ORGANIC COMPOUNDS (VOCS) WITH SORBENT TUBES AND THEIR ANALYSIS BY GC-MS. Access Engineering. Available: [Link]

  • Jang, M., & Kamens, R. M. (2001). Formation of secondary organic aerosol by reactive condensation of furandiones, aldehydes, and water vapor onto inorganic aerosol seed particles. PubMed. Available: [Link]

  • López, A., et al. (2014). Atmospheric reactions of methylcyclohexanes with Cl atoms and OH radicals: determination of rate coefficients and degradation products. PubMed. Available: [Link]

  • Presto, A. A., et al. (2012). Testing secondary organic aerosol models using smog chamber data for complex precursor mixtures: Influence of precursor volatility and molecular structure. ResearchGate. Available: [Link]

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  • Moses, J. A. (2025). Investigating Atmospheric Chemistry of Volatile Organic Compounds and Their Role in Climate and Air Pollution.
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  • MDPI. (n.d.). Special Issue : Volatile Organic Compounds in the Atmosphere. MDPI. Retrieved from [Link].

  • Jia, C., et al. (2019). Rate Constants for the Reaction of OH Radicals with Hydrocarbons in a Smog Chamber at Low Atmospheric Temperatures. MDPI. Available: [Link]

  • ESPERE. (n.d.). Part 1: Oxidation and OH radicals.
  • Wawrik, B., et al. (2024). Examining the Compositional Selectivity of Hydrocarbon Oxidation Products Using Liquid–Liquid Extraction and Solid-Phase Extraction Techniques. PubMed Central. Available: [Link]

  • Revelsky, I. A., & Yashin, Y. S. (2018). Techniques and Methods of Identification. ResearchGate. Available: [Link]

  • Charan, S. M. (2022). SECONDARY ORGANIC AEROSOL FORMATION FROM VOLATILE CHEMICAL PRODUCT EMISSIONS: PARAMETERS AND CONTRIBUTIONS TO ANTHROPOGEN. Mountain Scholar. Available: [Link]

  • Franklin, J., & Rajakumar, B. (2023). Kinetic Investigations of the OH-Initiated Reactions of Methyl Cyclohexene Isomers in the Troposphere: An Experimental and Computational Study. The Journal of Physical Chemistry A. Available: [Link]

  • Zhang, P., et al. (2016). Analyzing sites of OH radical attack (ring vs. side chain) in oxidation of substituted benzenes via dual stable isotope analysis (δ(13)C and δ(2)H). ResearchGate. Available: [Link]

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Guide to the Enantioselective Synthesis of (R)-3-Methylhexane: Strategies, Protocols, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Advanced Researcher

Abstract

The synthesis of enantiomerically pure alkanes, despite their structural simplicity, presents a formidable challenge in modern organic chemistry due to their lack of functional groups for traditional chiral resolution or asymmetric manipulation.[1] 3-Methylhexane, a simple chiral hydrocarbon, serves as a valuable model for studying stereochemical principles and as a building block in specialized applications.[2] This guide provides a comprehensive overview of robust strategies for the enantioselective synthesis of (R)-3-methylhexane. We delve into the mechanistic underpinnings of two primary, field-proven methodologies: transition-metal-catalyzed asymmetric hydrogenation and enantioselective cross-coupling. Detailed, step-by-step protocols are provided for researchers, scientists, and drug development professionals, emphasizing the causal logic behind experimental design to ensure reproducibility and high enantiomeric purity. This document is structured to serve as a practical laboratory guide, grounded in authoritative scientific principles and supported by comprehensive references.

Introduction: The Challenge of Chiral Alkanes

Chirality is a fundamental property of molecules that dictates their interaction with other chiral entities, a principle of paramount importance in pharmacology and materials science.[3][4] While the asymmetric synthesis of complex, functionalized molecules has seen spectacular advancements, the stereocontrolled synthesis of simple chiral alkanes remains a less-explored frontier.[5] The inert nature of C-C and C-H bonds makes direct asymmetric functionalization difficult, necessitating strategies that construct the chiral center from prochiral precursors.

(R)-3-methylhexane is a prototypical chiral alkane, existing as a pair of non-superimposable mirror images.[2][6] Its synthesis in an enantiomerically pure form requires a method that can precisely control the three-dimensional arrangement of atoms at the C3 stereocenter. This guide focuses on catalytic approaches, which offer the most efficient and atom-economical route to such molecules.[7][8]

Strategic Blueprint: Selecting the Optimal Synthetic Pathway

Two dominant strategies emerge for the effective enantioselective synthesis of (R)-3-methylhexane: the asymmetric hydrogenation of a prochiral alkene and the cross-coupling of smaller alkyl fragments using a chiral catalyst.

  • Asymmetric Hydrogenation: This is arguably the most direct approach. It involves the addition of hydrogen across a double bond of a prochiral alkene, such as 3-methyl-2-hexene, using a chiral transition-metal catalyst. The catalyst, typically a Ruthenium or Rhodium complex with chiral phosphine ligands, creates a chiral environment that forces the hydrogen to add to one face of the double bond preferentially, yielding one enantiomer in excess.[9][10] The choice of ligand is critical for achieving high enantioselectivity.

  • Enantioselective Cross-Coupling: This strategy builds the carbon skeleton and sets the stereocenter simultaneously. A common approach is the coupling of a secondary alkyl electrophile (like 3-chlorhexane, used as a racemic mixture) with an organometallic nucleophile (like ethylmagnesium bromide) in the presence of a chiral Nickel or Palladium catalyst.[11][12] This process is often stereoconvergent, meaning both enantiomers of the starting material are converted into a single enantiomer of the product through a common achiral intermediate, making it highly efficient.[13]

For this guide, we will detail the Asymmetric Hydrogenation approach due to its high reported efficiencies and the well-understood mechanism of catalysts like Ru-BINAP systems.

Core Methodology: Asymmetric Hydrogenation of (E/Z)-3-Methyl-2-hexene

This strategy relies on the hydrogenation of a commercially available or easily synthesized mixture of (E/Z)-3-methyl-2-hexene. The key to success is the selection of a highly effective chiral catalyst system. Ruthenium complexes bearing chiral diphosphine ligands, such as BINAP, are renowned for their high performance in the asymmetric hydrogenation of alkenes.[10][14]

Mechanistic Rationale

The catalytic cycle of Ru-BINAP-diamine complexes in asymmetric hydrogenation is a well-established process. The chiral ligands create a sterically and electronically defined catalytic pocket around the ruthenium metal center.[14] The alkene substrate coordinates to this chiral metal complex, and its orientation is dictated by minimizing steric hindrance with the bulky chiral ligands. This preferred orientation ensures that hydrogen is delivered selectively to one prochiral face of the alkene, leading to the formation of the desired (R)-enantiomer.[9]

Experimental Workflow Diagram

The overall process, from substrate preparation to final analysis, is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis P1 Dry Methanol & (E/Z)-3-Methyl-2-hexene R1 Charge Autoclave with Substrate and Solvent P1->R1 P2 Prepare Catalyst Solution: [RuCl2(p-cymene)]2 + (R)-BINAP + (R,R)-DPEN R2 Add Catalyst Solution via Syringe P2->R2 R1->R2 R3 Pressurize with H2 (e.g., 50 atm) R2->R3 R4 Heat and Stir (e.g., 40°C, 12h) R3->R4 W1 Cool and Depressurize R4->W1 W2 Filter through Silica Gel to Remove Catalyst W1->W2 W3 Careful Fractional Distillation to Isolate Volatile Product W2->W3 A1 Determine Yield W3->A1 A2 Determine Enantiomeric Excess via Chiral Gas Chromatography (GC) W3->A2

Caption: Workflow for Asymmetric Hydrogenation.

Detailed Experimental Protocol

Materials & Reagents:

  • (E/Z)-3-Methyl-2-hexene (Substrate)

  • [RuCl₂(p-cymene)]₂ (Catalyst Precursor)

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (Chiral Ligand)

  • (1R,2R)-(+)-1,2-Diphenylethylenediamine ((R,R)-DPEN) (Chiral Diamine)

  • Anhydrous Methanol (Solvent)

  • High-purity Hydrogen gas (H₂)

  • Sodium Borohydride (NaBH₄) (for in-situ catalyst activation)

  • Inert atmosphere glovebox or Schlenk line

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

  • Standard laboratory glassware, syringes, and cannulas

Protocol Steps:

  • Catalyst Preparation (In-situ):

    • Causality: The active catalyst is formed in-situ to ensure maximum activity. All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) as the catalyst is air-sensitive.

    • In a glovebox, add [RuCl₂(p-cymene)]₂ (e.g., 6.1 mg, 0.01 mmol), (R)-BINAP (e.g., 13.7 mg, 0.022 mmol), and (R,R)-DPEN (e.g., 4.7 mg, 0.022 mmol) to a small vial.

    • Add 2 mL of anhydrous Dimethylformamide (DMF) and stir the mixture at 100°C for 10 minutes to form the pre-catalyst complex.

  • Reaction Setup:

    • Causality: The autoclave is used to safely handle the high pressure of hydrogen gas required for the reaction. The solvent must be anhydrous to prevent side reactions and catalyst deactivation.

    • To a glass liner for the autoclave, add (E/Z)-3-methyl-2-hexene (e.g., 1.96 g, 20 mmol) and 10 mL of anhydrous methanol.

    • Transfer the prepared catalyst solution to the glass liner via syringe.

    • Seal the glass liner inside the high-pressure autoclave.

  • Hydrogenation Reaction:

    • Causality: Pressure and temperature are critical parameters that influence reaction rate and selectivity. The chosen conditions are typical for achieving high conversion and enantioselectivity with this type of catalyst system.[15]

    • Purge the autoclave three times with H₂ gas to remove any residual air.

    • Pressurize the autoclave to 50 atm with H₂.

    • Begin stirring and heat the reaction mixture to 40°C.

    • Maintain these conditions for 12-24 hours, monitoring the pressure drop to gauge reaction progress.

  • Workup and Purification:

    • Causality: The product, this compound, is highly volatile. Care must be taken during workup to minimize loss. Filtering through silica gel effectively removes the non-volatile ruthenium catalyst.

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess H₂ gas in a well-ventilated fume hood.

    • Open the autoclave and remove the reaction mixture.

    • Pass the mixture through a short plug of silica gel, eluting with a small amount of pentane to ensure all product is collected.

    • Purification: (R)-3-methylhexane is a low-boiling point liquid (b.p. ~92°C). Careful fractional distillation is required to separate it from the solvent and any high-boiling impurities. Due to its volatility, purification by preparative gas chromatography (GC) or supercritical fluid chromatography (SFC) can also be effective.[16]

Expected Results

The following table summarizes typical outcomes for this type of reaction, based on literature precedents for similar substrates.

ParameterExpected OutcomeRationale / Reference
Conversion >99%Ru-based catalysts are highly active for alkene hydrogenation.[15]
Yield (Isolated) 75-90%Losses are primarily due to the product's volatility during isolation.
Enantiomeric Excess (e.e.) 90-98% for (R)-enantiomerThe (R)-BINAP/(R,R)-DPEN ligand combination is known to induce high enantioselectivity for this class of transformation.[9][14]

Product Analysis: Verification of Enantiomeric Purity

Confirming the success of an enantioselective synthesis requires accurate determination of the enantiomeric excess (e.e.). For a volatile, non-functionalized alkane like this compound, chiral gas chromatography (GC) is the method of choice.[17]

Analytical Workflow Diagram

G A1 Prepare Dilute Sample of Purified this compound in Hexane A2 Inject into Gas Chromatograph (GC) with a Chiral Stationary Phase Column (e.g., Cyclodextrin-based) A1->A2 A3 Run Isothermal or Temperature-Programmed Method A2->A3 A4 Integrate Peak Areas for (R) and (S) Enantiomers A3->A4 A5 Calculate Enantiomeric Excess (e.e.) % e.e. = |(R - S) / (R + S)| * 100 A4->A5

Caption: Workflow for Chiral GC Analysis.

Protocol for Chiral GC Analysis
  • Instrument Setup:

    • GC System: Agilent 7890 or equivalent, equipped with a Flame Ionization Detector (FID).

    • Chiral Column: A cyclodextrin-based capillary column, such as a Betadex™ or Gammadex™ phase, is required to resolve the enantiomers.[18]

    • Carrier Gas: Helium or Hydrogen.

    • Conditions: The optimal temperature program must be determined experimentally. A typical starting point would be an isothermal run at 40-50°C.

  • Sample Preparation:

    • Prepare a dilute solution of the purified (R)-3-methylhexane product (~1 mg/mL) in a high-purity volatile solvent like pentane or hexane.

  • Analysis:

    • Inject 1 µL of the sample solution into the GC.

    • The two enantiomers will separate on the chiral column and appear as two distinct peaks on the chromatogram.

    • Identify the peaks corresponding to the (R) and (S) enantiomers (this requires injection of a racemic standard if the elution order is unknown).

    • Integrate the area of each peak.

  • Calculation:

    • Calculate the enantiomeric excess using the formula: % e.e. = [Area(R) - Area(S)] / [Area(R) + Area(S)] * 100

Conclusion

This guide provides a detailed, scientifically-grounded framework for the successful enantioselective synthesis of (R)-3-methylhexane. By employing an asymmetric hydrogenation strategy with a well-defined chiral ruthenium catalyst, researchers can achieve high conversion and excellent enantioselectivity. The protocols herein emphasize not just the procedural steps but also the underlying chemical principles, empowering scientists to troubleshoot and adapt these methods for their specific needs. Accurate analysis by chiral GC is crucial for validating the stereochemical outcome, completing a robust and self-validating synthetic system.

References

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  • Asbrg, J. (2017, February 24). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

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  • Determination of enantiomeric excess. (n.d.).
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  • Wipf, P., & Wang, X. (2014). Highly enantioselective synthesis of γ-, δ-, and ε-chiral 1-alkanols via Zr-catalyzed asymmetric carboalumination of alkenes (ZACA)-Cu- or Pd-catalyzed cross-coupling. Journal of the American Chemical Society, 136(25), 9014-9022. Retrieved January 14, 2026, from [Link]

  • Puglisi, A., & Benaglia, M. (2015). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. Catalysis Science & Technology, 5(1), 41-53. Retrieved January 14, 2026, from [Link]

  • Concise Introduction to Asymmetric Synthesis. (n.d.). chem.iitb.ac.in.
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  • Cherney, A. H., & Reisman, S. E. (2015). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews, 115(17), 9587-9652. Retrieved January 14, 2026, from [Link]

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  • Cherney, A. H., & Reisman, S. E. (2015). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews, 115(17), 9587-9652. Retrieved January 14, 2026, from [Link]

  • P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Liu, Y., et al. (2019). Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH3OH and efficient catalyst cycling. RSC Advances, 9(13), 7382-7387. Retrieved January 14, 2026, from [Link]

  • Enantioselective preparation and chemoselective cross-coupling of 1,1-diboron compounds. (n.d.).
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  • Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.). Waters Corporation. Retrieved January 14, 2026, from [Link]

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Application Note: 3-Methylhexane as a Model Alkane for Hydrocarboxylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Branched Alkanes in Hydrocarboxylation

The direct functionalization of alkanes, the simplest and most abundant organic molecules, represents a paramount challenge and a significant opportunity in modern chemistry. Hydrocarboxylation, the addition of a hydrogen atom and a carboxyl group across a C-H bond, transforms inert hydrocarbons into valuable carboxylic acids, which are pivotal building blocks in the pharmaceutical, agrochemical, and materials industries. While significant progress has been made in the hydrocarboxylation of simple linear and cyclic alkanes, branched alkanes like 3-methylhexane present a more complex and industrially relevant model.

This compound is an ideal substrate for studying the intricacies of hydrocarboxylation for several reasons. It possesses primary (1°), secondary (2°), and tertiary (3°) C-H bonds, allowing for a comprehensive investigation of regioselectivity—a critical factor in the synthesis of specific isomers. Understanding and controlling which C-H bond is functionalized is key to developing efficient and selective catalytic systems. This application note provides a detailed technical guide on the use of this compound as a model substrate for hydrocarboxylation reactions, covering reaction mechanisms, experimental protocols, and analytical techniques for product characterization.

Mechanistic Insights: The Challenge of C-H Bond Activation

The primary hurdle in alkane hydrocarboxylation is the high bond dissociation energy of C-H bonds, which necessitates the use of highly active catalysts. Transition metal complexes, particularly those based on palladium and rhodium, have emerged as the most promising catalysts for this transformation.[1] The reaction mechanism can generally be categorized into two main pathways: electrophilic activation and oxidative addition.

Electrophilic Activation: This pathway is often favored by palladium catalysts in the presence of a strong acid.[1] A cationic palladium species, [Pd(II)]+, acts as a strong electrophile that attacks a C-H bond of the alkane. This results in the formation of an alkyl-palladium intermediate with the concomitant release of a proton. Subsequent insertion of carbon monoxide (CO) into the alkyl-palladium bond, followed by reductive elimination, yields the carboxylic acid and regenerates the active catalytic species. For this compound, this pathway is expected to exhibit a regioselectivity of 1° > 2° > 3° for C-H bond activation, due to steric hindrance at the more substituted carbon centers.[2][3]

Oxidative Addition: This mechanism is more common for rhodium-based catalysts. A low-valent rhodium complex, typically Rh(I), undergoes oxidative addition to a C-H bond, forming an alkyl-rhodium(III)-hydride intermediate. This is followed by CO insertion and reductive elimination to afford the carboxylic acid product.

The choice of catalyst and reaction conditions plays a crucial role in determining the dominant mechanistic pathway and, consequently, the regioselectivity of the reaction. Ligand design is another critical parameter for tuning the reactivity and selectivity of the metal center.

Regioselectivity in the Hydrocarboxylation of this compound

The presence of multiple, electronically distinct C-H bonds in this compound makes it an excellent substrate for studying regioselectivity. The molecule has:

  • Primary (1°) C-H bonds: at the two methyl groups (C1 and the methyl branch).

  • Secondary (2°) C-H bonds: at C2, C4, and C5.

  • Tertiary (3°) C-H bond: at C3.

The challenge lies in selectively activating one type of C-H bond over the others.[2][4] Generally, the reactivity of C-H bonds follows the order 3° > 2° > 1° for radical reactions, while steric factors often lead to the opposite trend (1° > 2° > 3°) for organometallic C-H activation pathways.[3] Controlling the regioselectivity is a key area of research, with strategies including the use of directing groups, shape-selective catalysts, and careful tuning of reaction parameters.[5]

The expected carboxylic acid isomers from the hydrocarboxylation of this compound are:

  • 4-Methylheptanoic acid (from activation of the C1 primary C-H)

  • 2,3-Dimethylhexanoic acid (from activation of the C2 secondary C-H)

  • 3-Methylheptanoic acid (from activation of the C4 secondary C-H)

  • 3-Ethyl-4-methylpentanoic acid (from activation of the C5 secondary C-H)

  • 2-Ethyl-2-methylpentanoic acid (from activation of the tertiary C-H)

  • 3,3-Dimethylhexanoic acid (from activation of the methyl branch primary C-H)

The distribution of these products will be highly dependent on the catalytic system employed.

Experimental Protocol: A Model Hydrocarboxylation of this compound

The following protocol is a representative procedure for the hydrocarboxylation of this compound using a palladium-based catalyst. This should be considered a starting point, and optimization of reaction conditions may be necessary.

Safety Precautions:

  • Carbon Monoxide: Carbon monoxide is a highly toxic and flammable gas. All manipulations involving CO must be performed in a well-ventilated fume hood equipped with a CO detector.[2][4][5][6]

  • High-Pressure Reactions: The reaction is conducted under high pressure. A properly rated and maintained high-pressure autoclave is essential. Personnel must be trained in the safe operation of high-pressure equipment.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Materials and Equipment:

  • This compound (≥99%)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM, anhydrous)

  • Carbon monoxide (high purity)

  • High-pressure autoclave with a magnetic stirrer and gas inlet/outlet

  • Schlenk line and standard glassware for inert atmosphere techniques

Reaction Setup and Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add palladium(II) acetate (e.g., 0.025 mmol) and triphenylphosphine (e.g., 0.075 mmol) to a glass liner for the autoclave.

  • Reagent Addition: To the glass liner, add anhydrous dichloromethane (e.g., 10 mL) and this compound (e.g., 2.5 mmol).

  • Acid Addition: Carefully add trifluoroacetic acid (e.g., 5.0 mmol) to the reaction mixture.

  • Autoclave Assembly: Place the glass liner inside the high-pressure autoclave. Seal the autoclave according to the manufacturer's instructions.

  • Purging: Remove the autoclave from the glovebox and connect it to a gas manifold in a fume hood. Purge the autoclave with carbon monoxide three times to remove any residual air.

  • Pressurization: Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 40 atm).

  • Reaction: Place the autoclave in a heating mantle on a magnetic stir plate. Heat the reaction to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 24 hours).

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature. Slowly and carefully vent the excess carbon monoxide in the fume hood.

  • Work-up: Open the autoclave and remove the glass liner. Transfer the reaction mixture to a round-bottom flask. The work-up procedure will depend on the subsequent analysis. A general procedure is as follows:

    • Dilute the reaction mixture with an organic solvent like diethyl ether.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid and extract the carboxylic acid products into the aqueous layer.

    • Acidify the aqueous layer with dilute HCl to protonate the carboxylates.

    • Extract the carboxylic acids back into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Data Analysis and Product Characterization

A combination of chromatographic and spectroscopic techniques is essential for the identification and quantification of the resulting carboxylic acid isomers.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for separating and identifying the volatile carboxylic acid products after derivatization to their methyl esters.

  • Derivatization: Convert the carboxylic acids to their corresponding methyl esters using a reagent such as diazomethane or by Fischer esterification.

  • GC Separation: Use a suitable capillary column (e.g., a polar column like those used for fatty acid methyl ester analysis) to separate the isomeric methyl esters.

  • MS Analysis: The mass spectra of the separated isomers will show characteristic fragmentation patterns that can aid in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation of the isolated carboxylic acid isomers.

  • ¹H NMR: The carboxylic acid proton typically appears as a broad singlet between 10-13 ppm. The signals for the other protons in the molecule will provide information about the connectivity and stereochemistry.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will appear in the range of 170-185 ppm. The chemical shifts of the other carbon atoms will help to distinguish between the different isomers.

High-Performance Liquid Chromatography (HPLC):

HPLC can be used to separate the non-derivatized carboxylic acid isomers.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A buffered aqueous-organic mobile phase is typically employed.

  • Detection: UV detection at a low wavelength (around 210 nm) or mass spectrometric detection can be used.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_catalyst Prepare Catalyst (Pd(OAc)₂ + PPh₃) add_reagents Add Reagents (this compound, DCM) prep_catalyst->add_reagents add_acid Add Acid (TFA) add_reagents->add_acid assemble_autoclave Assemble Autoclave add_acid->assemble_autoclave purge_co Purge with CO assemble_autoclave->purge_co pressurize Pressurize (40 atm CO) purge_co->pressurize heat_stir Heat and Stir (100 °C, 24h) pressurize->heat_stir cool_vent Cool and Vent heat_stir->cool_vent extraction Aqueous Extraction cool_vent->extraction analysis Analyze Products (GC-MS, NMR, HPLC) extraction->analysis

Caption: Experimental workflow for the hydrocarboxylation of this compound.

Conclusion

This compound serves as an excellent and challenging model substrate for the development and optimization of hydrocarboxylation reactions. The insights gained from studying the regioselectivity of C-H activation in this branched alkane are crucial for advancing the field of alkane functionalization. The protocols and analytical methods outlined in this application note provide a solid foundation for researchers to explore new catalytic systems and expand the scope of this important transformation. The ability to selectively convert abundant alkanes into valuable carboxylic acids holds immense potential for creating more sustainable and efficient chemical processes in the future.

References

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Application Notes & Protocols for the Safe Laboratory Handling of 3-Methylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for 3-Methylhexane in a research and development laboratory setting. As a volatile and highly flammable aliphatic hydrocarbon, this compound necessitates stringent safety protocols to mitigate risks of fire, chemical exposure, and environmental contamination. These application notes are designed for researchers, chemists, and drug development professionals, offering field-proven insights and step-by-step protocols grounded in established safety standards. The causality behind each procedural step is explained to foster a deeper understanding of risk management and to ensure a self-validating system of laboratory safety.

Introduction and Physicochemical Profile

This compound is a branched-chain alkane and an isomer of heptane. It is a clear, colorless liquid with a characteristic odor similar to hexane.[1][2] In the laboratory, it finds application in organic synthesis and as a solvent.[1] Its high volatility and flammability are its most significant hazardous properties, demanding careful management.[3] This guide establishes the necessary protocols to ensure its safe utilization.

Key Physicochemical and Safety Data

The following table summarizes the essential quantitative data for this compound, which informs the risk assessment and subsequent handling procedures.

PropertyValueSource(s)
Molecular Formula C₇H₁₆
Molecular Weight 100.20 g/mol [3]
CAS Number 589-34-4[4]
Appearance Clear, colorless liquid[1][2]
Boiling Point 91 °C (195.8 °F) at 760 mmHg[1]
Melting/Freezing Point -119 °C (-182.2 °F)[1]
Flash Point -3 °C (26.6 °F) to -1 °C (30.2 °F)
Autoignition Temp. 279 °C (534.2 °F)
Explosive Limits LEL: 1.0% / UEL: 7.0%
Vapor Pressure 61.5 mm Hg at 25 °C[2]
Vapor Density 3.46 (Air = 1)
Specific Gravity 0.687 g/cm³ at 20-25 °C[1][3]
Water Solubility Insoluble / Difficult to mix[3]

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. A thorough understanding of its risks is the foundation of safe laboratory practice.

  • Flammability: Highly flammable liquid and vapor (GHS Category 2).[3] Its low flash point means that it can form an ignitable mixture with air at ambient temperatures. Vapors are heavier than air and can travel considerable distances to an ignition source, causing a flashback fire.[5]

  • Health Hazards:

    • Aspiration Hazard: May be fatal if swallowed and enters airways (GHS Category 1).[3] Aspiration into the lungs can cause chemical pneumonitis. Never induce vomiting if ingested .[3][6]

    • Skin Irritation: Causes skin irritation (GHS Category 2).[3][6] Prolonged contact can lead to defatting and drying of the skin.[7]

    • Specific Target Organ Toxicity (Single Exposure): Vapors may cause drowsiness and dizziness, affecting the central nervous system (GHS Category 3).[3][6]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects (GHS Aquatic Acute 1 & Chronic 1).[3][6] Avoid release into the environment and do not empty into drains.[3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by PPE, is mandatory.

Engineering Controls: The Primary Barrier

The causality for prioritizing engineering controls lies in their ability to isolate the hazard at its source, providing passive protection to all personnel in the vicinity.

  • Chemical Fume Hood: All handling of this compound, especially dispensing and heating, must be conducted inside a certified chemical fume hood.[5][8][9] This is critical for preventing the accumulation of flammable vapors in the laboratory and minimizing inhalation exposure.[5][10]

  • Ventilation: The laboratory must have adequate general ventilation to keep airborne concentrations low. Storage areas should also be well-ventilated to dissipate any potential vapor leaks.[10][11]

  • Ignition Source Control: All potential ignition sources—such as open flames, hot plates, and non-explosion-proof electrical equipment—must be strictly excluded from the area where this compound is handled and stored.[5][12] Use only spark-proof tools and explosion-proof equipment when working with this solvent.[13]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential for protecting against residual risks that cannot be eliminated by engineering controls. The choice of PPE is dictated by the specific hazards of the chemical.

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times.[14][15] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7][15]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves (minimum 4mil thickness) are generally suitable for incidental contact.[7][16] For prolonged contact or immersion, consult the glove manufacturer's selection guide for a more robust option like Viton™ or butyl rubber.[15]

  • Skin and Body Protection: A lab coat must be worn, preferably one made of 100% cotton or other flame-resistant material, as synthetic fabrics can melt and adhere to the skin in a fire.[5][7] Closed-toe shoes and long pants are required to protect against spills.[9][16]

Standard Operating Protocol: Handling and Storage

Adherence to a validated protocol is crucial for reproducibility and safety. This protocol is designed as a self-validating system; deviation from any step compromises the integrity of the entire safety framework.

Protocol for Safe Handling of this compound
  • Pre-Operation Safety Check:

    • Verify the location and operational status of the nearest fire extinguisher (Class B: foam, dry chemical, or CO₂), safety shower, and eyewash station.[9]

    • Ensure the chemical fume hood is functioning correctly.

    • Remove all potential ignition sources from the work area.[5]

    • Have a spill kit readily accessible.[17]

  • Donning PPE: Put on all required PPE as specified in Section 3.2.

  • Transporting the Chemical: When moving the container, carry it in a secondary, chemically-resistant container to mitigate the risk of drops and spills.

  • Dispensing/Transfer:

    • Perform all transfers within a chemical fume hood.[12]

    • When transferring from a large metal container (>5 gallons), ensure both the source and receiving containers are electrically bonded and grounded to prevent static discharge, a potential ignition source.[12][16]

    • Use only spark-proof tools for opening or manipulating containers.

  • During Use:

    • Keep the container tightly closed when not in immediate use to minimize vapor release.[5]

    • Never heat this compound with an open flame.[5][12]

  • Post-Operation:

    • Tightly seal the this compound container.

    • Return the container to its designated storage location (see Section 4.2).

    • Decontaminate the work surface.

    • Properly dispose of any contaminated materials as hazardous waste (see Section 6).

    • Remove PPE and wash hands thoroughly.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase a 1. Risk Assessment (Review SDS) b 2. Verify Engineering Controls (Fume Hood, Ventilation) a->b c 3. Locate Safety Equipment (Extinguisher, Shower, Eyewash) b->c d 4. Don Appropriate PPE (Goggles, Gloves, Lab Coat) c->d e 5. Transfer Chemical in Fume Hood d->e f 6. Ground & Bond Containers (If transferring >5 gal) e->f g 7. Perform Experiment f->g h 8. Keep Containers Closed g->h i 9. Return to Storage h->i j 10. Decontaminate Work Area i->j k 11. Dispose of Waste j->k l 12. Remove PPE & Wash Hands k->l

Caption: Workflow for Safe Handling of Flammable Solvents.

Protocol for Safe Storage

Improper storage is a leading cause of laboratory incidents. The principles of segregation, ventilation, and containment are paramount.

  • Store this compound in a dedicated, approved flammable liquids storage cabinet.[5][16]

  • The storage area must be cool, dry, and well-ventilated.[11]

  • Ensure containers are tightly closed to prevent vapor leakage.[3]

  • Store away from incompatible materials, particularly strong oxidizing agents.

  • Do not store in areas that hinder safe egress from the laboratory.[16]

  • All storage cabinets must be clearly labeled with "Flammable – Keep Fire Away".[5]

Emergency Procedures

Rapid and correct response during an emergency can significantly reduce injury and damage. All laboratory personnel must be trained on these procedures.[18]

Spill Response Protocol

The response is dictated by the scale and hazard of the spill. Never put yourself at risk.[18]

  • IMMEDIATE ACTIONS (All Spills):

    • Alert personnel in the immediate area.[17]

    • If the spill involves a fire or immediate fire risk, activate the fire alarm and evacuate.[18]

    • Extinguish all nearby ignition sources if it is safe to do so.[17][19]

    • Avoid breathing vapors.[17]

  • SMALL SPILL (Manageable by lab personnel):

    • Don appropriate PPE, including heavy-duty nitrile gloves and safety goggles.[18][19]

    • Contain the spill by creating a barrier with an unreactive absorbent material.[18][19]

    • Apply a solvent absorbent, such as spill pads or pillows, over the entire spill.[18][20][21] Do not use cat litter or other fine powders that can create dust.[21]

    • Using spark-proof tools, carefully scoop the absorbed material into a compatible container for hazardous waste.[18]

    • Seal and label the container for hazardous waste disposal.[17][18]

    • Clean the spill area with soap and water.[18]

    • Report the incident according to institutional procedures and restock the spill kit.[18]

  • LARGE SPILL (Beyond lab personnel capability):

    • Evacuate the laboratory immediately, closing doors behind you to contain vapors.[17]

    • Activate the building's fire alarm to initiate a full evacuation.

    • Call emergency services and provide details about the material, location, and quantity of the spill.[17][18]

    • Do not re-enter the area until cleared by emergency responders.

G start Chemical Spill Occurs assess Assess Spill Is it large, highly toxic, or an immediate fire hazard? start->assess evacuate Evacuate Area Activate Fire Alarm assess->evacuate YES alert Alert Nearby Personnel Extinguish Ignition Sources assess->alert NO (Small & Manageable) call_help Call Emergency Services (e.g., EH&S, 911) evacuate->call_help ppe Don Appropriate PPE alert->ppe contain Contain & Absorb Spill (Use spark-proof tools) ppe->contain dispose Collect & Package Waste (Label as Hazardous) contain->dispose clean Clean & Decontaminate Area dispose->clean report Report Incident Restock Spill Kit clean->report

Caption: Decision Tree for Laboratory Chemical Spill Response.

Fire Response
  • For a fire involving this compound (Class B fire), use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[3][11]

  • DO NOT use a water jet , as this can spread the flammable liquid and the fire.[3][11]

  • If the fire is small and you are trained to use an extinguisher, you may attempt to extinguish it.

  • If the fire is large or growing, immediately activate the fire alarm, evacuate the area, and call emergency services.

First Aid Measures
  • Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical aid.

  • Ingestion: DO NOT INDUCE VOMITING due to the severe aspiration hazard.[3] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal Protocol

All waste containing this compound, including absorbed spill cleanup material and empty containers, must be treated as hazardous waste.[6]

  • Collect waste in a clearly labeled, compatible container with a secure lid.

  • The waste container should be labeled "Hazardous Waste" and list "this compound" and any other chemical constituents.

  • Store the waste container in a designated satellite accumulation area, away from general lab traffic.

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[16]

References

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Application Notes & Protocols: The Role of 3-Methylhexane in Elucidating Volatile Organic Compound Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Volatile organic compounds (VOCs) are central to atmospheric chemistry, influencing air quality, climate, and human health. Understanding their degradation mechanisms is paramount for developing accurate atmospheric models and effective pollution control strategies. This guide focuses on 3-methylhexane (C₇H₁₆), a branched alkane, as a scientifically significant model compound for studying VOC degradation.[1][2] this compound is a representative component of gasoline and various industrial solvents, making its atmospheric fate a subject of intense research.[1][3][4] Furthermore, its chiral nature provides a unique framework for stereochemical investigations of atmospheric reactions.[5][6] We present the foundational principles of its degradation, detailed experimental protocols for kinetic and product analysis, and the rationale behind these advanced methodologies, designed for researchers and scientists in environmental chemistry and drug development.

Scientific Foundation: Why this compound is a Critical Model Compound

The complexity of VOC mixtures in the environment necessitates the use of representative surrogate compounds in laboratory studies. This compound is an excellent surrogate for several reasons:

  • Representative Structure: As a branched-chain alkane, it mimics the structure of a significant fraction of hydrocarbons found in transportation fuels and emissions.[4][7][8] Its degradation pathways provide insights into the atmospheric processing of a broad class of anthropogenic VOCs.

  • Atmospheric Relevance: Like other alkanes, its primary atmospheric sink is reaction with the hydroxyl radical (OH•) during the day and, to a lesser extent, the nitrate radical (NO₃•) at night.[9][10] Studying these reactions helps quantify its atmospheric lifetime and contribution to the formation of secondary pollutants like ozone and secondary organic aerosols (SOA).

  • Simplified Complexity: While representative, its structure is simple enough to allow for detailed product analysis and the development of explicit chemical mechanisms, which can then be extrapolated to more complex molecules.

The core of this compound's atmospheric degradation is initiated by radical attack, which abstracts a hydrogen atom from its carbon backbone. The position of this abstraction (from a primary, secondary, or tertiary carbon) dictates the subsequent reaction cascade.

Key Degradation Pathways
  • Daytime Oxidation (OH Radical Initiation): The hydroxyl radical is the atmosphere's primary detergent. For alkanes, the reaction proceeds via hydrogen abstraction.[9][11] This is the most significant degradation pathway for this compound. The resulting alkyl radical (C₇H₁₅•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (C₇H₁₅O₂•), which then participates in a series of reactions that can lead to the formation of stable products like ketones, aldehydes, and organic nitrates, or contribute to the growth of SOA.

  • Nighttime Oxidation (NO₃ Radical Initiation): After sunset, when photochemistry ceases, the nitrate radical becomes a significant oxidant.[12][13][14] While its reactions with unsaturated VOCs are extremely rapid, it also reacts with alkanes like this compound through hydrogen abstraction, albeit at a slower rate than OH radicals.[12][15] This pathway is crucial for understanding the continuous processing of VOCs throughout the full diurnal cycle.

  • Ozone and Photolysis Insignificance: Saturated alkanes like this compound are practically inert to ozonolysis, a process that primarily cleaves the double and triple bonds in unsaturated compounds.[16][17] Similarly, they do not absorb sunlight in the troposphere and thus do not undergo direct photolysis; their degradation is almost exclusively initiated by oxidants.[18]

Experimental Design: A Framework for Degradation Studies

Investigating the atmospheric fate of this compound requires a controlled laboratory environment that can simulate atmospheric conditions. The primary tools for this are atmospheric simulation chambers, often referred to as "smog chambers."

The overall workflow involves introducing the target VOC and an oxidant precursor into the chamber, initiating the reaction, and monitoring the decay of reactants and the formation of products over time using sensitive analytical instrumentation.

G cluster_prep Phase 1: Preparation cluster_react Phase 2: Reaction cluster_analysis Phase 3: Data Analysis Chamber Atmospheric Chamber (e.g., Teflon Bag) VOC_Ref Inject this compound & Reference VOC Precursor Inject Oxidant Precursor (e.g., H2O2) Initiate Initiate Reaction (e.g., UV Photolysis) Precursor->Initiate Monitor Monitor Concentrations (GC-MS, FTIR) Kinetics Calculate Rate Coefficient (k) Monitor->Kinetics Products Identify & Quantify Products Monitor->Products Mechanism Propose Degradation Mechanism Kinetics->Mechanism Products->Mechanism

Figure 1. General experimental workflow for VOC degradation studies.

Protocol 1: Determination of Reaction Rate Coefficients

This protocol details the use of the relative rate method, a robust technique that avoids the difficult and often inaccurate direct measurement of highly reactive, short-lived radical concentrations.

Objective: To determine the rate coefficient (k) for the reaction of this compound with OH radicals.

Principle: The relative rate method compares the decay of the target compound (this compound) to that of a reference compound whose reaction rate coefficient with the oxidant is well-established.[9][10][19] By measuring their relative decay rates, the unknown rate coefficient can be calculated.

Materials & Apparatus:

  • High-purity this compound

  • Reference Compound (e.g., n-pentane or toluene, with a well-known kOH)[10]

  • OH Radical Precursor (e.g., Hydrogen Peroxide, H₂O₂)

  • Atmospheric Simulation Chamber (≥100 L, constructed of FEP Teflon film)

  • UV Blacklights (for photolysis of H₂O₂)

  • Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS)

  • Zero Air Generator or cylinders of purified air

Step-by-Step Methodology:

  • Chamber Preparation: Evacuate and flush the Teflon chamber with zero air for at least 24 hours to ensure cleanliness.

  • Reagent Injection:

    • Inject a known volume of liquid this compound into a heated glass bulb and flush it into the chamber with a stream of zero air to ensure complete vaporization. The target initial concentration is typically in the low parts-per-billion (ppb) range.

    • Repeat the process for the chosen reference compound.

    • Inject the OH precursor (H₂O₂) in a similar manner. Allow the chamber contents to mix thoroughly for at least 30 minutes.

  • Initial Measurement (t=0): Withdraw a sample from the chamber and analyze it using GC-FID or GC-MS to determine the initial concentrations of this compound ([3-MH]₀) and the reference compound ([Ref]₀).

  • Reaction Initiation: Turn on the UV blacklights to begin the photolysis of H₂O₂, generating OH radicals.

    • H₂O₂ + hv → 2 OH•

  • Time-Series Monitoring: At regular intervals (e.g., every 10-15 minutes) for 1-2 hours, withdraw samples from the chamber and quantify the concentrations of this compound ([3-MH]t) and the reference compound ([Ref]t).

  • Data Analysis: The decay of both compounds due to reaction with OH radicals, assuming negligible other losses, is described by the following relationship: ln([3-MH]₀ / [3-MH]t) = (k_3-MH / k_Ref) * ln([Ref]₀ / [Ref]t)

    • Plot ln([3-MH]₀ / [3-MH]t) on the y-axis against ln([Ref]₀ / [Ref]t) on the x-axis.

    • The data should yield a straight line passing through the origin. The slope of this line is the ratio of the rate coefficients, k_3-MH / k_Ref.

    • Calculate the rate coefficient for this compound using the known rate coefficient of the reference compound: k_3-MH = slope * k_Ref.

Trustworthiness Check: The linearity of the relative rate plot serves as a self-validating system. A non-linear plot may indicate interference from secondary chemistry, unequal photolysis rates of the reactants, or other experimental artifacts that must be addressed.

Protocol 2: Degradation Product Identification

Identifying the products of this compound oxidation is crucial for building a complete chemical mechanism and assessing its impact on air quality.

Objective: To identify and quantify the primary gas-phase products from the OH-initiated degradation of this compound.

Principle: This protocol extends Protocol 1 by running the reaction for longer periods to generate detectable quantities of products. Analysis is performed using highly sensitive and specific techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which separates complex mixtures and provides structural information for identification.[9][20][21]

Apparatus & Reagents:

  • Same as Protocol 1.

  • Additional Analytical Instrumentation:

    • High-resolution Gas Chromatography-Mass Spectrometry (GC-MS).

    • Solid-Phase Microextraction (SPME) fibers for sample pre-concentration.[9]

    • 2,4-Dinitrophenylhydrazine (DNPH) cartridges and High-Performance Liquid Chromatography (HPLC) for carbonyl analysis.[22]

    • Fourier Transform Infrared (FTIR) Spectrometer (optional, for in-situ monitoring).

Step-by-Step Methodology:

  • Experimental Setup: Prepare the chamber as described in Protocol 1, but potentially with higher initial concentrations of this compound to generate more product mass.

  • Reaction: Initiate and run the reaction for an extended period, monitoring the decay of this compound until a significant fraction (e.g., >50%) has been consumed.

  • Gas-Phase Sampling & Analysis (GC-MS):

    • Insert an SPME fiber into the chamber through a sampling port for a defined period to adsorb and concentrate the organic products.

    • Retract the fiber and immediately inject it into the heated inlet of the GC-MS.

    • The heat desorbs the analytes onto the GC column, where they are separated based on their volatility and affinity for the column's stationary phase.

    • The separated compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound.

    • Identify products by comparing their mass spectra to libraries (e.g., NIST) and by interpreting the fragmentation patterns.[23]

  • Carbonyl Sampling & Analysis (DNPH/HPLC):

    • Draw a known volume of air from the chamber through a DNPH-coated silica cartridge. Carbonyl compounds (aldehydes and ketones) react with DNPH to form stable, colored dinitrophenylhydrazone derivatives.

    • Elute the derivatives from the cartridge with a solvent (e.g., acetonitrile).

    • Analyze the eluent using HPLC with a UV detector to separate and quantify the individual carbonyl products.

  • Mechanism Construction: Based on the identified products, construct a plausible degradation mechanism. For this compound, expect to find a mixture of C₇ ketones (e.g., 3-methyl-2-hexanone, 5-methyl-2-hexanone) and fragmentation products like acetone and propanal, resulting from the different initial sites of H-atom abstraction.

G MH This compound AlkylRad C₇H₁₅• (Alkyl Radical) MH->AlkylRad + OH• OH OH• H2O H₂O PeroxyRad C₇H₁₅O₂• (Peroxy Radical) AlkylRad->PeroxyRad + O₂ O2_1 O₂ RO C₇H₁₅O• (Alkoxy Radical) PeroxyRad->RO + NO, HO₂ Products Stable Products (Ketones, Aldehydes) RO->Products + O₂ or Isomerization O2_2 O₂

Figure 2. Simplified OH-initiated degradation pathway for an alkane.

Quantitative Data Summary

Proper data presentation is essential for comparison and modeling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₆PubChem[1]
Molecular Weight100.21 g/mol PubChem[1]
Boiling Point91.8 °CPubChem[1]
Vapor Pressure69.9 mmHg at 25 °CPubChem[1]
ClassificationAlkane, Volatile Organic CompoundPubChem[1]

Table 2: Example Atmospheric Reaction Rate Coefficients

ReactantRate Coefficient (cm³ molecule⁻¹ s⁻¹) at 298 KAtmospheric LifetimeReference
OH Radical ~1.18 x 10⁻¹¹ (for Methylcyclohexane)~24 hoursBallesteros et al. (2015)[9]
NO₃ Radical Slower than OH; pathway less dominant for alkanesDays to weeksAtkinson and Arey (2003)[13]
Cl Atom ~3.11 x 10⁻¹⁰ (for Methylcyclohexane)~8 hours (in marine areas)Ballesteros et al. (2015)[9]

Note: Data for closely related compounds are shown to provide context. The atmospheric lifetime is an estimate based on typical oxidant concentrations and will vary significantly with environmental conditions.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11507, this compound. Retrieved from [Link]

  • Wikipedia contributors. (2024). Ozonolysis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2024). Nitrate radical. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Ballesteros, B., Ceacero-Vega, A. A., Jiménez, E., & Albaladejo, J. (2015). Atmospheric reactions of methylcyclohexanes with Cl atoms and OH radicals: determination of rate coefficients and degradation products. Environmental Science and Pollution Research International, 22(7), 4806–4819. Retrieved from [Link]

  • Gligorovski, S., & Herrmann, H. (2004). The Reactivity of the Nitrate Radical (•NO3) in Aqueous and Organic Solutions. ResearchGate. Retrieved from [Link]

  • Wang, L., Wang, W., & Ge, M. (2015). Rate Constants for the Reaction of OH Radicals with Hydrocarbons in a Smog Chamber at Low Atmospheric Temperatures. Molecules, 20(11), 20857–20871. Retrieved from [Link]

  • Al-Rashidi, M. J., & El-Sayed, Y. (2021). Ozonolysis of a Series of Methylated Alkenes: Reaction Rate Coefficients and Gas-Phase Products. ResearchGate. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Verma, J., et al. (2022). Kinetic Investigations of the OH-Initiated Reactions of Methyl Cyclohexene Isomers in the Troposphere: An Experimental and Computational Study. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Ng, N. L., Brown, S. S., et al. (2017). Nitrate radicals and biogenic volatile organic compounds: oxidation, mechanisms, and organic aerosol. Atmospheric Chemistry and Physics, 17(3), 2103–2162. Retrieved from [Link]

  • Ng, N. L., Brown, S. S., et al. (2017). Nitrate radicals and biogenic volatile organic compounds: oxidation, mechanisms, and organic aerosol. PubMed Central. Retrieved from [Link]

  • Liu, C., et al. (2023). Rate coefficients for the reactions of OH radical with C3-C11 alkanes. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2013). Alkene Reactions: Ozonolysis. Master Organic Chemistry. Retrieved from [Link]

  • Phoslab Environmental Laboratories. (2018). What is VOC? Retrieved from [Link]

  • Reddy, C. M., et al. (2012). Chemical data quantify Deepwater Horizon hydrocarbon flow rate and environmental distribution. UC Irvine. Retrieved from [Link]

  • Pitz, W. J., et al. (2007). Development of an Experimental Database and Chemical Kinetic Models for Surrogate Gasoline Fuels. Stanford University. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Nitrate radical – Knowledge and References. Retrieved from [Link]

  • International Journal of Research Publication and Reviews. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Zhang, J., et al. (2019). Reaction Mechanisms and Kinetics of the Hydrogen Abstraction Reactions of C4–C6 Alkenes with Hydroxyl Radical: A Theoretical Exploration. PubMed Central. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of this compound. Retrieved from [Link]

  • Wikipedia contributors. (2024). Hydrocarbon. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Gauthier, B.M., et al. (n.d.). Components of gasoline surrogate fuel. ResearchGate. Retrieved from [Link]

  • Fang, L., et al. (2008). Photochemical degradation of six polybrominated diphenyl ether congeners under ultraviolet irradiation in hexane. Chemosphere, 71(2), 258-67. Retrieved from [Link]

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  • Zhang, Y., et al. (2023). Effect of Cyclohexane on the Combustion Characteristics of Multi-Component Gasoline Surrogate Fuels. ResearchGate. Retrieved from [Link]

  • Han, J., et al. (2024). Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells. Chalmers Research. Retrieved from [Link]

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Experimental setup for photooxygenation of alkanes using 3-Methylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Quantum-Yield Photooxygenation of Alkanes: An Experimental Protocol Using 3-Methylhexane as a Model Substrate

Abstract

The selective functionalization of inert C-H bonds in alkanes is a paramount objective in modern chemistry, offering a direct route to valuable oxygenated compounds from simple hydrocarbon feedstocks. This application note provides a detailed experimental protocol for the photooxygenation of alkanes using this compound as a representative substrate. We leverage a robust and efficient photocatalytic system based on p-benzoquinone derivatives, which operate under visible light irradiation and an oxygen atmosphere.[1] The methodology detailed herein follows a Type I photooxygenation mechanism, initiated by hydrogen atom transfer (HAT) from the alkane to the triplet excited state of the photocatalyst.[1][2] This guide is designed for researchers in catalysis, organic synthesis, and drug development, offering in-depth procedural details, mechanistic insights, and data interpretation guidelines to facilitate the successful implementation of this powerful synthetic transformation.

Introduction and Scientific Principles

Alkanes are abundant and low-cost chemical feedstocks, but their utility is often limited by the high bond dissociation energy of their C-H bonds, rendering them chemically inert.[3] Traditional methods for alkane oxidation often require harsh conditions, stoichiometric oxidants, or expensive noble-metal catalysts. Photocatalysis has emerged as a mild and sustainable alternative, enabling the activation of strong C-H bonds under ambient temperature and pressure.[4]

This protocol focuses on a photooxygenation reaction, a process where light, a photosensitizer, and molecular oxygen combine to oxidize a substrate.[2] Specifically, we describe a Type I mechanism, which proceeds via the following key steps:

  • Photoexcitation: The photosensitizer (e.g., a p-benzoquinone derivative) absorbs a photon, promoting it from its ground state to an excited singlet state, followed by intersystem crossing to a more stable triplet excited state (³Sens*).

  • Hydrogen Atom Transfer (HAT): The energetic ³Sens* abstracts a hydrogen atom directly from the alkane (R-H), in this case, this compound, to generate a carbon-centered alkyl radical (R•).[1][5]

  • Oxygenation: The alkyl radical (R•) rapidly reacts with ground-state molecular oxygen (³O₂) to form an alkylperoxyl radical (ROO•).

  • Product Formation: The alkylperoxyl radical propagates a radical chain reaction, ultimately yielding stable oxygenated products such as alkyl hydroperoxides (ROOH), which can be further converted to the corresponding alcohols (ROH) and ketones (R=O).[1]

This compound is an ideal model substrate for this study as it possesses primary (C1, C6), secondary (C2, C4, C5), and tertiary (C3) C-H bonds, allowing for the investigation of reaction regioselectivity. The inherent differences in the stability of the corresponding alkyl radicals (tertiary > secondary > primary) are expected to influence the product distribution.

Experimental Design and Workflow

The successful execution of this protocol relies on the careful control of several experimental parameters, including the choice of photocatalyst, solvent-free conditions, light source, and oxygen concentration.

Rationale for Component Selection
  • Photocatalyst (p-Xyloquinone): p-Benzoquinone derivatives, such as p-xyloquinone, are effective organic photocatalysts for this transformation. They absorb in the visible light spectrum and possess a triplet excited state with sufficient energy to abstract a hydrogen atom from an alkane C-H bond.[1]

  • Substrate & Solvent (this compound): The reaction is performed using this compound as both the reactant and the solvent. This "solvent-free" approach maximizes the substrate concentration, simplifies the reaction setup, and is environmentally favorable.[1]

  • Atmosphere (Molecular Oxygen): A continuous supply of pure oxygen is critical. O₂ serves as the terminal oxidant and is essential for trapping the alkyl radical intermediate to form the alkylperoxyl radical.[1] Saturation of the reaction medium is paramount for high yields.

  • Light Source: A visible light source is required to excite the photocatalyst. A high-power LED lamp (e.g., 420 nm) or a Xenon lamp with appropriate filters provides the necessary photons to drive the reaction efficiently.

Experimental Workflow Diagram

The overall experimental process is summarized in the workflow diagram below.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase prep_reagents Prepare Reagents (this compound, p-Xyloquinone) setup_reactor Assemble Photoreactor (Quartz vessel, light source, gas line) prep_reagents->setup_reactor Load into reactor purge_o2 Purge & Saturate with O₂ setup_reactor->purge_o2 irradiate Initiate Irradiation (Visible Light, e.g., 420 nm) purge_o2->irradiate Constant O₂ bubbling monitor Monitor Reaction (TLC, GC-MS aliquots) irradiate->monitor workup Reaction Workup (Solvent removal, optional reduction) monitor->workup Upon completion analyze Analyze Products (GC-MS, NMR) workup->analyze quantify Quantify Results (Conversion, Selectivity) analyze->quantify

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity 3-Methylhexane Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of high-purity 3-Methylhexane. This guide is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of the techniques and troubleshooting methodologies associated with obtaining high-purity this compound. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound to a high purity level (>99%)?

The main challenge in purifying this compound lies in the presence of other C7 isomers, which often have very similar physical properties, particularly close boiling points.[1] This makes separation by conventional methods like simple distillation difficult. For instance, 2-Methylhexane has a boiling point of 90.052°C, while this compound boils at 91.85°C, a difference of less than 2°C.[1] Additionally, the presence of azeotropes, which are mixtures that boil at a constant temperature, can further complicate purification by distillation.[2][3]

Q2: Which analytical techniques are most suitable for assessing the purity of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for assessing the purity of this compound.[4] Gas chromatography (GC) provides excellent separation of volatile compounds like alkane isomers, while mass spectrometry (MS) allows for confident identification of the main component and any impurities based on their mass spectra and fragmentation patterns.[4][5] A non-polar capillary column is typically effective for separating C7 isomers.[1] For quantitative analysis, using an internal standard can enhance precision and accuracy.[4]

Q3: What are the key physical properties of this compound that are relevant to its purification?

Understanding the physical properties of this compound is crucial for selecting and optimizing a purification strategy. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₆
Molar Mass100.21 g/mol
Boiling Point91 °C (lit.)
Melting Point-119 °C (lit.)
Density0.687 g/mL at 25 °C (lit.)
Refractive Index (n20/D)1.388 (lit.)
Q4: Are there any significant safety concerns when handling this compound?

Yes, this compound is a highly flammable liquid and vapor.[6][7] It is crucial to work in a well-ventilated area, such as a fume hood, and to eliminate all potential ignition sources.[7] It can also cause skin irritation and may cause drowsiness or dizziness upon inhalation.[6] Aspiration of the liquid into the lungs can be fatal.[6] Always consult the Safety Data Sheet (SDS) before handling and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

Q5: Can this compound form azeotropes with common solvents?

Troubleshooting Guides

Problem 1: Poor separation of isomeric impurities using fractional distillation.

Symptoms:

  • The temperature at the distillation head does not remain constant during the collection of the this compound fraction.

  • GC analysis of the collected fractions shows minimal enrichment of this compound.

Possible Causes and Solutions:

  • Insufficient Column Efficiency: The separation of liquids with close boiling points requires a distillation column with a high number of theoretical plates.[9][10]

    • Solution: Employ a high-efficiency fractionating column, such as a Vigreux, packed, or spinning band column.[11] The required efficiency (number of theoretical plates) will depend on the boiling point difference between this compound and the specific impurities.

  • Incorrect Reflux Ratio: A low reflux ratio will not allow for sufficient equilibration between the liquid and vapor phases in the column, leading to poor separation.

    • Solution: Increase the reflux ratio. This means collecting the distillate at a slower rate, allowing more vapor to condense and re-vaporize within the column, thereby increasing the number of theoretical plates.[1]

  • Heat Loss from the Column: Fluctuations in the column temperature due to drafts can disrupt the equilibrium and reduce separation efficiency.

    • Solution: Insulate the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient.[9]

Problem 2: Co-elution of this compound with other isomers during Gas Chromatography (GC) analysis.

Symptoms:

  • A single, broad peak is observed in the chromatogram where multiple isomers are expected.

  • The mass spectrum of the peak indicates the presence of more than one compound.

Possible Causes and Solutions:

  • Inappropriate GC Column: The stationary phase of the GC column may not be suitable for resolving the specific isomers present.

    • Solution: For non-polar compounds like alkanes, a non-polar or slightly polar capillary column is generally effective.[1][12] If co-elution persists, consider a column with a different stationary phase or a longer column to increase resolution.[13]

  • Suboptimal Temperature Program: The temperature ramp rate may be too fast, not allowing sufficient time for the isomers to separate on the column.

    • Solution: Optimize the GC oven temperature program. Start with a lower initial temperature and use a slower ramp rate to improve separation.[13] An isothermal run at a carefully selected temperature can also sometimes improve the resolution of specific isomers.

  • High Carrier Gas Flow Rate: An excessively high flow rate can reduce the interaction time of the analytes with the stationary phase, leading to decreased resolution.

    • Solution: Optimize the carrier gas flow rate to achieve the best balance between analysis time and separation efficiency.[13]

Problem 3: Low yield of purified this compound after preparative GC.

Symptoms:

  • A small amount of purified this compound is collected despite multiple injections.

Possible Causes and Solutions:

  • Inefficient Trapping: The collection trap may not be cold enough to efficiently condense the this compound as it elutes from the column.

    • Solution: Ensure the collection trap is sufficiently cooled, typically with liquid nitrogen or a dry ice/acetone bath, to effectively trap the compound.[14]

  • Sample Overload: Injecting too much sample can overload the column, leading to broad, poorly resolved peaks and inefficient separation.[14]

    • Solution: Reduce the injection volume to avoid overloading the column. It is often more efficient to perform multiple smaller injections than a few large ones.[14]

  • Incorrect Split Ratio: In a split/splitless injection system, an inappropriate split ratio can result in a significant portion of the sample being vented instead of entering the column.

    • Solution: For preparative GC, a splitless injection or a low split ratio is typically used to maximize the amount of sample that reaches the column.[14]

Experimental Protocols & Visualizations

High-Efficiency Fractional Distillation Protocol

This protocol is designed for the purification of this compound from isomeric impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • High-efficiency fractionating column (e.g., Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.[1]

  • Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the crude this compound and add boiling chips or a magnetic stir bar.[1]

  • Insulation: Wrap the fractionating column with insulating material to minimize heat loss.[9]

  • Heating: Gently heat the flask using the heating mantle.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. Monitor the temperature at the distillation head. It should slowly rise and then stabilize at the boiling point of the most volatile component.[1]

  • Fraction Collection: Collect the initial fraction (forerun), which will be enriched in the lower-boiling point impurities. Once the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 91°C), switch to a clean receiving flask to collect the main fraction.[1]

  • Monitoring: A sharp increase in temperature at the distillation head indicates that the higher-boiling point components are beginning to distill. At this point, stop the distillation or collect this fraction separately.

  • Analysis: Analyze the purity of the collected fractions using GC-MS.

Workflow for High-Efficiency Fractional Distillation

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation Process cluster_analysis Analysis start Start setup Assemble Fractional Distillation Apparatus start->setup charge Charge Flask with Crude this compound setup->charge insulate Insulate Column charge->insulate heat Apply Gentle Heat insulate->heat monitor_temp Monitor Head Temperature heat->monitor_temp collect_forerun Collect Forerun (Low BP Impurities) monitor_temp->collect_forerun Temp Stabilizes collect_main Collect Main Fraction (this compound) monitor_temp->collect_main Temp at 91°C stop Stop Distillation monitor_temp->stop Temp Rises Sharply collect_forerun->monitor_temp collect_main->monitor_temp analyze Analyze Fractions by GC-MS collect_main->analyze end End analyze->end

Caption: Workflow for the fractional distillation of this compound.

Preparative Gas Chromatography (Prep-GC) Protocol

This protocol is suitable for obtaining very high-purity this compound when fractional distillation is insufficient.

Materials:

  • Partially purified this compound (from fractional distillation)

  • Preparative gas chromatograph with an appropriate column (non-polar stationary phase)

  • Collection traps

  • Cooling agent (liquid nitrogen or dry ice/acetone)

  • Syringe for injection

Procedure:

  • Instrument Setup: Set up the preparative GC with a suitable temperature program and carrier gas flow rate.[14]

  • Trap Cooling: Cool the collection traps using the chosen cooling agent.

  • Injection: Inject a small, optimized volume of the partially purified this compound into the GC.[14]

  • Separation and Collection: As the components elute from the column, monitor the chromatogram. When the peak corresponding to this compound begins to elute, switch the effluent flow to the collection trap.

  • Repeat: Repeat the injection and collection cycle as needed to obtain the desired amount of high-purity product.

  • Recovery: Once the collection is complete, allow the trap to warm to room temperature and transfer the purified liquid this compound to a clean vial.

  • Analysis: Verify the purity of the collected this compound using analytical GC-MS.

Troubleshooting Decision Tree for Purification Issues

Troubleshooting_Tree start Purity Issue Identified check_method Purification Method? start->check_method distillation Fractional Distillation check_method->distillation Distillation prep_gc Preparative GC check_method->prep_gc Prep GC dist_issue Poor Separation? distillation->dist_issue gc_issue Low Yield or Co-elution? prep_gc->gc_issue dist_issue->prep_gc No, consider alternative check_column Increase Column Efficiency dist_issue->check_column Yes check_reflux Increase Reflux Ratio check_column->check_reflux check_insulation Insulate Column check_reflux->check_insulation check_trap Improve Trapping Efficiency gc_issue->check_trap Low Yield check_injection Optimize Injection Volume gc_issue->check_injection Low Yield check_gc_params Optimize GC Parameters gc_issue->check_gc_params Co-elution

Caption: Troubleshooting decision tree for this compound purification.

References

  • Material Safety Data Sheet this compound, 99% MSDS. (n.d.). Exposome-Explorer.
  • This compound 99 589-34-4. (n.d.). Sigma-Aldrich.
  • This compound | 589-34-4. (n.d.). ChemicalBook.
  • This compound. (n.d.). Wikipedia.
  • Safety data sheet. (2023, January 31).
  • Application Note: Determination of 3,3,4-Trimethylhexane Purity using Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Benchchem.
  • This compound (CAS 589-34-4) Properties | Density, Cp, Viscosity. (n.d.). Chemcasts.
  • This compound - Safety Data Sheet. (n.d.). ChemicalBook.
  • This compound. (n.d.). Gasmet.fi.
  • M0340 - SAFETY DATA SHEET. (2024, October 28).
  • AZEOTROPIC DATA- II. (n.d.).
  • 3 : Separation of n-alkanes from C1 to C6 by gas chromatography. (n.d.). ResearchGate.
  • This compound High-Purity Reagent|RUO. (n.d.). Benchchem.
  • Separating alkane/alkene isomers on the GC but the isomers have the same retention time. (2023, January 26).
  • This compound 589-34-4 wiki. (n.d.). Guidechem.
  • Synthesis of 3-phenyl-3-methyl hexane. (n.d.). Google Patents.
  • Application Note: High-Efficiency Fractional Distillation of 2,3-Dimethylpentane and 2-Methylhexane. (n.d.). Benchchem.
  • This compound, (-)- | C7H16 | CID 13800357. (n.d.). PubChem.
  • C7H16 mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis. (n.d.). Doc Brown's Chemistry.
  • 3-Chloro-3-methylhexane | C7H15Cl | CID 142659. (n.d.). PubChem.
  • Preparative Gas Chromatography and Its Applications. (2025, August 8). ResearchGate.
  • Phytochemical & GC-MS Analysis of Hexane Extract from the Leaves of Artabotrys odoratissimus (R. Br.). (n.d.). IJISET.
  • Isolation of natural products by preparative gas chromatography. (n.d.). PubMed.
  • Purification: Fractional Distillation. (n.d.). Department of Chemistry : University of Rochester.
  • The separation of optical isomers by gas chromatography. (n.d.). CORE.
  • Azeotrope tables. (n.d.). Wikipedia.
  • CHEMICAL PURITY ANALYSIS. (2016, September 1). Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • This compound | C7H16 | CID 11507. (n.d.). PubChem.
  • 3-methyl hexane, 589-34-4. (n.d.). The Good Scents Company.
  • Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane. (2020, September 17). YouTube.
  • THE PREPARATION AND STORAGE OF ULTRA HIGH PURITY HEXANE FOR SOLVENT EFFEGI' GAS GHRO-- MATCGRAPHIC ANALYSIS. (n.d.). University of Pretoria.
  • 5.3: Fractional Distillation. (2021, March 5). Chemistry LibreTexts.
  • Fractional distillation. (n.d.). Wikipedia.
  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
  • Separation Techniques Using Intermolecular Forces. (2024, September 29). YouTube.
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Technical Support Center: Separation of 3-Methylhexane Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantioselective separation of 3-Methylhexane. This guide is designed for researchers, scientists, and professionals in drug development and stereochemical studies. Here, we address common challenges and frequently asked questions encountered during the resolution of this simple, non-functionalized chiral alkane. Our focus is on providing practical, field-proven insights grounded in established scientific principles.

Introduction: The Challenge of a Simple Chiral Alkane

This compound is a branched-chain alkane and one of the simplest chiral hydrocarbons, existing as (R)- and (S)-enantiomers.[1][2] Unlike more complex molecules, its lack of functional groups, such as chromophores or reactive sites, presents a unique analytical challenge.[3][4] This guide will focus on the most effective methods for its separation, primarily chiral gas chromatography, and explain the limitations of other common resolution techniques.

Primary Separation Technique: Chiral Gas Chromatography (GC)

For volatile, non-functionalized compounds like this compound, high-resolution gas chromatography (GC) using a chiral stationary phase (CSP) is the cornerstone technique for achieving enantiomeric separation.[3] The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized in the column, leading to differential retention times.

The most successful CSPs for chiral alkane separation are based on derivatized cyclodextrins.[3][5] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with analytes. Chiral recognition is achieved through van der Waals interactions and a precise steric fit within the chiral cavity of the cyclodextrin.[4]

Table 1: Recommended Chiral GC Stationary Phases for Alkane Separation
Chiral Stationary Phase (Selector)Common DerivativesTypical Applications & Notes
β-Cyclodextrin Permethylated, DimethylatedOften used for resolving chiral hydrocarbons and their derivatives. The degree of derivatization impacts selectivity.[3][4]
γ-Cyclodextrin Various derivativesA 50-meter column with a γ-cyclodextrin phase was used in the first successful separation of this compound enantiomers.[3]
α-Cyclodextrin Permethylated, DimethylatedGenerally suitable for smaller molecules due to its smaller cavity size.[6]

Troubleshooting Guide: Chiral Gas Chromatography

This section addresses specific issues you may encounter during the GC separation of this compound enantiomers in a question-and-answer format.

Q1: I am seeing a single, broad peak instead of two separate enantiomer peaks. What is the problem?

A1: This indicates a complete lack of resolution. The root cause is typically related to the column or the analytical conditions.

  • Incorrect Column Selection: The primary reason for no separation is an inappropriate chiral stationary phase (CSP). For this compound, a cyclodextrin-based column, such as one with a permethylated β-cyclodextrin or a γ-cyclodextrin phase, is required.[3][4] A standard non-chiral column (like a DB-5) will not resolve enantiomers.

  • Temperature is Too High: High temperatures increase analyte kinetic energy and reduce the interaction time with the stationary phase, which is critical for chiral recognition. This leads to decreased retention and loss of resolution. Try reducing the oven temperature or using a slower temperature ramp.

  • Carrier Gas Flow Rate is Too High: An excessively high flow rate also reduces the interaction time between the enantiomers and the CSP. Optimize the flow rate (or linear velocity) for your column dimensions and carrier gas to achieve maximum efficiency.

  • Column Degradation: Chiral columns can degrade over time, especially if exposed to oxygen at high temperatures or incompatible solvents. This leads to a loss of selectivity.[7] Consider conditioning the column according to the manufacturer's instructions or replacing it if it is old or has been used extensively.

Q2: I have partial separation, but the peaks are overlapping (poor resolution). How can I improve it?

A2: Achieving baseline resolution often requires fine-tuning the method parameters. When you have some separation, you are moving in the right direction.

  • Optimize Oven Temperature: This is the most critical parameter for chiral GC. Lowering the temperature generally increases the strength of the chiral interactions, leading to longer retention times and better resolution. Experiment with isothermal runs at different temperatures or implement a very slow temperature ramp (e.g., 1-2 °C/min) in the elution range of your compound.

  • Decrease Carrier Gas Flow Rate: Reducing the flow rate can enhance separation efficiency (up to a point). The optimal flow rate provides the best balance between analysis time and resolution. Consult the column manufacturer's guidelines for optimal linear velocity.

  • Use a Longer Column: If available, a longer column (e.g., 50-60 m instead of 30 m) provides more theoretical plates and thus a greater opportunity for the enantiomers to separate.

  • Check Injection Volume/Concentration: Overloading the column can cause peak broadening and a loss of resolution. Try injecting a smaller volume or a more dilute sample.

Q3: My retention times are drifting between runs. What causes this instability?

A3: Inconsistent retention times are usually due to a lack of system stability or equilibration.

  • Insufficient Column Equilibration: Chiral separations are highly sensitive to temperature and pressure.[8] Ensure the GC oven temperature and carrier gas pressure/flow are completely stable before injecting. Allow for a sufficient equilibration time between runs, especially after changing method parameters.

  • Leaks in the System: A small leak in the gas lines, septum, or fittings can cause fluctuations in the carrier gas flow rate, leading to variable retention times. Perform a leak check.

  • Inconsistent Injection Technique: If using manual injection, variations in technique can affect retention times. An autosampler is highly recommended for reproducible injections.

  • Mobile Phase Contamination (for HPLC, but principle applies): For GC, this translates to contaminated carrier gas or gas traps that are past their lifetime. Ensure high-purity carrier gas and replace purification traps as needed. Trace amounts of water or oxygen can impact the stationary phase.[9]

Q4: I am observing peak tailing. How can I get more symmetrical peaks?

A4: Peak tailing can be caused by several factors, from column issues to system setup.

  • Column Contamination: Non-volatile residues from previous samples can accumulate at the head of the column, creating active sites that cause tailing. Bake the column at the maximum recommended temperature (without exceeding it) or trim the first 10-20 cm from the inlet side.

  • Active Sites in the System: Un-deactivated surfaces in the injector liner, seals, or the column itself can lead to undesirable interactions. Use a properly deactivated liner and ensure all system components are inert.

  • Column Overload: As mentioned before, injecting too much sample can lead to peak distortion, including tailing. Dilute your sample and re-inject.

Frequently Asked Questions (FAQs)

Q: Why is chiral HPLC not a common method for separating this compound?

A: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool but is poorly suited for a simple alkane like this compound for two main reasons.[10] First, this compound lacks a chromophore, meaning it does not absorb UV light, making detection with standard HPLC-UV detectors impossible.[3][11] While detectors like refractive index (RI) or mass spectrometry (MS) could be used, they introduce other complexities. Second, the nonpolar nature of this compound results in very weak interactions with most common HPLC chiral stationary phases, which typically rely on hydrogen bonding, π-π interactions, or dipole-dipole forces for chiral recognition.[12]

Q: Can I use methods like diastereomeric crystallization or enzymatic resolution for this compound?

A: These methods are generally not feasible for this compound.

  • Diastereomeric Crystallization: This technique requires converting the enantiomers into diastereomers by reacting them with a pure chiral resolving agent.[13][14] The resulting diastereomers have different physical properties and can be separated by crystallization. However, this compound is a saturated hydrocarbon with no functional groups, making it chemically inert and unable to react with common resolving agents (like chiral acids or bases) to form diastereomeric salts or derivatives.[15]

  • Enzymatic Kinetic Resolution: This method uses an enzyme that selectively catalyzes a reaction on one enantiomer, allowing the reacted and unreacted enantiomers to be separated.[16][17] Similar to crystallization, the chemical inertness of this compound makes it an extremely poor substrate for most enzymes, rendering this approach impractical.

Q: How exactly does a cyclodextrin-based GC column separate enantiomers?

A: The separation mechanism is based on a phenomenon called "inclusion complexing".[12] The derivatized cyclodextrin molecule, which is chiral, is fixed as the stationary phase. As the racemic this compound vapor passes through the column, the enantiomers partition into the hydrophobic cavity of the cyclodextrin. The separation occurs because the (R)-enantiomer and the (S)-enantiomer fit differently into the chiral cavity, forming temporary diastereomeric host-guest complexes with slightly different association constants (stability). The enantiomer that forms the slightly more stable complex will spend more time interacting with the stationary phase and will therefore elute later from the column.

cluster_0 Chiral GC Method Development Workflow Start Racemic this compound Sample Select_Column Select Cyclodextrin-based Chiral GC Column (e.g., permethylated β-CD) Start->Select_Column Initial_Screen Initial Screening Run (Isothermal, e.g., 40-60°C) Select_Column->Initial_Screen Evaluate Evaluate Resolution (Rs) Initial_Screen->Evaluate Evaluate->Select_Column Rs = 0 (Try different CSP) Optimize_Temp Optimize Temperature (Lower temp or slow ramp) Evaluate->Optimize_Temp 0 < Rs < 1.5 Final_Method Validated Enantioselective Method Evaluate->Final_Method Rs > 1.5 Optimize_Flow Optimize Carrier Gas Flow Rate Optimize_Temp->Optimize_Flow Optimize_Flow->Evaluate Re-evaluate

Caption: Workflow for developing a chiral GC separation method.

Experimental Protocol: Chiral GC-FID Analysis of this compound

This protocol provides a starting point for the separation of (R)- and (S)-3-methylhexane. Optimization will likely be required based on your specific instrumentation and column.

1. Instrumentation and Materials:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Chiral GC Column: e.g., Hydrodex β-PM (25 m x 0.25 mm ID) or equivalent permethylated β-cyclodextrin column.

  • Carrier Gas: Helium or Hydrogen, high purity (99.999%).

  • Sample: Racemic this compound, diluted 1:1000 in pentane or hexane.

  • Syringe: 10 µL GC syringe.

2. GC Method Parameters:

  • Injector Temperature: 200 °C

  • Injection Mode: Split (Split ratio 100:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (or set to optimal linear velocity for the column)

  • Oven Program:

    • Initial Temperature: 40 °C

    • Hold Time: 5 min

    • Ramp: 2 °C/min to 80 °C

    • Final Hold: 2 min

  • Detector Temperature (FID): 250 °C

  • FID Gases: Hydrogen, Air, and Makeup gas as per instrument recommendations.

3. Procedure:

  • System Preparation: Install the chiral column. Condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.

  • Method Setup: Program the GC with the parameters listed above. Allow the system to fully equilibrate until the baseline is stable.

  • Sample Injection: Draw 1 µL of the diluted this compound sample into the syringe. Inject the sample into the GC.

  • Data Acquisition: Start the chromatogram acquisition simultaneously with the injection.

  • Analysis: After the run is complete, integrate the peaks corresponding to the two enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) as follows: % ee = |(A1 - A2) / (A1 + A2)| * 100.

4. Expected Outcome & Optimization:

  • You should observe two well-separated peaks corresponding to the (R)- and (S)-enantiomers.

  • If resolution is insufficient, lower the initial oven temperature to 35 °C or decrease the temperature ramp rate to 1 °C/min.

  • The elution order of the enantiomers depends on the specific chiral stationary phase and may need to be determined by injecting a standard of a known pure enantiomer if available.

CSP Chiral Stationary Phase (Cyclodextrin) R_Enantiomer (R)-3-Methylhexane Complex_R Diastereomeric Complex (R-CSP) R_Enantiomer->Complex_R Forms Weaker Complex S_Enantiomer (S)-3-Methylhexane Complex_S Diastereomeric Complex (S-CSP) S_Enantiomer->Complex_S Forms Stronger Complex Complex_S->CSP l3 (S)-Enantiomer elutes second Complex_R->CSP l2 (R)-Enantiomer elutes first l1 Result:

Sources

Technical Support Center: Troubleshooting Side Reactions in 3-Methylhexane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylhexane. As a branched, chiral alkane, this compound serves as a valuable building block and model compound in various chemical studies.[1] However, its synthesis can be fraught with challenges, primarily the formation of undesirable side products that complicate purification and reduce overall yield. This document provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of this compound. We will focus on two common synthetic strategies: the Wurtz Reaction and the Corey-House Synthesis, highlighting why the latter is vastly superior for this target molecule.

Q1: My Wurtz synthesis of this compound from 2-bromobutane and 1-bromopropane resulted in a complex mixture of alkanes that are difficult to separate. Why did this happen, and how can I obtain a pure product?

A1: The primary issue is the inherent lack of selectivity in the Wurtz reaction for unsymmetrical coupling.

The Wurtz reaction, which couples two alkyl halides using sodium metal, is fundamentally best suited for creating symmetrical alkanes (R-R) from a single type of alkyl halide (R-X).[2] When you introduce two different alkyl halides (R-X and R'-X), such as 2-bromobutane and 1-bromopropane, three statistical coupling reactions occur simultaneously:

  • Propyl-Propyl Coupling: 2 CH₃CH₂CH₂Br + 2 Na → CH₃(CH₂)₄CH₃ (n-Hexane)

  • sec-Butyl-sec-Butyl Coupling: 2 CH₃CH₂(CH₃)CHBr + 2 Na → CH₃CH₂(CH₃)CH-CH(CH₃)CH₂CH₃ (3,4-Dimethylhexane)

  • Cross-Coupling: CH₃CH₂CH₂Br + CH₃CH₂(CH₃)CHBr + 2 Na → CH₃CH₂CH₂(CH₃)CHCH₂CH₃ (this compound)

This inevitably produces a product mixture that is challenging to separate due to the similar boiling points of the resulting alkanes.[3][4] This method is therefore considered a poor choice for preparing unsymmetrical alkanes.[5]

Solution: To synthesize an unsymmetrical alkane like this compound with high purity, you must use a more selective cross-coupling method. The Corey-House synthesis is the recommended approach as it is specifically designed for this purpose and gives significantly higher yields of the desired cross-coupled product.[6][7]

Wurtz_Side_Reactions cluster_reactants Reactants cluster_products Product Mixture RBr 1-Bromopropane Na Na / Dry Ether RBr->Na Self-coupling RBr->Na Cross-coupling R_prime_Br 2-Bromobutane R_prime_Br->Na Self-coupling R_prime_Br->Na Cross-coupling Hexane n-Hexane (R-R) Na->Hexane Dimethylhexane 3,4-Dimethylhexane (R'-R') Na->Dimethylhexane Methylhexane This compound (R-R') Na->Methylhexane caption Fig 1. Competing reactions in Wurtz synthesis.

Fig 1. Competing reactions in Wurtz synthesis.
Q2: My GC-MS analysis shows significant amounts of butenes and propene alongside my desired product. What is causing this alkene formation?

A2: The formation of alkenes is due to a competing elimination (dehydrohalogenation) side reaction.

This issue is particularly prevalent when using secondary or tertiary alkyl halides, such as 2-bromobutane.[3] The strong bases or metallic reagents used in these syntheses can abstract a proton from a carbon atom adjacent (β-position) to the carbon bearing the halogen, leading to the formation of a double bond.[8]

  • In the Wurtz Reaction: The sodium metal or the organosodium intermediates are highly basic and can promote E2-type elimination reactions, especially with sterically hindered alkyl halides.[4][9]

  • In Grignard/Corey-House Syntheses: Grignard reagents and alkyllithiums are extremely strong bases.[10] If they are used under conditions that disfavor nucleophilic attack (e.g., steric hindrance, high temperatures), they will act as bases and cause elimination of the alkyl halide substrate.

Preventative Measures:

  • Choose the Right Reagents: In a Corey-House synthesis, it is generally better to use the more sterically hindered alkyl group (sec-butyl) for the Gilman reagent (lithium di-sec-butylcuprate) and the less hindered one (propyl) as the alkyl halide electrophile (1-bromopropane). Primary alkyl halides are much less prone to elimination.[11]

  • Control Temperature: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) favors the desired substitution (SN2-like) pathway over the elimination pathway, which has a higher activation energy.

  • Avoid Tertiary Halides: Tertiary alkyl halides almost exclusively undergo elimination under these conditions and should be avoided.[3][7]

Q3: I am attempting a Corey-House synthesis, but my yield is very low and I'm recovering unreacted starting materials. What is going wrong?

A3: This classic symptom points towards the deactivation of your organometallic reagents due to procedural issues, primarily the presence of moisture or oxygen.

The reagents used in the Corey-House synthesis—alkyllithiums (R-Li) and lithium dialkylcuprates (R₂CuLi)—are exceptionally potent nucleophiles and bases.[12][13] This high reactivity also makes them extremely sensitive to protic sources and atmospheric oxygen.

  • Reaction with Water: Even trace amounts of moisture in your glassware, solvents, or inert gas will rapidly quench the alkyllithium or Gilman reagent, converting it into an unreactive alkane.[14][15] For example, sec-butyllithium will react with water to form butane.

  • Reaction with Oxygen: Exposure to air can lead to oxidation of the organometallic species, reducing the concentration of your active reagent.

Troubleshooting Workflow & Solutions:

  • Glassware Preparation: All glassware must be rigorously dried before use. This is best achieved by oven-drying at >120 °C for several hours and allowing it to cool in a desiccator or under a stream of dry inert gas (Nitrogen or Argon).

  • Solvent Purity: Use anhydrous solvents. Commercially available anhydrous ethers (like diethyl ether or THF) are suitable, but for best results, they should be freshly distilled from a drying agent (e.g., sodium/benzophenone).

  • Inert Atmosphere: The entire reaction, from reagent preparation to quenching, must be conducted under a positive pressure of dry nitrogen or argon using a Schlenk line or a glovebox.

  • Reagent Quality: Use high-quality alkyllithium. If its concentration is uncertain, it should be titrated before use (e.g., with diphenylacetic acid). Ensure the copper(I) iodide is pure and dry.

Troubleshooting_Workflow Start Low Yield / No Reaction in Corey-House Synthesis Check_Moisture Check for Moisture Sources Start->Check_Moisture Check_Atmosphere Check Inert Atmosphere Check_Moisture->Check_Atmosphere No Sol_Glassware Oven-dry all glassware and cool under N2/Ar. Check_Moisture->Sol_Glassware Yes Check_Reagents Check Reagent Quality Check_Atmosphere->Check_Reagents No Sol_Atmosphere Ensure positive pressure of dry N2/Ar. Check_Atmosphere->Sol_Atmosphere Yes Sol_Reagents Titrate alkyllithium. Use pure CuI. Check_Reagents->Sol_Reagents Yes Sol_Solvent Use freshly distilled anhydrous solvents. Sol_Glassware->Sol_Solvent Success Improved Yield Sol_Solvent->Success Sol_Atmosphere->Success Sol_Reagents->Success caption Fig 2. Troubleshooting workflow for low yield.

Fig 2. Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: What is definitively the best laboratory method to synthesize this compound in high yield? A1: The Corey-House synthesis is the most suitable and highest-yielding method for preparing unsymmetrical alkanes like this compound.[6][11] Its key advantage over the Wurtz reaction is its use of a defined organometallic nucleophile (the lithium dialkylcuprate), which reacts cleanly with an alkyl halide electrophile, minimizing the self-coupling side reactions that plague the Wurtz method.[7]

Q2: Can I use a Grignard reagent (e.g., sec-butylmagnesium bromide) to couple with an alkyl halide (e.g., 1-bromopropane) to make this compound? A2: While mechanistically plausible, the direct coupling of a Grignard reagent with a simple alkyl halide is generally an inefficient process for alkane synthesis.[16] Such reactions are often slow and prone to side reactions, including metal-halogen exchange and elimination, leading to low yields of the desired product.[12] The Corey-House synthesis was developed specifically to overcome these limitations.

Q3: What are the most critical experimental parameters for a successful Corey-House synthesis? A3: Success hinges on meticulous control over the reaction environment and reagents. The key parameters are summarized below.

ParameterRequirementRationale
Atmosphere Dry, Inert (N₂ or Ar)Prevents quenching and oxidation of highly reactive organolithium and cuprate reagents.
Solvents Anhydrous Ether (Et₂O) or THFPrevents reaction with protic impurities. Ethereal solvents are required to solvate the organometallic species.[14]
Temperature Low (-78 °C to 0 °C)Stabilizes the organometallic reagents and favors the SN2-like coupling pathway over elimination and decomposition.
Reagent Quality Freshly Titrated R-Li, Pure CuIEnsures accurate stoichiometry and prevents side reactions from impurities.
Order of Addition Slow addition of alkyl halide to the pre-formed Gilman reagentMaintains a low concentration of the electrophile, minimizing potential side reactions.

Protocol: Corey-House Synthesis of this compound

This protocol describes the synthesis of this compound from 1-bromopropane and 2-bromobutane. It is presented for informational purposes and must be adapted and performed with a full risk assessment by qualified personnel.

Step 1: Preparation of sec-Butyllithium This reagent is commercially available, which is the preferred and safer option. If preparing in-situ:

  • To a flame-dried, three-neck flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under a positive pressure of Argon, add lithium metal (2.2 eq.) in anhydrous diethyl ether.

  • Slowly add 2-bromobutane (1.0 eq.) dissolved in anhydrous diethyl ether via the dropping funnel to maintain a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for 1 hour until the lithium is consumed. The concentration of the resulting sec-butyllithium solution should be determined by titration.

Step 2: Formation of Lithium di-sec-Butylcuprate (Gilman Reagent)

  • In a separate, flame-dried Schlenk flask under Argon, suspend copper(I) iodide (CuI, 0.5 eq.) in anhydrous diethyl ether.

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Slowly add the prepared sec-butyllithium solution (1.0 eq.) via syringe. The solution will typically change color as the Gilman reagent forms. Stir at this temperature for 30 minutes.

Step 3: Coupling Reaction

  • While maintaining the temperature at -78 °C, slowly add 1-bromopropane (1.0 eq.) to the stirred Gilman reagent solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 4: Workup and Purification

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • The crude product is a mixture of this compound, octane (from homocoupling), and residual starting materials. Purify the this compound from the higher-boiling side products via fractional distillation.[17]

  • Confirm product identity and purity using GC-MS and ¹H NMR spectroscopy.

References

  • Chemca. Wurtz Reaction: Mechanism, Examples & Limitations. Available at: [Link]

  • Unacademy. A Short Note On Wurtz Reaction. Available at: [Link]

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  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]

  • Next LVL Programming. (2025). Can Grignard Reagents React With Alkyl Halides?. YouTube. Available at: [Link]

  • Vedantu. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

  • Filo. (2024). QUESTION 04 this compound can be prepared by A ( B 3HCC [Y]C.... Available at: [Link]

  • Wikipedia. Corey–House synthesis. Available at: [Link]

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  • Collegedunia. (2024). Corey House Reaction: Mechanism, Examples and Importance. Available at: [Link]

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  • chemeurope.com. Corey-House synthesis. Available at: [Link]

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  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. Available at: [Link]

  • Sethi, V. K. (2020). Chemistry 12 Chapter 10 Elimination Reaction, Reaction With Metals, Grignard Reagent, Wurtz Reaction. YouTube. Available at: [Link]

  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. ResearchGate. Available at: [Link]

  • Wikipedia. This compound. Available at: [Link]

  • Quora. (2018). How can alkane prepare by grignard reagent?. Available at: [Link]

  • Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0245932). Available at: [Link]

  • Google Patents. (1953). US2637749A - Process for purification of cyclohexane.
  • The Organic Chemistry Tutor. (2021). How to Write the Structure for this compound. YouTube. Available at: [Link]

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Technical Support Center: Stability and Degradation Pathways of 3-Methylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylhexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the primary factors that influence the stability of this compound?

A1: The stability of this compound, a branched-chain alkane, is primarily influenced by several key factors:

  • Bond Strength: Alkanes are characterized by strong carbon-carbon (C-C) and carbon-hydrogen (C-H) single bonds, which contribute to their general stability.[1]

  • Branching: Branched alkanes like this compound are generally more stable than their straight-chain isomers (e.g., n-heptane). This increased stability is attributed to a more compact molecular structure, which reduces surface area and steric strain, leading to lower potential energy.[1][2][3] This phenomenon is also explained by stabilizing electronic effects such as hyperconjugation and electron delocalization.[1][2][4]

  • Temperature: While relatively stable at ambient temperatures, this compound will undergo thermal decomposition at elevated temperatures. High temperatures provide the necessary activation energy to break the C-C and C-H bonds.

  • Presence of Oxidizers and Catalysts: The presence of oxygen, other oxidizing agents, or certain metal catalysts (e.g., Platinum) can significantly promote the degradation of this compound, even at lower temperatures.[5]

Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?

A2: To maintain the integrity of this compound, it is crucial to store it under appropriate conditions. The following are best practices based on its chemical properties:

  • Container: Store in a tightly closed container to prevent evaporation and exposure to atmospheric oxygen and moisture.[6][7][8][9]

  • Temperature: Store in a cool, dry, well-ventilated area away from sources of heat.[6][7][8][9] A flammables-area is recommended.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][7][8][9] Take precautionary measures against static discharge by grounding and bonding containers during material transfer.[6]

  • Incompatible Substances: Avoid storage with strong oxidizing agents.

Q3: Is this compound susceptible to degradation under typical laboratory light conditions?

A3: this compound can undergo photolytic degradation, primarily through reaction with hydroxyl (OH) radicals in the atmosphere.[6][10] The reported photooxidation reaction rate constant with OH radicals suggests a relatively short atmospheric half-life of about 20 hours.[6][10] While standard laboratory lighting is significantly less intense than direct sunlight, prolonged exposure, especially to UV light, can potentially initiate radical chain reactions, leading to degradation. It is advisable to store this compound in opaque or amber containers to minimize light exposure.

Q4: How does the chiral nature of this compound affect its stability and degradation?

A4: this compound is a chiral molecule, existing as (R)- and (S)-enantiomers.[11][12] In a non-chiral environment, both enantiomers exhibit identical chemical stability and undergo degradation through the same pathways at the same rates. However, in a chiral environment, such as in the presence of a chiral catalyst or a biological system with stereospecific enzymes, the degradation rates of the two enantiomers may differ. For instance, in reactions involving a chiral center, such as SN1 hydrolysis of a derivative like 3-bromo-3-methylhexane, a racemic mixture of products is often formed.[5][13]

Section 2: Troubleshooting Experimental Issues

This section provides troubleshooting guidance for specific issues that may arise during experiments involving this compound, focusing on identifying and resolving unexpected degradation.

Issue 1: Unexpected Appearance of Impurities in a this compound Standard During GC-MS Analysis.

Troubleshooting Steps:

  • Verify System Cleanliness:

    • Problem: Contamination from the GC-MS system (e.g., injector, column, or transfer line) can introduce extraneous peaks.

    • Solution: Run a blank solvent injection to check for system contaminants. If peaks are observed, perform system bake-out and maintenance as per the manufacturer's recommendations.

  • Evaluate Sample Handling and Storage:

    • Problem: Improper storage or handling can lead to contamination or degradation.

    • Solution: Review the storage conditions of your this compound standard.[7] Ensure it was stored in a tightly sealed, appropriate container, away from heat and light.[7] Consider the possibility of contamination from solvents used for dilution or from glassware.

  • Investigate Potential for Thermal Degradation:

    • Problem: High temperatures in the GC inlet can cause thermal decomposition of the analyte.

    • Solution: While this compound is relatively volatile, excessively high injector temperatures can lead to cracking. Review your GC method parameters. If the inlet temperature is unnecessarily high, consider reducing it. The goal is to ensure complete and rapid vaporization without inducing thermal breakdown.

  • Consider Oxidative Degradation:

    • Problem: The presence of oxygen in the carrier gas or sample can lead to oxidation, especially at elevated GC temperatures.

    • Solution: Ensure a high-purity carrier gas is used and that the system is free of leaks. Check oxygen traps in the gas line. If samples have been stored for an extended period, especially if not under an inert atmosphere, oxidative degradation is a possibility.

Experimental Protocol: Purity Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for assessing the purity of a this compound sample and identifying potential degradation products.

1. Sample Preparation:

  • Prepare a 100 ppm solution of the this compound sample in a high-purity solvent such as hexane or pentane.
  • Use clean, deactivated glassware to prevent sample adsorption or contamination.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).[14]
  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[14]
  • Injector: Split/splitless inlet.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp: 10°C/min to 200°C.
  • Hold: 5 minutes at 200°C.
  • Inlet Temperature: 250°C.
  • Injection Volume: 1 µL.
  • Split Ratio: 50:1.
  • MSD Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 35-350.

3. Data Analysis:

  • Integrate the peak corresponding to this compound and any impurity peaks.
  • Calculate the purity as the percentage of the area of the this compound peak relative to the total peak area.
  • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST). Common degradation products of alkanes include smaller alkanes, alkenes, and oxygenated hydrocarbons.[15][16]
Issue 2: Inconsistent Reaction Rates or Yields in a Process Using this compound as a Solvent.

Troubleshooting Steps:

  • Assess Solvent Purity:

    • Problem: The presence of impurities in the this compound solvent can inhibit or catalyze the reaction, leading to variability.

    • Solution: Analyze the purity of the this compound lot using the GC-MS protocol described above.[17][18] Compare the purity of different lots if variability is observed between batches. Impurities such as water, other hydrocarbons, or oxygenated compounds can significantly affect many chemical reactions.

  • Evaluate for Peroxide Formation:

    • Problem: Like other hydrocarbons, this compound can form explosive peroxides upon prolonged exposure to air and light. Peroxides can also act as radical initiators, leading to unpredictable side reactions.

    • Solution: Test for the presence of peroxides using commercially available test strips. If peroxides are detected, the solvent should be purified or safely discarded according to institutional guidelines.

  • Control for Atmospheric Contaminants:

    • Problem: Reactions sensitive to oxygen or moisture can be affected if the this compound solvent has been exposed to the atmosphere.

    • Solution: For sensitive reactions, use a freshly opened bottle of high-purity this compound or purify the solvent by distillation and store it under an inert atmosphere (e.g., nitrogen or argon).

Section 3: Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for designing stable formulations and predicting the formation of impurities.

Thermal Degradation (Pyrolysis)

At high temperatures, in the absence of oxygen, this compound can undergo pyrolysis, which involves the homolytic cleavage of C-C and C-H bonds to form free radicals.

  • Initiation: The weaker C-C bonds are more likely to break first, leading to the formation of smaller alkyl radicals.[16]

  • Propagation: These radicals can undergo a variety of reactions, including hydrogen abstraction, beta-scission (cleavage of a C-C bond beta to the radical center), and isomerization.

  • Termination: Radicals can combine to form stable products.

The primary products of the thermal decomposition of alkanes include smaller alkanes and alkenes such as methane, ethene, propene, and butene.[16]

G M0 This compound P1 High Temperature M0->P1 M1 Alkyl Radicals (e.g., C3H7•, C4H9•) P1->M1 P2 β-Scission / Isomerization M1->P2 Propagation M2 Smaller Alkanes & Alkenes (Methane, Ethene, Propene) P2->M2

Caption: Simplified Thermal Degradation Pathway of this compound.

Oxidative Degradation (Autoxidation)

In the presence of oxygen, this compound can undergo autoxidation, a free-radical chain reaction that leads to the formation of hydroperoxides and subsequently other oxygenated products like alcohols, ketones, and carboxylic acids. This process is often initiated by heat, light, or the presence of metal catalysts.

  • Initiation: Formation of an initial alkyl radical.

  • Propagation: The alkyl radical (R•) reacts with oxygen to form a peroxyl radical (ROO•). The peroxyl radical then abstracts a hydrogen atom from another this compound molecule to form a hydroperoxide (ROOH) and a new alkyl radical.

  • Termination: Radicals combine to form non-radical products.

G cluster_initiation Initiation cluster_propagation Propagation cluster_decomposition Decomposition RH This compound (RH) R_dot Alkyl Radical (R•) RH->R_dot Heat, Light, Metal Catalyst R_dot2 R• O2 O2 R_dot2->O2 ROO_dot Peroxyl Radical (ROO•) O2->ROO_dot RH2 RH ROO_dot->RH2 R_dot3 R• ROOH Hydroperoxide (ROOH) RH2->ROOH ROOH2 ROOH Products Alcohols, Ketones, Carboxylic Acids ROOH2->Products

Caption: Simplified Autoxidation Pathway of this compound.

Catalytic Degradation

In industrial processes such as catalytic reforming, this compound can undergo controlled degradation and rearrangement over catalysts, typically platinum on an alumina support. These reactions are complex and can include:

  • Dehydrogenation: Removal of hydrogen to form alkenes and cycloalkanes.

  • Isomerization: Rearrangement of the carbon skeleton to form other heptane isomers.[5]

  • Aromatization: Dehydrocyclization to form aromatic compounds like toluene.

  • Hydrocracking: Cleavage of C-C bonds in the presence of hydrogen to form smaller alkanes.

The product distribution is highly dependent on the catalyst, temperature, pressure, and presence of hydrogen.

References

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Technical Support Center: Preventing Electrostatic Discharge When Handling 3-Methylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe handling of 3-Methylhexane, with a specific focus on preventing electrostatic discharge (ESD). The information herein is structured to address common questions and troubleshooting scenarios encountered during laboratory experiments.

Understanding the Hazard: Why this compound Poses an ESD Risk

This compound, a branched-chain alkane, is a flammable, nonpolar organic solvent.[1][2][3] Like other petroleum-based solvents, it has a low electrical conductivity, which means it can easily accumulate a static electrical charge during handling.[4][5][6] This charge can build up during routine laboratory procedures such as pouring, pumping, filtering, or stirring.[4] If the accumulated charge discharges as a spark in the presence of flammable vapors, it can lead to a fire or explosion.[4][6][7]

Key Properties of this compound Related to ESD
PropertyValue/CharacteristicImplication for ESD Risk
Chemical Formula C7H16[1][8][9]Hydrocarbon, indicating low polarity.
Molar Mass 100.20 g/mol [3][8]-
Boiling Point 91-92°C (196-198°F)[2][3]Volatile, readily forms flammable vapors at ambient temperatures.
Flash Point -4°C (25°F)[3]Flammable vapors can ignite at temperatures well below typical room temperature.
Electrical Conductivity Very Low (Non-conductive)Prone to accumulating and retaining static charge.[4]
Nature Nonpolar[1]"Like dissolves like" principle means it's a poor conductor of electricity.

Frequently Asked Questions (FAQs)

Q1: What is electrostatic discharge (ESD) and why is it a concern with this compound?

A1: Electrostatic discharge is the rapid flow of electricity between two objects with different electrical charges.[10] It occurs when a static charge that has built up on a surface, in this case, the this compound or the container, finds a path to an object with a different potential, creating a spark.[4][5]

This is a significant concern with this compound for two primary reasons:

  • Charge Generation: The movement of low-conductivity liquids like this compound against other materials (e.g., pipes, containers, or even other molecules of the liquid) causes a separation of charge, leading to static buildup.[4][7]

  • Flammability: this compound is a flammable liquid with a low flash point, meaning it produces enough vapor at room temperature to form an ignitable mixture with air.[3] An ESD spark can provide the necessary ignition energy for this vapor-air mixture, resulting in a fire or explosion.[6][11]

Q2: Under what specific laboratory conditions is the risk of ESD highest when handling this compound?

A2: The risk of an ESD event is heightened under the following conditions:

  • Low Humidity: Dry environments (generally below 30% relative humidity) are more conducive to the buildup of static electricity because there is less moisture in the air to help dissipate the charge.[12]

  • High-Flow Transfers: Rapidly pouring or pumping this compound increases the friction between the liquid and the container or tubing, accelerating the rate of charge generation.[4][13]

  • Use of Non-Conductive Equipment: Using containers and tubing made of materials like plastic or glass can prevent the accumulated charge from safely dissipating, effectively trapping it.[4][14]

  • Splashing and Agitation: Operations that create splashing, vigorous stirring, or bubbling increase the surface area of contact and the velocity of the liquid, leading to greater static charge generation.[5][7]

Q3: What are "bonding" and "grounding," and how do they prevent ESD?

A3: Bonding and grounding are the primary and most effective engineering controls for preventing ESD when handling flammable liquids.[7][15][16]

  • Bonding: This is the process of connecting two or more conductive objects with a conductor (e.g., a bonding wire with clamps).[15][17] This equalizes the electrical potential between the objects, eliminating the risk of a static spark jumping from one to the other.[16][17] For instance, you would bond a dispensing container to a receiving container.[15]

  • Grounding (or Earthing): This involves connecting a conductive object to the earth via a grounding wire.[15][16] This ensures that the object is at zero electrical potential, allowing any static charge to be safely and instantly dissipated to the ground.[7] The dispensing container should always be grounded.[11]

The combination of bonding and grounding creates a safe pathway for static charges to dissipate, preventing their accumulation to hazardous levels.[7]

Q4: Can I use plastic or glass containers to transfer this compound?

A4: While it is generally recommended to use conductive (metal) containers for transferring flammable liquids in quantities greater than 4 liters (1 gallon), smaller non-conductive containers can be used with specific precautions.[11][18]

If you must use glass or plastic receiving containers, it is crucial to provide a path for the static charge to dissipate from the liquid itself. This is achieved by inserting a grounded metal dip tube or grounding rod into the receiving container so that it is in contact with the liquid during the entire transfer process.[7][17] The dispensing container must still be bonded to this grounding rod.[17]

Q5: What personal protective equipment (PPE) is recommended to minimize ESD risk?

A5: In addition to standard chemical safety PPE (flame-resistant lab coat, gloves, and eye protection), specific ESD-control PPE should be considered:[17]

  • ESD Wrist Straps: When working at a grounded workstation, an ESD wrist strap connected to a common ground point can dissipate any static charge from your body.[19]

  • Conductive Footwear/Shoe Covers: These items have a conductive strip that provides a continuous path from your body to an ESD-safe floor, allowing static charges to dissipate.[12][19]

  • Anti-static Clothing: While standard lab coats are important for chemical protection, some synthetic materials can generate static. In highly sensitive areas, anti-static garments may be necessary.

Troubleshooting Guides

Scenario 1: I am transferring this compound between two metal safety cans and I'm concerned about static.

Troubleshooting Steps:

  • Verify Ground Connection: Ensure the dispensing can is connected to a verified earth ground. This could be a grounding bar, a cold-water pipe, or a designated grounding point on a fume hood.[17] The resistance to ground should be less than 10 ohms.[20]

  • Establish Bonding: Before opening either container, securely attach a bonding wire between the dispensing can and the receiving can. Ensure the clamps make a solid metal-to-metal contact, scraping off any paint or rust if necessary.[17]

  • Control Flow Rate: Begin the transfer slowly to minimize splashing and turbulence.[7] If possible, use a funnel that extends below the liquid surface in the receiving container to avoid splash filling.[13]

  • Maintain Connections: Do not disconnect the grounding or bonding wires until the transfer is complete and the containers are securely sealed.[7]

Scenario 2: My experiment requires dispensing this compound into a small glass beaker.

Troubleshooting Steps:

  • Work in a Grounded Area: Perform the transfer in a fume hood or on a workbench with a grounded static-dissipative mat.[12]

  • Ground the Dispensing Container: The source container (e.g., a metal can) must be properly grounded.[11]

  • Use a Grounding Rod: Place a conductive (e.g., stainless steel or copper) grounding rod into the glass beaker.[7][17] The rod should be long enough to reach the bottom of the beaker and extend out.

  • Bond the Source to the Rod: Bond the grounded dispensing container to the grounding rod.[17] This creates a pathway for static charge generated in the flowing liquid to dissipate.

  • Slow and Steady Transfer: Dispense the this compound slowly, aiming the stream so it runs down the inside of the beaker or along the grounding rod to minimize splashing.[7]

Visualizing the Solution: ESD Prevention Workflows

Diagram 1: Bonding and Grounding Metal Containers

ESD_Safety_Metal cluster_dispensing Dispensing Area cluster_receiving Receiving Area DispensingCan Dispensing Can (Metal) ReceivingCan Receiving Can (Metal) DispensingCan->ReceivingCan Bonding Wire (Equalizes Potential) Ground Verified Earth Ground DispensingCan->Ground Grounding Wire (Dissipates Charge) ESD_Safety_NonConductive cluster_dispensing Dispensing Area cluster_receiving Receiving Area DispensingCan Dispensing Can (Metal) GroundingRod Grounding Rod DispensingCan->GroundingRod Bonding Wire Ground Verified Earth Ground DispensingCan->Ground Grounding Wire ReceivingContainer Receiving Beaker (Glass/Plastic) GroundingRod->Ground Ground Connection via Bonding

Caption: A grounding rod provides a dissipation path when using non-conductive containers.

Experimental Protocol: Standard Procedure for Safe Transfer of this compound (>4L)

This protocol outlines the essential steps for safely transferring this compound from a larger storage drum to a smaller safety can, adhering to best practices for ESD prevention.

Materials:

  • This compound in a grounded, conductive drum.

  • Conductive safety can (receiving container).

  • Two ESD bonding/grounding cables with clamps.

  • Appropriate PPE (flame-resistant lab coat, safety glasses/goggles, chemical-resistant gloves, conductive footwear).

Procedure:

  • Area Preparation:

    • Designate a well-ventilated transfer area, preferably within a fume hood.

    • Ensure the area is free of ignition sources (e.g., open flames, hot plates, non-intrinsically safe electronics).

    • Confirm the availability of a verified grounding point.

  • Personnel Grounding:

    • Don all required PPE. If using ESD flooring, ensure you are wearing conductive footwear. If at a static-dissipative workstation, use an ESD wrist strap connected to a common ground.

  • Grounding the Dispensing Container:

    • Attach one clamp of the first grounding cable to a clean, unpainted metal surface on the dispensing drum.

    • Connect the other end of this cable to the verified earth ground.

  • Bonding the Containers:

    • Attach one clamp of the second bonding cable to a clean metal surface on the grounded dispensing drum.

    • Attach the other clamp of this same cable to a clean metal surface on the receiving safety can. This step must be completed before removing the cap from either container.

  • Liquid Transfer:

    • Carefully uncap both containers.

    • Position the receiving can to minimize spillage.

    • Transfer the this compound at a slow, controlled rate to prevent splashing. If using a pump, ensure it is designed for flammable liquids and that the nozzle remains in contact with the receiving container.

  • Completion and Disconnection:

    • Once the transfer is complete, securely recap both containers.

    • Disconnect the cables in the reverse order of connection: first, remove the bonding cable, then remove the grounding cable from the dispensing drum.

    • Clean up any minor spills immediately and store the this compound according to safety guidelines.

References
  • College of Engineering Safety. (n.d.). Transferring Flammable Liquids: Bonding & Grounding. University of Wisconsin–Madison. Retrieved from [Link]

  • ICC Compliance Center. (2024, July 30). Grounding and Bonding. Retrieved from [Link]

  • Wayne State University. (n.d.). Safe Transfer of Flammable Liquids: Grounding and Bonding. Retrieved from [Link]

  • HDR. (2017, December 1). Controlling Electrostatic Discharge in the Lab. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Grounding & Bonding — transferring flammables - Fact Sheet. Retrieved from [Link]

  • Lab Safety - EHS. (2022, August 24). Bonding and Grounding for Flammable liquids [Video]. YouTube. Retrieved from [Link]

  • Total Source Manufacturing. (2022, August 30). How to Control Electrostatic Discharge in the Lab. Retrieved from [Link]

  • igus Blog. (2020, June 5). Chapter 2 Electrostatic discharge prevention: ESD protection for the workplace. Retrieved from [Link]

  • EEWorld. (n.d.). How to avoid static electricity damage to laboratory equipment. Retrieved from [Link]

  • Stonehouse Process Safety. (2024, June 21). How To Control Electrostatic Hazards In Powder And Liquid Handling Facilities. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Bonding and grounding of plastic containers during transfer of Class I flammable liquids. Retrieved from [Link]

  • Nilsson, U., Karlsson, I., & Nessvi, K. (2013). Electrostatic Discharges from Non-Conductive Materials. Chemical Engineering Transactions, 31, 13-18. Retrieved from [Link]

  • National Fire Protection Association. (2014). NFPA 77: Recommended Practice on Static Electricity, 2014 Edition. Retrieved from [Link]

  • The Wolfson Centre for Bulk Solids Handling Technology. (n.d.). GUIDANCE NOTE No.47 FLAMMABLE SOLVENTS AND THE HAZARD OF STATIC ELECTRICITY. Retrieved from [Link]

  • National Fire Protection Association. (2024). NFPA 77, Recommended Practice on Static Electricity. Retrieved from [Link]

  • Solubility of Things. (n.d.). This compound. Retrieved from [Link]

  • Newson Gale. (n.d.). Static electricity and its role as a potential ignition source in hazardous locations. Retrieved from [Link]

  • Process Safety Dispatch. (2022, April 4). Precautions To Be Taken To Prevent From Static Electricity As Per NFPA 77. Retrieved from [Link]

  • National Fire Protection Association. (2000). NFPA 77: Recommended Practice on Static Electricity, 2000 Edition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • Cesana, Q. (n.d.). Electrostatic Ignition Hazards Associated with Flammable Substances in the Form of Gases, Vapors, Mists and Dusts. Retrieved from [Link]

  • Chevron. (2013). Static Electricity Hazards and Prevention. Retrieved from [Link]

  • Panaam Consultants. (2023, June 9). Electrostatic charge accumulation hazard. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Hexane, 3-methyl-. NIST WebBook. Retrieved from [Link]

  • Sigma-HSE. (2024, May 13). Electrostatic Hazard Assessments: An Overview. Retrieved from [Link]

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Technical Support Guide: Identifying and Removing Impurities from 3-Methylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for high-purity solvent applications. This guide is designed for researchers, scientists, and drug development professionals who require 3-Methylhexane of exceptional purity for their work. Impurities, even at trace levels, can significantly impact reaction kinetics, catalyst performance, and final product integrity. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound.

Part 1: Impurity Identification and Characterization

A successful purification strategy begins with a thorough understanding of the contaminants present. This section details the common impurities and the gold-standard analytical techniques for their identification.

Q1: What are the most probable impurities in a commercial-grade sample of this compound?

The impurity profile of this compound can vary based on its synthesis route and storage history. However, several classes of contaminants are commonly encountered:

  • Structural Isomers: Heptane (C7H16) has several isomers, and those with boiling points close to this compound (91°C) are the most challenging to separate. These include n-heptane (98°C), 2-methylhexane (90°C), and 2,3-dimethylpentane (90°C).

  • Unsaturated Hydrocarbons (Olefins): Alkenes may be present as byproducts from cracking or dehydrogenation processes during manufacturing.[1][2] These can interfere with catalytic reactions.

  • Oxygenated Compounds: Trace amounts of alcohols, ethers, or carbonyl compounds can be introduced from synthesis precursors or solvent contamination.[1]

  • Aromatic Contaminants: Benzene and toluene may be present, particularly if the hydrocarbon feedstock originated from petroleum refining.[1]

  • Water: Due to its hygroscopic nature, this compound can absorb atmospheric moisture during storage and handling.

  • Sulfur and Nitrogen Compounds: Odorous impurities like mercaptans or sulfides may persist from the crude oil source.[2][3]

Q2: What is the definitive method for identifying and quantifying impurities in this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique for both the qualitative identification and quantitative analysis of volatile and semi-volatile impurities in alkanes.[1] It combines the powerful separation capability of gas chromatography with the precise detection and identification power of mass spectrometry.[4][5]

  • Causality: The GC column separates compounds based on their boiling points and interaction with the stationary phase. As this compound and its likely impurities are volatile, they are easily carried by the inert gas mobile phase (e.g., Helium). The Mass Spectrometer then fragments the eluting molecules into a unique mass spectrum, which acts as a "fingerprint" for identification.[6]

  • Sample Preparation: Dilute the this compound sample (e.g., 1:1000) in a high-purity solvent like pentane or hexane to avoid detector saturation.

  • Instrumentation:

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25 µm) is ideal for separating hydrocarbons based on boiling points.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[5]

    • Injection: 1 µL injection volume with a high split ratio (e.g., 100:1) to prevent column overloading.

    • Temperature Program:

      • Initial Oven Temperature: 35°C, hold for 5 minutes.

      • Ramp: Increase to 150°C at a rate of 5°C/min.

      • Final Hold: Hold at 150°C for 2 minutes.

    • MS Detector: Operate in Electron Ionization (EI) mode. Scan from m/z 35 to 350.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities by integrating the peak areas relative to the main this compound peak.

Part 2: Purification Methodologies

Once impurities have been identified, an appropriate purification strategy can be selected. The choice of method is dictated by the nature of the impurity and the desired final purity level.

Diagram: Purification Method Selection

The following decision tree illustrates a logical approach to selecting a purification technique based on the identified impurity type.

G start Impurity Type Identified via GC-MS isomers Structural Isomers (e.g., n-heptane, 2-methylhexane) start->isomers olefins Olefins / Unsaturated Hydrocarbons start->olefins polar Polar Impurities (Water, Alcohols) start->polar multiple Multiple Impurity Classes start->multiple distillation High-Efficiency Fractional Distillation isomers->distillation Boiling Point Difference > 3-5 °C acid_wash Acid Wash (Conc. H2SO4) olefins->acid_wash adsorption Adsorption (Molecular Sieves, Silica/Alumina) polar->adsorption sequential Sequential Purification (e.g., Acid Wash -> Adsorption -> Distillation) multiple->sequential

Caption: Decision tree for selecting a purification method.

Q3: How can I remove structural isomers with very close boiling points from this compound?

Answer: High-efficiency fractional distillation is the primary method for separating liquids with different boiling points.[7][8] For isomers with boiling points differing by only a few degrees, a packed column with a high number of theoretical plates is essential.

  • Causality: Fractional distillation relies on establishing a series of vapor-liquid equilibria. Each equilibrium (a "theoretical plate") slightly enriches the vapor phase with the more volatile component (the one with the lower boiling point). A column with many plates can thus achieve a significant separation of close-boiling liquids.

  • Apparatus Setup:

    • Use a vacuum-jacketed and silvered distillation column packed with a high-efficiency packing material (e.g., Vigreux indentations, Raschig rings, or structured packing). The column should be at least 50 cm in length.

    • Equip the setup with a reflux-controlling distillation head.

    • Ensure all joints are properly sealed and the apparatus is vertically clamped.

    • Use a heating mantle with a magnetic stirrer for uniform boiling.

  • Procedure:

    • Charge the distillation flask with the impure this compound and a few boiling chips.

    • Heat the flask to initiate boiling.

    • Once boiling begins, set the distillation head to total reflux (reflux ratio of ∞:1). Allow the column to equilibrate for at least one hour. This is crucial for establishing the temperature gradient.

    • Begin takeoff at a very slow rate by setting a high reflux ratio (e.g., 20:1, meaning for every 21 drops condensed, 20 return to the column and 1 is collected).

    • Monitor the head temperature closely. The first fraction will be enriched in lower-boiling impurities (e.g., 2-methylhexane).

    • Collect the pure this compound fraction when the head temperature is stable at its boiling point (91°C).

    • Stop the distillation before the flask runs dry, leaving a small volume containing the higher-boiling impurities.

  • Validation: Analyze the collected fractions by GC-MS to confirm purity.

Q4: My sample has an olefinic odor. What is the best way to remove unsaturated impurities?

Answer: A common and effective method is an acid wash, which utilizes concentrated sulfuric acid to react with and remove olefins.[2][9]

  • Causality: Concentrated sulfuric acid reacts with the carbon-carbon double bonds in olefins to form alkyl hydrogen sulfates, which are highly polar and soluble in the acid layer. The saturated alkane (this compound) is unreactive and remains in the organic phase.

Safety First: This procedure involves concentrated sulfuric acid and must be performed in a chemical fume hood with appropriate PPE (acid-resistant gloves, safety goggles, lab coat).

  • Extraction:

    • Place the impure this compound in a separatory funnel.

    • Cool the funnel in an ice bath.

    • Slowly add ~10% of the total volume of cold, concentrated (98%) sulfuric acid.

    • Stopper the funnel and shake gently, frequently venting to release any pressure buildup. Continue shaking for 5-10 minutes.

  • Phase Separation:

    • Allow the layers to separate. The lower layer is the sulfuric acid containing the sulfonated impurities.[9]

    • Carefully drain and discard the lower acid layer.

    • Repeat the acid wash with fresh sulfuric acid until the acid layer remains colorless.

  • Neutralization and Washing:

    • Wash the organic layer sequentially with:

      • Deionized water (to remove bulk acid).

      • 5% sodium bicarbonate solution (to neutralize any remaining acid).

      • Deionized water (until the aqueous wash is neutral to pH paper).

      • Brine (saturated NaCl solution) to initiate drying.

  • Drying and Recovery:

    • Drain the washed this compound into a clean, dry flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Allow it to stand for 30 minutes, then filter or decant the dried solvent.

    • A final simple distillation can be performed to remove any dissolved drying agent or high-boiling residues.

Q5: How do I remove polar impurities like water from this compound?

Answer: Adsorption using a column packed with an appropriate adsorbent is highly effective for removing polar contaminants from nonpolar solvents.[10][11]

  • Causality: Adsorbents like molecular sieves, silica gel, and activated alumina have polar surfaces with a high affinity for polar molecules like water.[11][12] As the nonpolar this compound passes through the column, the polar impurities are selectively retained by the adsorbent. Molecular sieves (zeolites) can also separate molecules based on size.[13]

  • Adsorbent Activation: Activate the adsorbent before use by heating it in a vacuum oven to drive off any pre-adsorbed water. For molecular sieves (3Å or 4Å for water removal), heat to 250-300°C under vacuum for at least 4 hours.

  • Column Packing:

    • Place a small plug of glass wool at the bottom of a chromatography column.

    • Add a layer of sand.

    • Create a slurry of the activated adsorbent in a small amount of pure, dry hexane and pour it into the column.

    • Allow the adsorbent to settle into a uniform bed, draining excess solvent but never letting the bed run dry.

  • Purification:

    • Carefully add the impure this compound to the top of the column.

    • Allow the solvent to pass through the column under gravity or with gentle positive pressure (using nitrogen or argon).

    • Collect the purified solvent as it elutes from the column.

  • Validation: Test the eluted solvent for water content using a Karl Fischer titrator or by observing its clarity (it should be bright and clear).

Part 3: Overall Workflow and Purity Verification

A systematic approach ensures reliable and reproducible results. The following workflow integrates the identification, purification, and verification steps.

Diagram: Impurity Removal and Verification Workflow

G start Start: Impure this compound gcms1 Step 1: GC-MS Analysis (Identify & Quantify Impurities) start->gcms1 decision Step 2: Select Purification Method (Based on Impurity Profile) gcms1->decision purify Step 3: Perform Purification (Distillation, Adsorption, etc.) decision->purify gcms2 Step 4: GC-MS Analysis (Verify Purity) purify->gcms2 decision2 Purity Meets Specification? gcms2->decision2 end Finish: High-Purity this compound decision2->end Yes reprocess Reprocess or Choose Alternative Method decision2->reprocess No reprocess->decision

Caption: General workflow for solvent purification and validation.

Q6: After purification, how do I definitively confirm the sample's purity?

Answer: Re-analyze the purified sample using the identical GC-MS method established in the initial identification phase.[1] A direct comparison of the chromatograms before and after purification provides clear, quantitative evidence of the procedure's effectiveness.

  • Purity Calculation: The purity is typically calculated as the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

  • Successful Outcome: A successful purification will show a significant reduction or complete disappearance of the impurity peaks observed in the initial analysis.

Part 4: Troubleshooting FAQs

Q7: I performed fractional distillation, but the isomeric purity barely improved. What went wrong?

  • Possible Causes:

    • Insufficient Column Efficiency: Your column may not have enough theoretical plates for the separation. Use a longer column or a more efficient packing material.

    • Incorrect Reflux Ratio: A takeoff rate that is too fast (low reflux ratio) does not allow sufficient time for equilibrium to be established on each plate. Increase the reflux ratio.

    • Loss of Equilibrium: Unstable heating or poor insulation can disrupt the delicate temperature gradient in the column. Ensure steady boiling and insulate the column well.

Q8: After an acid wash, my this compound is yellow/brown. How do I fix this?

  • Cause: This indicates residual acidic impurities or sulfonated byproducts that are prone to oxidation or degradation.

  • Solution: The neutralization and washing steps were likely insufficient. Repeat the washing procedure, first with deionized water, then with a 5% sodium bicarbonate solution, followed by several more water washes until the aqueous layer is completely neutral. Ensure thorough phase separation each time. A final pass through a short column of activated alumina or silica gel can remove residual color.

Q9: My GC-MS analysis shows water in the sample even after passing it through molecular sieves. Why?

  • Possible Causes:

    • Saturated Adsorbent: The molecular sieves were already saturated with water and had no remaining capacity. Always use freshly activated sieves.

    • Channeling: The solvent created channels through the adsorbent bed, leading to incomplete contact. Ensure the column is packed uniformly as a slurry to avoid voids.

    • Post-Purification Contamination: The purified solvent was exposed to atmospheric moisture during collection or storage. Handle and store dried solvents under an inert atmosphere (e.g., nitrogen or argon).

Part 5: Safety Precautions

Q10: What are the critical safety hazards associated with handling this compound?

  • Flammability: this compound is a highly flammable liquid and vapor.[14][15] Keep it away from all sources of ignition, including heat, sparks, and open flames. Take precautionary measures against static discharge by grounding containers.[15]

  • Health Hazards:

    • It is a skin irritant.[14] Avoid prolonged skin contact and wear appropriate protective gloves.

    • Vapors may cause drowsiness and dizziness.[14] Always handle in a well-ventilated area or a chemical fume hood.

    • It is an aspiration hazard. If swallowed, it can enter the lungs and cause severe damage.[14] Do not induce vomiting if ingested; seek immediate medical attention.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, nitrile gloves, and a flame-resistant lab coat when handling this compound and the associated purification reagents.

References

  • Material Safety Data Sheet this compound, 99% MSDS. (n.d.). Exposome-Explorer.
  • How to Measure Alkane Purity Using GC-MS. (2026, January 7). Patsnap Eureka.
  • This compound Safety Data Sheet. (2023, January 31).
  • Alkanes and fractional distillation. (2023, November 9). ABPI Schools.
  • Obtaining Alkanes (A-Level Chemistry). (n.d.). Study Mind.
  • Alkanes Part 1 - Fractional Distillation, Cracking and Combustion (AQA A level Chemistry). (2022, February 17). YouTube.
  • This compound - Safety Data Sheet. (n.d.). ChemicalBook.
  • Separation and Purification of Hydrocarbons with Porous Materials. (n.d.). PubMed Central.
  • Detailed Notes - Topic 3.2. Alkanes - AQA Chemistry A-level. (n.d.). Physics & Maths Tutor.
  • Fractional distillation - GCSE Chemistry Revision Notes. (2024, November 21). Save My Exams.
  • Removal of olefin from aliphatic hydrocarbon by treatment with active solid. (n.d.). Google Patents.
  • This compound - Chemical Properties, Uses, Production. (n.d.). ChemicalBook.
  • Adsorption Techniques. (n.d.). Emis Vito.
  • This compound - Hazardous Agents. (n.d.). Haz-Map.
  • Research Progress on Adsorption and Separation of Petroleum Hydrocarbon Molecules by Porous Materials. (2022, December 29). MDPI.
  • Progress in the Separation and Purification of Carbon Hydrocarbon Compounds Using MOFs and Molecular Sieves. (2023, October 19). MDPI.
  • Method for separating alkane and olefin by liquid-liquid extraction. (n.d.). Google Patents.
  • Selective Adsorption for Removal of Nitrogen Compounds from Liquid Hydrocarbon Streams over Carbon- and Alumina-Based Adsorbents. (n.d.). ACS Publications.
  • Improved GC/MS method for quantitation of n-alkanes in plant and fecal material. (2007, September 5). PubMed.
  • GC-MS-fractionation of n-alkane test mixture. (n.d.). ResearchGate.
  • Preparation method of absorbent used for removing impurities from olefin flows. (n.d.). Google Patents.
  • Removal of unreacted olefins from neononanoic acid production. (n.d.). Benchchem.
  • Gas Chromatography. (2021, September 11). Chemistry LibreTexts.
  • This compound | C7H16 | CID 11507. (n.d.). PubChem.
  • C7H16 mass spectrum of this compound fragmentation pattern. (n.d.). Doc Brown's Chemistry.
  • This compound 99%. (n.d.). Sigma-Aldrich.
  • 3-methyl hexane, 589-34-4. (n.d.). The Good Scents Company.
  • Purification of alcohols by azeotropic distillation. (n.d.). Google Patents.
  • Separation of hydrocarbons by azeotropic distillation. (n.d.). NIST Technical Series Publications.
  • Separation of cyclohexane and benzene by azeotropic distillation. (n.d.). Google Patents.
  • Purification of methanol by azeotropic distillation. (n.d.). Google Patents.

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Technical Support Center: Synthesis of 3-Methylhexane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methylhexane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this chiral alkane. This compound, a simple branched hydrocarbon, presents unique challenges, particularly in achieving high yields and controlling stereochemistry.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Part 1: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Grignard Reaction Issues

The Grignard reaction is a cornerstone for forming the carbon-carbon bonds necessary for the this compound skeleton. However, its sensitivity to reaction conditions often leads to complications.

Q1: My Grignard reaction to form the this compound precursor has a very low yield or fails to initiate. What are the likely causes?

A1: Low yield or reaction failure in Grignard synthesis is almost always due to quenching of the highly reactive Grignard reagent or passivation of the magnesium metal.

  • Causality: Grignard reagents are potent nucleophiles and extremely strong bases (pKa ~50).[3] They react readily with any protic source, such as water or alcohols, which will protonate the carbanion and terminate the desired reaction pathway.[4] Additionally, a layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.

  • Troubleshooting Steps & Solutions:

    • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under an inert atmosphere). Solvents like diethyl ether or THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) to remove trace water and peroxides.[5]

    • Activate the Magnesium: The passivating magnesium oxide layer must be removed. This can be achieved by:

      • Briefly grinding the magnesium turnings in a dry mortar and pestle.

      • Adding a small crystal of iodine, which reacts with the magnesium surface.

      • Adding a few drops of 1,2-dibromoethane to the magnesium suspension.

    • Check Alkyl Halide Purity and Reactivity: The reactivity of the C-X bond is critical. Reactivity follows the trend I > Br > Cl >> F. Using alkyl iodides can facilitate easier Grignard formation.[6] Ensure the alkyl halide is pure and free from water.

    • Initiate with Heat: Gentle heating with a heat gun can often provide the activation energy needed to start the reaction. Look for the characteristic signs of reaction initiation: bubbling on the magnesium surface and the appearance of a cloudy or grayish solution.

Q2: My Grignard reaction is producing significant amounts of a dimeric byproduct (e.g., octane from butylmagnesium bromide). How can I minimize this?

A2: Dimerization, or Wurtz-type coupling, is a common side reaction. While Grignard reagents generally react poorly with unactivated alkyl halides, this side reaction can become significant under certain conditions.[7]

  • Causality: The Grignard reagent (R-MgX) can react with the starting alkyl halide (R-X) to form an R-R dimer. This is more prevalent when the concentration of the alkyl halide is high relative to the available magnesium surface area.

  • Solutions:

    • Slow Addition: Add the alkyl halide dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide in the reaction flask, favoring its reaction with the magnesium surface over reaction with already-formed Grignard reagent.

    • Efficient Stirring: Ensure vigorous stirring to maximize the available surface area of the magnesium and promote rapid formation of the Grignard reagent.

Wittig Reaction & Olefination Issues

The Wittig reaction is an excellent method for creating a 3-methylhexene precursor, which can then be hydrogenated to this compound.[8] However, challenges with yield and stereoselectivity are common.

Q3: I am using a Wittig reaction to synthesize a 3-methylhexene derivative, but the yield is poor, especially with a sterically hindered ketone. What can I do?

A3: Poor yields in Wittig reactions, particularly with hindered substrates, often stem from inefficient ylide formation or slow reaction kinetics.[9][10]

  • Causality: Steric hindrance around the carbonyl group can prevent the bulky phosphonium ylide from approaching and initiating the reaction.[11] Furthermore, if the ylide itself is not formed efficiently, the concentration of the active reagent will be too low.

  • Troubleshooting Steps & Solutions:

    • Verify Ylide Formation: The formation of the ylide from the phosphonium salt requires a sufficiently strong base. For non-stabilized ylides (used for Z-alkene synthesis), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are essential and must be handled under strict inert atmosphere conditions.[12]

    • Use a More Reactive Ylide: If using a stabilized ylide (e.g., one with an adjacent ester group), which is less reactive, consider switching to a non-stabilized or semi-stabilized ylide if the target molecule allows.

    • Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: For sterically hindered ketones, the HWE reaction is often superior to the standard Wittig.[9][10] It uses a phosphonate ester carbanion, which is smaller and more nucleophilic, leading to better yields.

    • Increase Reaction Time and/or Temperature: For slow reactions, extending the reaction time or gently heating the mixture (if the ylide is stable at higher temperatures) can improve conversion.

Q4: My Wittig reaction is producing a mixture of E/Z stereoisomers, but I need a single isomer for my subsequent hydrogenation. How do I control the stereoselectivity?

A4: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used.[10]

  • Causality & Solutions:

    • For (Z)-Alkenes: Use non-stabilized ylides (e.g., where the group on the ylidic carbon is an alkyl group). The reaction proceeds under kinetic control through an erythro betaine intermediate, which rapidly collapses to form the (Z)-alkene. Performing the reaction in the presence of lithium salts can further enhance Z-selectivity.[9]

    • For (E)-Alkenes: Use stabilized ylides (where the group on the ylidic carbon is an electron-withdrawing group like an ester or ketone). These ylides are more stable, allowing the reaction to proceed under thermodynamic control. The intermediates can equilibrate to the more stable threo configuration, which then yields the (E)-alkene.[10][12]

    • Schlosser Modification: To obtain (E)-alkenes from non-stabilized ylides, the Schlosser modification can be employed. This involves deprotonating the betaine intermediate with a strong base at low temperature to form a β-oxido phosphonium ylide, which is then selectively protonated to favor the precursor to the (E)-alkene.[9][12]

Ylide TypeMajor ProductControlling Factor
Non-stabilized (e.g., R=alkyl)(Z)-alkeneKinetic Control
Stabilized (e.g., R=CO₂Et)(E)-alkeneThermodynamic Control
Non-stabilized + Schlosser Mod.(E)-alkeneThermodynamic Control

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader strategic and practical questions related to the synthesis and handling of this compound derivatives.

Q1: What are the primary synthetic strategies for producing enantiomerically pure (R)- or (S)-3-methylhexane?

A1: Achieving high enantiopurity in a simple chiral alkane like this compound is challenging due to the difficulty of introducing stereochemistry and purifying the final product.[13][14] Key strategies include:

  • Asymmetric Synthesis: Start with a chiral building block (a "chiral pool" approach) or use a stereoselective reaction. For example, an asymmetric reduction of a suitable ketone precursor using a chiral catalyst can set the stereocenter. This is often the most efficient route to high enantiomeric excess.[15]

  • Chiral Resolution: Synthesize the racemic mixture of this compound and then separate the enantiomers. This is often done on a precursor molecule that has a functional group amenable to resolution (e.g., an alcohol that can be derivatized with a chiral acid) before the final conversion to the alkane.

  • Chiral Chromatography: The final racemic product can be separated using preparative chiral chromatography, although this can be expensive and challenging for a non-polar alkane.[16][17]

Q2: I have synthesized racemic this compound. What are the best methods for purifying it and separating the enantiomers?

A2: Purification of this compound, a volatile and non-polar compound, requires specific techniques. Separating its enantiomers is a significant challenge.

  • For General Purification (removing reaction byproducts):

    • Fractional Distillation: This is effective for removing impurities with significantly different boiling points.

    • Preparative Gas Chromatography (Prep-GC): For high-purity samples, Prep-GC can provide excellent separation from closely related isomers or byproducts.

  • For Enantiomeric Separation (Resolution):

    • High-Performance Liquid Chromatography (HPLC): This is a widely used method for chiral separations. A specialized chiral stationary phase (CSP) is required. Polysaccharide-based columns are often effective.[16][]

    • Supercritical Fluid Chromatography (SFC): SFC is gaining popularity as a "greener" and often faster alternative to HPLC. It uses supercritical CO₂ as the mobile phase and is compatible with most chiral HPLC columns.[17][]

    • Countercurrent Chromatography (CCC): This liquid-liquid chromatography technique avoids solid supports and can be adapted for chiral separations, offering potential for scalability.[19]

Q3: Can I use a simple SN2 reaction between an organometallic reagent and an alkyl halide to form the C3-C4 bond in this compound?

A3: This is generally not an efficient strategy. Grignard reagents are poor nucleophiles for SN2 reactions with alkyl halides because their strong basicity often leads to elimination reactions instead of substitution.[3][4][7] A better alternative for this type of coupling is to use an organocuprate reagent (a Gilman reagent), which is a softer nucleophile and is much more effective at SN2 displacement on alkyl halides.[7]

Part 3: Protocols and Visualizations

Experimental Protocols

Protocol 1: General Procedure for Grignard Reaction

This is a representative protocol and must be adapted for specific substrates and scales.

  • Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine and gently warm with a heat gun under nitrogen flow until the purple iodine vapor sublimes and coats the magnesium.

  • Solvent Addition: Add anhydrous diethyl ether via syringe to cover the magnesium.

  • Initiation: Add a small portion (approx. 5-10%) of the total alkyl halide (1.0 equivalent) dissolved in anhydrous ether to the flask. If the reaction does not start (indicated by bubbling and gentle reflux), warm the flask gently.

  • Reagent Addition: Once the reaction is initiated, add the remaining alkyl halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure all the magnesium has reacted.

  • Workup: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

Diagrams & Workflows

Diagram 1: Troubleshooting Low Yield in Grignard Synthesis

A decision tree to diagnose common issues in Grignard reactions.

grignard_troubleshooting start Low/No Yield in Grignard Reaction q1 Is the solution cloudy/bubbling? start->q1 sol1 Reaction has likely not initiated. Proceed to activation checks. q1->sol1 No sol2 Reaction is proceeding. Issue may be with quenching or workup. q1->sol2 Yes q2 Are all reagents and glassware perfectly dry? q3 Was the Mg activated? q2->q3 Yes sol3 Re-dry all glassware. Use freshly distilled anhydrous solvent. q2->sol3 No sol4 Grind Mg turnings. Add I2 or 1,2-dibromoethane. Apply gentle heat to initiate. q3->sol4 No end_ok Problem likely solved. q3->end_ok Yes sol1->q2 sol3->q3 sol4->end_ok synthesis_pathways cluster_grignard Grignard Pathway cluster_wittig Wittig Pathway g1 sec-Butyl Halide + Mg g2 sec-Butylmagnesium Halide g1->g2 g4 3-Methyl-3-hexanol g2->g4 g3 Propanal g3->g4 g5 Dehydration & Hydrogenation g4->g5 product This compound g5->product w1 Triphenylphosphine + Propyl Halide w2 Phosphonium Salt w1->w2 w4 Propylide w2->w4 w3 Strong Base (n-BuLi) w3->w4 w6 3-Methyl-2-hexene w4->w6 w5 2-Pentanone w5->w6 w7 Hydrogenation (H2/Pd) w6->w7 w7->product

Caption: Common synthetic routes to this compound.

References

  • Benchchem. (n.d.). Optimizing Wittig Reactions for High E-Alkene Selectivity: A Technical Support Guide. Retrieved from Benchchem website. [12]2. Quora. (2021). Why does Grignard reagent react slowly with alkyl halide?. [6]3. Wikipedia. (n.d.). Wittig reaction. [9]4. Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [11]5. RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. [16]6. Chemistry LibreTexts. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [10]7. Chemistry Stack Exchange. (2015). Why do Grignard reagents or Organolithium compounds not displace halides as easily as acetylide ions do?. [3]8. Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [5]9. Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [4]10. PubMed Central. (2023). Wittig/B H insertion reaction: A unique access to trisubstituted Z-alkenes. [20]11. Reddit. (2018). Need help with Grignard's reagents. [7]12. YouTube. (2025). Purification Technique, Qualitative & Quantitative Analysis + Optical Isomerism ONE SHOT Nitin Sir. [21]13. Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. [17]14. ResearchGate. (n.d.). Enantiomers of this compound. [13]15. BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC). []16. Wikipedia. (n.d.). Countercurrent chromatography. [19]17. Benchchem. (n.d.). This compound High-Purity Reagent|RUO. [14]18. Wikipedia. (n.d.). This compound. [1]19. Filo. (2024). QUESTION 04 this compound can be prepared by A ( B 3HCC [Y]C.... [22]20. Homework.Study.com. (n.d.). Show an efficient synthetic route to synthesize 3-methoxy-3-methyl hexane from 3-Bromo-3 .... [23]21. Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0245932). 22. African Journal of Pure and Applied Chemistry. (n.d.). This compound aromatization under H2 and N2 atmospheres on Pt/ Al203 catalysts. 23. Filo. (2025). We can prepare 3-methyl hexane by hydrogenation of … a) 3-methyl-2-hexen... [8]24. Research Inventions Journals. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. [15]25. ResearchGate. (2025). THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE. [24]26. Reddit. (2025). Determine (R)-3-methylhexane structures. [25]27. Quora. (2019). How to prove this compound is chiral while 3-methylpentane. [2]28. Unacademy. (n.d.). Haloalkanes and Haloarenes. [26]29. ResearchGate. (n.d.). A) Pathways for the synthesis of cyclohexane derivatives through the.... [27]30. MDPI. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases.

Sources

Technical Support Center: Managing 3-Methylhexane Vapor Exposure in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe and effective management of 3-Methylhexane vapor in your laboratory. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on handling this volatile organic compound. Our focus is on proactive exposure prevention and robust emergency response, grounded in established scientific principles and regulatory standards.

I. Understanding the Risk: this compound Properties & Hazards

Before implementing any control measures, it is crucial to understand the physicochemical properties and inherent hazards of this compound. This foundational knowledge informs every aspect of safe laboratory practice.

Key Physical and Chemical Properties
PropertyValueSignificance in Vapor Exposure Management
CAS Number 589-34-4Unique identifier for accurate chemical inventory and safety data sheet (SDS) retrieval.
Molecular Formula C₇H₁₆Indicates it is a hydrocarbon, part of the alkane family.
Boiling Point 91-92 °C (196-198 °F)Relatively low boiling point contributes to rapid vaporization at ambient temperatures.[1]
Vapor Pressure 46.0 mmHg at 20 °CHigh vapor pressure signifies a high tendency to evaporate, leading to increased vapor concentrations in the air.[2]
Flash Point -3 °C (26.6 °F)Extremely flammable; vapors can ignite at temperatures well below room temperature.[3]
Explosive Limits Lower: 1.0% Upper: 7.0%Vapors can form an explosive mixture with air within this concentration range.[3]
Vapor Density >1 (Air = 1)Vapors are heavier than air and can accumulate in low-lying areas, posing both a fire and inhalation hazard.[3]
Health Hazards at a Glance

This compound is a volatile organic compound (VOC) that can pose significant health risks upon exposure.[4] The primary routes of exposure in a laboratory setting are inhalation, skin contact, and eye contact.

  • Inhalation: Causes respiratory tract irritation.[3] High concentrations of vapor can lead to central nervous system (CNS) depression, with symptoms including dizziness, drowsiness, headache, and incoordination.[3][5]

  • Skin Contact: Causes skin irritation.[3][6] Prolonged or repeated contact can lead to dermatitis.

  • Eye Contact: Causes eye irritation.[3]

  • Ingestion: Aspiration of this compound into the lungs can cause chemical pneumonitis, which can be fatal.[3]

II. Proactive Exposure Management: Engineering Controls & Best Practices

The cornerstone of managing this compound vapor is a multi-layered approach that prioritizes eliminating or minimizing exposure at the source. This is achieved through a combination of robust engineering controls, stringent administrative protocols, and the correct use of personal protective equipment (PPE).

Frequently Asked Questions: Engineering Controls

Q1: What is the most critical engineering control for working with this compound?

A1: The single most important engineering control is a properly functioning chemical fume hood.[7][8] All procedures involving the handling of this compound, especially those that may generate vapors (e.g., heating, pouring, mixing), must be conducted within a certified fume hood. The fume hood's primary function is to capture, contain, and exhaust hazardous vapors away from the user's breathing zone.

Q2: Our lab has general room ventilation. Is that sufficient for handling small quantities of this compound on an open bench?

A2: No, general laboratory ventilation should not be relied upon for protection from toxic substances released into the laboratory.[6][9] While it helps to dilute fugitive emissions, it is not a substitute for local exhaust ventilation (LEV) like a fume hood.[9] General ventilation, typically recommended at a rate of 4-12 air changes per hour, is a secondary control measure.[6]

Q3: How can we ensure our fume hoods are providing adequate protection?

A3: Fume hood performance must be regularly verified. This includes:

  • Annual Certification: Ensure your institution's environmental health and safety (EHS) department or a qualified contractor certifies the fume hood annually to confirm it meets required face velocity standards (typically 80-120 feet per minute).

  • Daily Checks: Before use, check the fume hood's airflow monitor or use a visual indicator like a strip of tissue paper to confirm it is drawing air.

  • Proper Use: Keep the sash at the lowest practical height, work at least 6 inches inside the hood, and avoid placing large equipment inside that could disrupt airflow.

Logical Workflow for Safe this compound Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase Prep Risk Assessment & SOP Review PPE_Don Don Appropriate PPE Prep->PPE_Don Hood_Check Verify Fume Hood Function PPE_Don->Hood_Check Handling Perform Experiment with this compound Hood_Check->Handling Container_Seal Keep Containers Sealed When Not in Use Handling->Container_Seal Waste_Collection Collect Waste in Designated, Labeled Container Handling->Waste_Collection Decontaminate Decontaminate Work Surface Waste_Collection->Decontaminate PPE_Doff Properly Doff and Dispose of PPE Decontaminate->PPE_Doff Hand_Wash Wash Hands Thoroughly PPE_Doff->Hand_Wash

Caption: A logical workflow for the safe handling of this compound, emphasizing procedural phases.

III. Occupational Exposure Limits & Air Monitoring

To ensure that engineering controls and work practices are effective, it is essential to be aware of the established occupational exposure limits (OELs) for this compound and to have a strategy for air monitoring if there is a potential for exposure to exceed these limits.

Established Occupational Exposure Limits

This compound is an isomer of heptane, and its exposure limits are typically grouped with other heptane isomers.

Regulatory BodyExposure LimitValue
OSHA Permissible Exposure Limit (PEL) - TWA500 ppm (2,000 mg/m³)[10][11]
NIOSH Recommended Exposure Limit (REL) - TWA85 ppm (350 mg/m³)[10][12]
NIOSH Ceiling Limit (15-minute)440 ppm (1,800 mg/m³)[10][12]
ACGIH Threshold Limit Value (TLV) - TWA400 ppm (1640 mg/m³)[1]
ACGIH Short-Term Exposure Limit (STEL)500 ppm (2050 mg/m³)[1]

TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. STEL (Short-Term Exposure Limit) is a 15-minute TWA exposure that should not be exceeded at any time during a workday. Ceiling is a concentration that should not be exceeded during any part of the working exposure.

Frequently Asked Questions: Air Monitoring

Q1: When should we consider air monitoring for this compound?

A1: Air monitoring should be considered if there is a reason to believe that employee exposure may be approaching or exceeding the established OELs.[6] This could be due to the scale of the experiment, the frequency of use, or if there are concerns about the efficacy of existing engineering controls. A qualitative risk assessment can help determine the need for quantitative air monitoring.

Q2: What methods are available for monitoring this compound in the lab?

A2: Several methods are available, ranging from real-time screening to integrated sampling for laboratory analysis:

  • NIOSH Method 1500: This is a well-established method for collecting hydrocarbons, including heptane isomers, on a solid sorbent tube (coconut shell charcoal) followed by gas chromatography (GC-FID) analysis in a laboratory.[13][14][15]

  • Passive Dosimeters: Badges can be worn by personnel in their breathing zone to collect an integrated sample over a work shift. These are then sent to a laboratory for analysis.

  • Real-Time Monitoring: Direct-injection mass spectrometry (DIMS) techniques can provide real-time analysis of VOCs in the air.[16] Photoionization detectors (PIDs) can also be used for real-time screening, but they are not specific to this compound and will respond to other VOCs.

IV. Troubleshooting Guide: Responding to Exposure Scenarios

Even with robust controls, accidental exposures can occur. A clear and practiced emergency response plan is critical.

Personal Protective Equipment (PPE) Selection
  • Hand Protection: Use chemical-resistant gloves. Nitrile gloves are a common choice, but always consult the glove manufacturer's compatibility chart for breakthrough times with heptane isomers.[17]

  • Eye/Face Protection: Chemical splash goggles are mandatory.[3] A face shield should be worn in conjunction with goggles when there is a significant splash hazard.[18]

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[17]

  • Respiratory Protection: Respiratory protection is generally not required when working in a properly functioning fume hood. If a situation necessitates respirator use (e.g., emergency spill response outside of a fume hood), a respiratory protection program that meets OSHA 29 CFR 1910.134 must be in place, including training, fit-testing, and medical clearance.[3]

Emergency First Aid Procedures
Exposure RouteImmediate Action
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical aid.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting due to the aspiration hazard.[3][6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

V. Spill Management Protocol

A prompt and appropriate response to a this compound spill is crucial to mitigate fire and health hazards.

Categorizing the Spill
  • Minor Spill: A small spill (<100 mL) that you are trained and equipped to handle safely, does not pose an immediate fire or inhalation hazard, and has not spread widely.

  • Major Spill: A large spill, a spill outside of a containment area like a fume hood, or any spill that you are not comfortable or equipped to handle.

Step-by-Step Protocol for a Minor this compound Spill (inside a fume hood)
  • Alert Personnel: Immediately alert others in the lab.

  • Ensure Ventilation: Keep the fume hood running.

  • Don PPE: Wear appropriate PPE, including chemical splash goggles, a lab coat, and double-gloving with chemical-resistant gloves.

  • Control Ignition Sources: Ensure there are no open flames or spark sources nearby.

  • Contain and Absorb: Use a chemical absorbent pad or other non-combustible absorbent material (like vermiculite or sand) to dike and absorb the spill.[13][19] Start from the outside of the spill and work inwards.

  • Collect Residue: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Wipe the spill area with a cloth dampened with a mild soap and water solution.

  • Dispose of Waste: All contaminated materials (absorbents, gloves, etc.) must be disposed of as hazardous waste according to your institution's guidelines.[3]

  • Report: Report the spill to your laboratory supervisor and EHS department.

Emergency Spill Response Flowchart

cluster_minor Minor Spill Response cluster_major Major Spill Response Spill This compound Spill Occurs Assess Assess Spill Size & Location Spill->Assess IsMajor Is it a Major Spill? Assess->IsMajor Minor_Alert Alert Nearby Personnel IsMajor->Minor_Alert No (Minor Spill) Major_Evacuate Evacuate Immediate Area IsMajor->Major_Evacuate Yes (Major Spill) Minor_PPE Don Appropriate PPE Minor_Alert->Minor_PPE Minor_Ignition Control Ignition Sources Minor_PPE->Minor_Ignition Minor_Absorb Contain & Absorb with Non-Combustible Material Minor_Ignition->Minor_Absorb Minor_Collect Collect Waste Using Non-Sparking Tools Minor_Absorb->Minor_Collect Minor_Decon Decontaminate Area Minor_Collect->Minor_Decon Minor_Dispose Dispose of as Hazardous Waste Minor_Decon->Minor_Dispose Minor_Report Report to Supervisor/EHS Minor_Dispose->Minor_Report Major_Alarm Activate Fire Alarm (if necessary) Major_Evacuate->Major_Alarm Major_Call Call Emergency Services (911) & EHS Major_Alarm->Major_Call Major_Isolate Isolate the Area, Close Doors Major_Call->Major_Isolate Major_Assist Assist Emergency Responders Major_Isolate->Major_Assist

Caption: Decision-making flowchart for responding to a this compound spill.

VI. References

  • Material Safety Data Sheet this compound, 99%. (n.d.). Exposome-Explorer. Retrieved from [Link]

  • Fact Sheet: Controlling Chemical Vapors in the Laboratory. (2021, December 17). University of Pennsylvania EHRS. Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. Retrieved from [Link]

  • Occupational exposure to hazardous chemicals in laboratories. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications. (n.d.). Columbia University Research. Retrieved from [Link]

  • HEPTANE, STRAIGHT AND BRANCHED ISOMERS. (n.d.). ACGIH. Retrieved from [Link]

  • HEPTANE, ISOMERS. (n.d.). ACGIH. Retrieved from [Link]

  • HEPTANE. (2021, April 13). Occupational Safety and Health Administration. Retrieved from [Link]

  • Heptane. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • n-Heptane. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Laboratory Ventilation. (2021, July 9). National Society for Histotechnology. Retrieved from [Link]

  • n-HEPTANE - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • How to Decrease VOC Exposure in the Workplace. (n.d.). Justrite. Retrieved from [Link]

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]

  • Volatile Organic Compounds (VOCs) in an IVF Laboratory. (2023, March 14). Esco Medical. Retrieved from [Link]

  • This compound. (n.d.). Wikipedia. Retrieved from [Link]

  • Don't Let Lab Hazards Linger: Ventilation Guide for Safer Experiments. (2024, May 28). Atlantic Training. Retrieved from [Link]

  • n-Heptane - IDLH. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • The Best Practices and Advice for Chemical Safety in Laboratories: The Complete Guide. (2023, December 4). Westlab. Retrieved from [Link]

  • Real-Time Monitoring of Volatile Organic Compounds in Ambient Air Using Direct-Injection Mass Spectrometry. (2022, April 1). LCGC International. Retrieved from [Link]

  • Mitigation of Potential Risks in Chemical Laboratories: A Focused Review. (n.d.). ACS Publications. Retrieved from [Link]

  • Volatile Organic Compounds in Urban Air: New Analytical Approaches for Real-time Monitoring. (n.d.). Hilaris Publisher. Retrieved from [Link]

  • Laboratories - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • General Ventilation. (2015, July 30). University of Rochester. Retrieved from [Link]

  • Data Hub. (n.d.). ACGIH. Retrieved from [Link]

  • NIOSH Analytical Methods - H. (n.d.). NIOSH. Retrieved from [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2024, April 8). MCR Safety. Retrieved from [Link]

  • Volatile Organic Compound (VOC) Testing and Analysis. (n.d.). Intertek. Retrieved from [Link]

  • Hydrocarbons, 36-126°C Boiling Point - Analytical Method. (n.d.). EMSL Analytical, Inc. Retrieved from [Link]

  • An overview of methodologies for the determination of volatile organic compounds in indoor air. (2022, July 12). Taylor & Francis Online. Retrieved from [Link]

  • NIOSH Manual of Analytical Methods - 1500.pdf/1. (2018, August 29). Wikisource. Retrieved from [Link]

  • HYDROCARBONS, 36 - 126 °C BP 1500. (1984, January 31). NIOSH. Retrieved from [Link]

  • Volatile Organic Compounds (VOCs) Testing Services. (n.d.). Pace Analytical. Retrieved from [Link]

  • Monitoring solvent vapour levels. (n.d.). SATRA. Retrieved from [Link]

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3-Methylhexane: A Technical Guide to Laboratory Waste Management & Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe disposal and waste management of 3-Methylhexane. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for handling this chemical responsibly within a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound that I should be aware of during disposal?

A1: this compound is a highly flammable liquid and vapor, posing a significant fire and explosion risk.[1][2] It is also irritating to the skin and may cause drowsiness or dizziness.[2] A crucial, and often overlooked, hazard is its environmental toxicity; it is very toxic to aquatic life with long-lasting effects.[2] Therefore, it is imperative that this compound is never disposed of down the drain or in regular trash.[1]

Q2: What immediate steps should I take if I spill a small amount of this compound in the lab?

A2: For a minor spill (generally considered less than 4 liters in a well-ventilated area by trained personnel), you should first alert your colleagues and ensure there are no sources of ignition nearby.[3] Don the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles.[1] Contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[3] Do not use paper towels as this can increase the rate of evaporation.[3] Once absorbed, use non-sparking tools to collect the material into a designated, sealable container for hazardous waste.[1]

Q3: How should I collect and store this compound waste prior to disposal?

A3: this compound waste must be collected in a designated, properly labeled, and sealed container that is compatible with flammable hydrocarbons.[1] The container should be clearly marked as "Hazardous Waste" and include the full chemical name "this compound" along with the appropriate hazard pictograms (e.g., flammable liquid).[1] Store the sealed container in a cool, dry, well-ventilated area, away from incompatible substances like strong oxidizing agents and sources of ignition. This storage area should also have secondary containment to manage any potential leaks.[1]

Q4: Can I mix this compound waste with other organic solvent waste?

A4: While it might be tempting to combine waste streams, it is generally not recommended without a thorough understanding of chemical compatibility. This compound is incompatible with strong oxidizing agents. Mixing it with other solvents could potentially lead to a dangerous reaction. It's best practice to collect it in a separate, dedicated waste container. If you must mix, ensure the other solvents are non-halogenated and compatible. Mixing halogenated and non-halogenated solvents can significantly increase disposal costs.[4]

Q5: What is the proper procedure for disposing of an empty this compound container?

A5: An "empty" container of this compound can still contain hazardous residue and vapors. The container must be thoroughly rinsed, and the first rinse should be collected and disposed of as hazardous waste.[5] For highly toxic chemicals, the first three rinses must be collected. After rinsing and air-drying, the chemical label should be completely removed or defaced before the container can be disposed of as regular solid waste or recycled, in accordance with your institution's policies.[5][6]

Troubleshooting Guide

Issue Probable Cause Solution
Faint solvent smell in the waste storage area. Improperly sealed waste container.Immediately check that the waste container lid is tightly secured. If the seal is compromised, transfer the waste to a new, properly functioning container. Ensure the storage area is well-ventilated.
Visible degradation or bulging of the waste container. Chemical incompatibility with the container material.Immediately and carefully transfer the contents to a compatible container (e.g., a container designed for flammable hydrocarbons). Report the incident to your Environmental Health and Safety (EHS) department.
Uncertainty about the composition of a mixed waste stream containing this compound. Improper labeling or documentation.Do not add any more waste to the container. Treat the entire contents as hazardous waste with the highest level of precaution. If necessary, your institution's EHS department may be able to arrange for analytical testing, such as Gas Chromatography-Mass Spectrometry (GC-MS), to identify the components before disposal.[1]

Experimental Protocol: Small-Scale Spill Cleanup

This protocol outlines the steps for cleaning up a spill of less than 200 mL of this compound.

1. Immediate Response & Preparation:

  • Alert personnel in the immediate area.
  • Eliminate all sources of ignition (e.g., turn off hot plates, unplug nearby electrical equipment).[1]
  • Ensure adequate ventilation, preferably within a certified chemical fume hood.[1]
  • Don the required PPE: chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[1]

2. Containment:

  • Use a non-combustible absorbent material (e.g., sand, vermiculite, or a commercial spill pillow) to create a dike around the spill to prevent it from spreading.[3][7]

3. Absorption:

  • Apply the absorbent material over the entire spill, starting from the outside and working inwards.[3]
  • Allow the material to fully absorb the this compound.

4. Collection:

  • Using non-sparking tools (e.g., a plastic dustpan and brush), carefully collect the saturated absorbent material.[1]

5. Packaging and Labeling:

  • Place the collected material into a designated hazardous waste container that is leak-proof and has a secure lid.[7][8]
  • Seal the container and label it clearly with "Hazardous Waste," "Spill Debris," and "this compound."[9]

6. Decontamination:

  • Wipe down the spill area with a cloth lightly dampened with a soap and water solution.
  • Place the cleaning cloth in the same hazardous waste container.

7. Final Disposal:

  • Store the sealed container in your laboratory's designated satellite accumulation area for hazardous waste.[10]
  • Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[1]

Logical Workflow for this compound Waste Disposal

cluster_0 Waste Generation & Segregation cluster_1 Container Management & Storage cluster_2 Final Disposal Start Start Waste_Generated This compound Waste Generated Start->Waste_Generated Is_Mixed Is it mixed with other waste? Waste_Generated->Is_Mixed Pure_Waste Collect in dedicated, labeled container for non-halogenated hydrocarbons Is_Mixed->Pure_Waste No Mixed_Waste Verify compatibility of all components Is_Mixed->Mixed_Waste Yes Container_Full Is the container full? Pure_Waste->Container_Full Incompatible Segregate! Do not mix. Mixed_Waste->Incompatible Compatible Collect in a labeled, mixed non-halogenated waste container Mixed_Waste->Compatible Compatible->Container_Full Seal_Container Securely seal the container Container_Full->Seal_Container Store_SAA Store in designated Satellite Accumulation Area (SAA) Seal_Container->Store_SAA Request_Pickup Request pickup from EHS or licensed contractor Store_SAA->Request_Pickup Documentation Maintain disposal records Request_Pickup->Documentation End End Documentation->End

Caption: Decision workflow for proper segregation and disposal of this compound waste.

References

  • Safety Data Sheet: 3M™ High Power Brake Cleaner, PN 08880. (2019, January 29). 3M. Retrieved from [Link]

  • Chemical spill cleanup procedures. (2021, September 2). J&K Scientific LLC. Retrieved from [Link]

  • Spill and Cleaning Protocol. (n.d.). Michigan State University Environmental Health & Safety. Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Chemical Spill Clean-up Procedure. (2017, November 27). The University of British Columbia. Retrieved from [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

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Validation & Comparative

GC-MS analysis for validating 3-Methylhexane purity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for Validating 3-Methylhexane Purity

Authored by a Senior Application Scientist

For researchers, scientists, and drug development professionals, the chemical purity of a starting material or solvent is not a trivial detail; it is the bedrock of reproducible and reliable results. This compound, a branched-chain alkane, is utilized as a solvent, a component in fuel studies, and a starting material in specialized chemical syntheses.[1][2] In these exacting applications, particularly within pharmaceutical development, the presence of isomeric or other impurities can fundamentally alter reaction kinetics, final product yields, and, most critically, the safety profile of a drug substance.[1]

This guide provides an in-depth, experience-driven walkthrough for validating the purity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity for the separation and identification of volatile organic compounds.[1][3] We will move beyond a simple recitation of steps to explore the causality behind the methodology, ensuring a robust, self-validating protocol that generates trustworthy and defensible data.

The Analytical Challenge: Resolving Structurally Similar Isomers

The primary challenge in assessing this compound purity lies in its structural similarity to other C7 alkanes. Isomers such as 2-methylhexane, n-heptane, and various dimethylpentanes often possess very close boiling points. This makes their separation by gas chromatography a non-trivial task that hinges almost entirely on the selection of the appropriate GC column.[4][5]

The separation of these non-polar compounds is governed by their boiling points and subtle interactions with the stationary phase of the GC column.[4] Therefore, a high-resolution, non-polar capillary column, such as one with a 100% polydimethylsiloxane (PDMS) or 5% phenyl-PDMS stationary phase, is the industry standard and the logical choice for achieving baseline separation of these closely related isomers.[4]

A Self-Validating Experimental Protocol for GC-MS Analysis

Trustworthy analytical data is born from a protocol designed to be inherently self-validating. This is achieved by incorporating checks and standards that verify system performance and ensure accuracy. The following protocol is designed with this principle at its core.

Materials and Reagents
  • This compound Reference Standard: A certified reference material (CRM) with a stated purity of >99.5% is critical for method development and identity confirmation. Sourcing from accredited suppliers like LGC Standards or Sigma-Aldrich is recommended.[6][7]

  • This compound Test Sample: The material requiring purity validation.

  • Solvent: High-purity n-Hexane or Pentane (HPLC grade or higher) for sample dilution.

  • Internal Standard (IS): n-Decane or another suitable, non-interfering alkane (purity ≥ 99%). The IS is crucial for correcting variations in injection volume and ensuring the highest level of quantitative accuracy.[1]

  • Vials and Syringes: 2 mL amber glass autosampler vials with PTFE-lined caps and appropriate microsyringes.

Experimental Workflow

The entire process, from sample preparation to final data analysis, follows a logical sequence designed to minimize error and ensure data integrity.

GCMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing A Prepare Internal Standard (IS) Stock B Prepare Calibration Standards (with IS) A->B C Prepare Test Sample (with IS) A->C F Inject Test Sample for Analysis C->F D Inject Reference Standard for RT Confirmation E Inject Calibration Standards to Build Curve D->E E->F G Identify Peaks (Retention Time & Mass Spectra) H Integrate Peak Areas (Analyte and Impurities) G->H I Calculate Purity using Area Percent Method H->I J Quantify using Calibration Curve (Optional) H->J

Caption: Workflow for the GC-MS analysis of this compound purity.

Step-by-Step Methodology
  • Internal Standard (IS) Stock Preparation: Accurately prepare a stock solution of n-Decane in n-Hexane at a concentration of approximately 100 µg/mL.

  • Calibration Standard Preparation: Create a series of at least five calibration standards by diluting the this compound reference standard in n-Hexane to cover a range of concentrations (e.g., 1 µg/mL to 100 µg/mL). Spike each calibration standard with the IS stock solution to achieve a constant final IS concentration. This step is essential for establishing method linearity.[8]

  • Test Sample Preparation: Accurately weigh and dissolve the this compound test sample in n-Hexane to achieve a target concentration within the calibration range. Spike the sample solution with the same constant concentration of the internal standard.

  • GC-MS Instrumentation and Conditions: The parameters below are a robust starting point and may be optimized for specific instruments.

ParameterRecommended SettingRationale
GC System Agilent 7890A or equivalentIndustry-standard, reliable platform.
Mass Spectrometer Agilent 5975C or equivalentProvides high-sensitivity mass detection.
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µmA non-polar column offering excellent resolution for hydrocarbon isomers.[4]
Injector Split/Splitless Inlet
Injector Temp. 250 °CEnsures rapid vaporization of the sample.
Split Ratio 50:1Prevents column overloading and maintains sharp peak shapes.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium, constant flowInert gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/minOptimal flow rate for a 0.25 mm ID column.
Oven Program 40 °C (hold 5 min), ramp to 150 °C at 5 °C/minInitial hold separates very volatile impurities; the ramp effectively elutes and separates C7 isomers.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.[9]
Scan Range 35 - 200 m/zCovers the expected mass range of the analyte and potential impurities.

Data Analysis: From Chromatogram to Certificate of Purity

Peak Identification: A Two-Factor Authentication

Confirming the identity of the primary peak as this compound requires a two-factor approach, providing unequivocal identification.

  • Retention Time (RT) Matching: The retention time of the major peak in the test sample chromatogram must match that of the certified this compound reference standard, analyzed under identical conditions.

  • Mass Spectrum Confirmation: The mass spectrum of the peak of interest must be compared to a reference spectrum. The electron ionization of this compound (molecular weight 100.20 g/mol ) produces a characteristic fragmentation pattern.[10] The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of 100.[11] Key fragment ions, resulting from the cleavage of C-C bonds to form stable carbocations, will be prominent at m/z = 85 (loss of a methyl group) and m/z = 57 (loss of a propyl group).[11][12] This pattern can be confirmed against the NIST Mass Spectral Library or the injected reference standard.[13]

Purity Calculation

For routine quality control, purity is often determined by the area percent method. This calculation assumes that all components have a similar response factor in the detector, a reasonable assumption for structurally similar hydrocarbon isomers.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

All peaks in the chromatogram, excluding the solvent and internal standard, should be integrated and included in the total area.

Hypothetical Data Comparison

The table below illustrates the expected data for a high-purity sample versus one containing common isomeric impurities.

CompoundRetention Time (min)Area (Sample A)Area % (Sample A)Area (Sample B)Area % (Sample B)
2-Methylhexane9.85--15,4800.86
This compound 10.12 1,850,600 99.85 1,775,300 98.94
n-Heptane10.552,7800.153,2300.18
Toluene11.20--1,2500.07
Total 1,853,380 100.00 1,795,260 100.00

Method Validation and Comparison to Alternatives

To be fully compliant with regulatory expectations, particularly in drug development, the analytical method itself must be validated.[3] This involves experimentally demonstrating its specificity, linearity, accuracy, precision, and robustness according to guidelines such as those from the International Council for Harmonisation (ICH).[3] A validated GC-MS method provides the highest degree of confidence in the reported purity values.

Choosing the Right Analytical Tool

While GC-MS is the optimal technique, it is instructive to compare it with other methods to understand its advantages for this specific application.

Method_Selection A Start: Need to Assess this compound Purity B Is the analyte volatile and thermally stable? A->B C Is identification of unknown impurities required? B->C Yes F Consider other methods (NMR, Titration, etc.) B->F No D GC-MS C->D Yes E GC-FID C->E No (Quant only)

Caption: Decision tree for selecting an analytical method for purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides excellent structural information but typically lacks the sensitivity of GC-MS to detect and quantify trace-level impurities below 0.1%.

  • High-Performance Liquid Chromatography (HPLC): Ill-suited for highly volatile and non-polar compounds like this compound, which exhibit poor retention on standard HPLC columns.[3]

  • Boiling/Melting Point Determination: These are bulk physical property measurements that are insensitive to small amounts of impurities and provide no information about their identity or quantity.[14]

For the specific task of validating this compound purity, GC-MS is unequivocally superior due to its combined high-resolution separation and definitive mass-based identification capabilities.

Conclusion

The validation of this compound purity by GC-MS is a robust and reliable process that, when executed with a scientifically sound and self-validating protocol, yields data of the highest integrity. By understanding the rationale behind column selection, instrument parameters, and a two-factor (RT and MS) identification process, researchers can be confident in the quality of their starting materials. This analytical rigor is fundamental to the success of research, development, and manufacturing in the chemical and pharmaceutical industries, ensuring that the results of today's experiments can be the trusted products of tomorrow.

References

  • Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of this compound fragmentation pattern. Retrieved from Doc Brown's Chemistry website. [Link]

  • National Institute of Standards and Technology. (n.d.). Hexane, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Hexane, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Hexane, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Hexane, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Hexane, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]

  • ASTM International. (n.d.). Manual on Hydrocarbon Analysis, 6th Edition. Retrieved from [Link]

  • Frontiers in Nutrition. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Retrieved from [Link]

  • PubMed Central. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Gas Chromatographic Analysis of Branched Olefins. Retrieved from [Link]

  • MDPI. (n.d.). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. Retrieved from [Link]

  • CORE. (n.d.). Validation of a Method for the Analysis of Volatile Organic Compounds in Water. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.9.2 - Fragmentation of Branched Alkanes. Retrieved from [Link]

  • ASTM International. (n.d.). Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants. Retrieved from [Link]

  • ResearchGate. (2025). Gas Chromatography of Alkanes: Introducing Quantitative Structure- Retention Relationship (QSRR) Models in the Instrumental Analysis Laboratory. Retrieved from [Link]

  • ResearchGate. (n.d.). Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from Chemguide. [Link]

  • ResearchGate. (2013). What would be the quickest and simplest way to test the purity of a compound after synthesis? Retrieved from [Link]

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A Comparative Guide for Researchers: 3-Methylhexane vs. n-Heptane as Solvents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of non-polar solvents, the choice between structural isomers can have significant implications for reaction kinetics, separation efficiency, and overall process viability. This guide provides an in-depth comparative analysis of 3-Methylhexane and its straight-chain counterpart, n-heptane. Both are C7 alkanes, yet their subtle structural differences lead to distinct physicochemical properties and performance characteristics. This document is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection based on experimental data and practical considerations.

At a Glance: Physicochemical Properties

The fundamental differences between n-heptane and this compound arise from their molecular architecture. n-Heptane is a linear alkane, while this compound features a branched structure, which influences its boiling point, melting point, and viscosity.[1][2][3] Furthermore, the presence of a chiral center in this compound introduces stereochemical considerations absent in n-heptane.[2]

A summary of their key properties is presented below for direct comparison.

Propertyn-Heptane This compound
Molecular Formula C₇H₁₆[4]C₇H₁₆[5]
Molar Mass ~100.21 g/mol [4][6]~100.20 g/mol [2][7]
Structure Straight-chain alkaneBranched-chain alkane (chiral)[2]
Boiling Point 98.4°C[8][9]91-92°C[2][5]
Melting Point -90.6°C[4][8]-119°C[2][10]
Density ~0.684 g/mL (at 20°C)[1][4]~0.687 g/mL (at 25°C)[5][10]
Viscosity 0.389 mPa·s (at 25°C)[11]0.316 mPa·s (at 25°C)[12]
Vapor Pressure 47.4 kPa (at 20°C)[8]14.7 kPa (at 37.7°C)[2]
Refractive Index ~1.388 (at 20°C)[8]~1.388 (at 20°C)[5][10]
Polarity Non-polar (Index: 0.1)[13]Non-polar[14]
Solubility in Water Insoluble (0.0003% at 25°C)[4][15]Insoluble[14]

Structural and Performance Implications

The choice between a linear and a branched alkane is not trivial. The distinct geometries of n-heptane and this compound influence their behavior in various applications.

Caption: Molecular structures of n-heptane and this compound.

Application in Chemical Synthesis

Both solvents are chemically inert, making them excellent media for sensitive organic reactions.[8][16] n-Heptane is a well-established solvent in the pharmaceutical industry for the purification, recrystallization, and washing of active pharmaceutical ingredients (APIs).[8][16] Its inertness is also leveraged in processes like the synthesis of polybutadiene rubber.[16]

This compound serves as both a solvent and an intermediate in chemical and pharmaceutical production.[17] Its lower boiling point (91-92°C vs. 98.4°C for n-heptane) can be a distinct advantage, facilitating easier removal via distillation post-reaction, potentially reducing thermal stress on sensitive products and lowering energy costs.[2][9]

Performance in Extraction and Dissolution

As non-polar solvents, both excel at dissolving other non-polar compounds like oils, fats, and resins, following the principle of "like dissolves like".[13][14][15] n-Heptane is widely used for the extraction of essential oils and other natural products.[15]

The branched structure of this compound can occasionally offer different solvency characteristics. While both are broadly non-polar, the steric hindrance and altered van der Waals forces of the branched isomer may lead to subtle differences in the solubility of complex molecules. This could be exploited to achieve higher selectivity in targeted extractions, although this must be determined empirically for each specific solute.

Chromatographic Separation

In the field of analytical chemistry, particularly gas chromatography (GC), the differences between these isomers are pronounced. Due to its higher boiling point and linear structure, which allows for more significant interaction with the stationary phase, n-heptane typically exhibits a longer retention time than this compound on a standard non-polar GC column.

This predictable behavior is why n-heptane is a foundational compound in fuel analysis, serving as the zero-point standard on the octane rating scale.[1][18] Researchers performing GC analysis must be aware of these differences to ensure accurate peak identification.

Caption: Conceptual GC elution order for the two isomers.

Experimental Protocols

To provide a framework for empirical comparison, the following validated methodologies are described.

Protocol 1: Comparative Solubility Assessment of a Model API

This protocol outlines a method to quantify and compare the solubility of a non-polar active pharmaceutical ingredient (API) in both solvents.

G A Prepare saturated solutions: Add excess API to each solvent B Equilibrate for 24h at constant T (e.g., 25°C) with agitation A->B C Allow solids to settle B->C D Filter supernatant using 0.22 µm PTFE syringe filter C->D E Prepare serial dilutions of the filtrate in a suitable solvent (e.g., Acetonitrile) D->E F Quantify API concentration using calibrated HPLC-UV E->F G Calculate solubility (e.g., in mg/mL) F->G

Caption: Workflow for determining API solubility.

Methodology:

  • Preparation: In separate, sealed vials, add an excess amount of the solid API to a known volume (e.g., 5 mL) of this compound and n-heptane, respectively.

  • Equilibration: Place the vials in a temperature-controlled shaker bath (e.g., 25°C) and agitate for 24 hours to ensure equilibrium is reached.

  • Sampling: After equilibration, cease agitation and allow the excess solid to sediment. Carefully withdraw a sample of the supernatant using a glass syringe.

  • Filtration: Immediately filter the sample through a 0.22 µm PTFE syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high results.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent (one in which the API is highly soluble, like acetonitrile) to bring the concentration within the linear range of a pre-calibrated High-Performance Liquid Chromatography (HPLC) method.

  • Analysis: Analyze the diluted samples by HPLC to determine the precise concentration of the API.

  • Calculation: Back-calculate to determine the original concentration in the saturated solution, yielding the solubility value in units such as mg/mL or mol/L.

Safety, Environmental, and Economic Factors

Practical solvent selection extends beyond performance to include safety, environmental impact, and cost.

Safety and Handling

Both this compound and n-heptane are flammable liquids and pose similar health hazards.

  • Hazards: Both are classified as flammable, skin irritants, and aspiration hazards.[19] Inhalation of vapors may cause drowsiness and dizziness.[20][21]

  • Precautions: Standard precautions for flammable organic solvents must be observed. This includes working in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety goggles), and ensuring all equipment is properly grounded to prevent static discharge.[20] Containers should be kept tightly sealed and away from ignition sources.[22]

Environmental Profile
  • Aquatic Toxicity: While both are hazardous to aquatic life, the classification for this compound is often more severe ("very toxic to aquatic life with long lasting effects").[7][21] n-Heptane is also listed as toxic to aquatic organisms.[20]

  • Environmental Fate: Both are volatile organic compounds (VOCs) that will evaporate rapidly if released.[7][23] n-Heptane is not expected to persist in soil or water due to its high volatility and poor water solubility.[23] The atmospheric half-life of this compound via photooxidation is estimated to be around 20 hours.[10]

Cost and Availability

This is a major differentiating factor.

  • n-Heptane: As a primary component of gasoline and a widely used industrial solvent, n-heptane is produced on a massive scale and is readily available at a relatively low cost.[8][16] One supplier lists a price of approximately $70.00 per 1kg.[8]

  • This compound: This is a specialty chemical used in more niche applications.[17] Its production volume is significantly lower, making it substantially more expensive. Prices from chemical suppliers can range from over $100 for 5 grams to several hundred dollars for 100 grams, making it orders of magnitude more costly than n-heptane.[24]

Conclusion and Recommendations

The choice between this compound and n-heptane is a balance of performance, safety, and economics.

Choose n-Heptane when:

  • A reliable, well-characterized, and cost-effective non-polar solvent is required.

  • The application involves large-scale manufacturing where cost is a primary driver.

  • A slightly higher boiling point is acceptable or desired for reduced volatility.

  • It is being used as a standard in applications like octane rating or chromatography.[18]

Consider this compound when:

  • A lower boiling point is critical for easy removal and to minimize thermal degradation of the product.

  • Subtle differences in solvency due to its branched structure might offer a performance advantage in a specific, high-value application (e.g., selective extraction or crystallization).

  • The significantly higher cost is justifiable by the improved performance or yield.

For most standard laboratory and industrial applications, n-heptane remains the pragmatic and economical choice. However, for specialized research and development where fine-tuning of solvent properties is necessary, the unique characteristics of This compound warrant its evaluation, despite the considerable cost premium.

References

  • ChemBK. (2024). This compound. [Link]

  • Simco Enterprise. (n.d.). Understanding n-Heptane: A Key Solvent for Industrial Processes. [Link]

  • Wikipedia. (n.d.). This compound. [Link]

  • National Center for Biotechnology Information. (n.d.). Heptane. PubChem Compound Database. [Link]

  • Chemcasts. (n.d.). This compound (CAS 589-34-4) Properties. [Link]

  • Air Liquide. (n.d.). n-Heptane Gas Encyclopedia. [Link]

  • Simple Solvents. (2022). N-Heptane Vs N-Pentane: The Full Breakdown. [Link]

  • GNEE. (2025). What are the applications of n-Heptane Solvent (CAS 142-82-5)?. [Link]

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  • Ashland. (2018). Heptane - Product Stewardship Summary. [Link]

  • Junyuan Petroleum Group. (2017). Main Applications of n-Heptane. [Link]

  • International Labour Organization. (n.d.). ICSC 0657 - n-HEPTANE. [Link]

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  • Solveco. (n.d.). Safety Data Sheet: N-Heptane. [Link]

  • Exposome-Explorer. (n.d.). Material Safety Data Sheet this compound, 99%. [Link]

  • NIST. (n.d.). Heptane, 3-methyl-. NIST Chemistry WebBook. [Link]

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Differentiating Heptane Isomers: A Comparative Guide Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in fields ranging from petrochemical analysis to drug development, the accurate identification of structural isomers is a frequent and critical challenge. Isomers, molecules sharing the same chemical formula but differing in atomic arrangement, often exhibit distinct physical, chemical, and biological properties. Heptane (C₇H₁₆) and its various branched isomers serve as a classic example of this analytical puzzle. With identical molecular weights (100.21 g/mol ), they are indistinguishable by mass alone. This guide provides an in-depth comparison of how to differentiate heptane isomers, focusing on the robust and widely accessible technique of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

The Challenge: Identical Mass, Different Structure

All isomers of heptane will produce a molecular ion (M⁺) at a mass-to-charge ratio (m/z) of 100 under mass spectrometry conditions.[1][2] This fundamental limitation necessitates a method that can probe the structural differences between the molecules. The solution lies in fragmentation. By imparting enough energy to the molecular ion, we can induce it to break apart in predictable ways. The resulting pattern of fragment ions serves as a unique "fingerprint" for each isomer's structure.

The Power of Fragmentation: Why Structure Dictates the Spectrum

Electron Ionization (EI) is a "hard" ionization technique where molecules are bombarded with high-energy electrons (typically 70 eV).[3][4][5][6] This process not only ejects an electron to form a molecular ion (M⁺•) but also imparts significant excess energy, causing the ion to fragment.

The core principle behind differentiating isomers via EI-MS is that the fragmentation pathways are governed by the stability of the resulting carbocation fragments.[7][8][9] The key rule to remember is the order of carbocation stability:

Tertiary (3°) > Secondary (2°) > Primary (1°) [7][8][9]

A fragmentation pathway that produces a more stable carbocation is more likely to occur, resulting in a more abundant fragment ion and thus a taller peak in the mass spectrum.[7] Branched isomers, by their very nature, are more likely to form stable secondary or tertiary carbocations upon fragmentation, leading to distinctly different mass spectra compared to their straight-chain counterparts.[7][9]

Comparative Analysis of Heptane Isomer Mass Spectra

Let's examine the mass spectra of three representative heptane isomers: n-heptane (a straight-chain alkane), 2-methylhexane (a mono-branched alkane), and 2,2-dimethylpentane (a di-branched alkane). While all share a molecular ion at m/z 100, their fragmentation patterns are strikingly different.

n-Heptane (Straight-Chain)

The mass spectrum of n-heptane is characterized by a series of cluster peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups. The most prominent peaks are typically at m/z 43 ([C₃H₇]⁺) and m/z 57 ([C₄H₉]⁺), which represent stable primary and secondary carbocations.[1][10] The molecular ion peak at m/z 100 is often visible but of low intensity due to the extensive fragmentation of the linear chain.

2-Methylhexane (Isoheptane)

Branching introduces a preferred site for cleavage. For 2-methylhexane, the C-C bond adjacent to the branch is susceptible to breaking.[11] This leads to two primary fragmentation pathways:

  • Loss of a propyl radical (•C₃H₇): This forms a stable secondary carbocation, [CH(CH₃)CH₂CH₃]⁺, resulting in a very intense peak at m/z 57 .

  • Loss of a methyl radical (•CH₃): This cleavage is less favored but still produces a significant peak at m/z 85 ([C₆H₁₃]⁺).

The base peak (the most intense peak) in the 2-methylhexane spectrum is often m/z 43, but the relative intensity of the m/z 57 peak is significantly enhanced compared to n-heptane, serving as a key diagnostic feature.

3-Methylhexane

Similar to its 2-methyl counterpart, this compound shows characteristic fragmentation. Cleavage on either side of the branched carbon is favored.

  • Loss of an ethyl radical (•C₂H₅): This is a dominant pathway, producing a stable secondary carbocation at m/z 71 ([C₅H₁₁]⁺).[12]

  • Loss of a propyl radical (•C₃H₇): This also yields a secondary carbocation, contributing to the peak at m/z 57 .[12]

The enhanced abundance of the m/z 71 peak is a primary indicator for distinguishing this compound from other isomers.[12]

2,2-Dimethylpentane (Neoheptane)

The presence of a quaternary carbon in 2,2-dimethylpentane creates a highly favored fragmentation pathway. The cleavage of the C-C bond adjacent to the quaternary carbon results in the formation of a very stable tertiary carbocation.

  • Loss of a propyl radical (•C₃H₇): This cleavage forms the tert-butyl cation, [(CH₃)₃C]⁺, which is a highly stable tertiary carbocation. This results in an extremely intense base peak at m/z 57 . The molecular ion peak (m/z 100) is often entirely absent due to the favorability of this fragmentation.

Summary of Key Diagnostic Ions
IsomerStructureMolecular Ion (m/z 100) IntensityBase Peak (m/z)Key Diagnostic Fragment(s) (m/z) and Rationale
n-Heptane CH₃(CH₂)₅CH₃Low4343, 57, 71 (Typical alkane fragmentation)
2-Methylhexane (CH₃)₂CH(CH₂)₃CH₃Very Low4357 (loss of C₃H₇ to form a secondary carbocation)
This compound CH₃CH₂CH(CH₃)(CH₂)₂CH₃Very Low71 or 4371 (loss of C₂H₅ to form a secondary carbocation)[12]
2,2-Dimethylpentane (CH₃)₃C(CH₂)₂CH₃Often Absent5757 (dominant loss of C₃H₇ to form a stable tertiary carbocation)

Data compiled from NIST Chemistry WebBook and general fragmentation principles.[13]

The Crucial Role of Chromatography: A Self-Validating System

While mass spectral fragmentation is powerful, relying on it alone can be ambiguous, especially with complex mixtures. This is where Gas Chromatography (GC) becomes indispensable.[4] GC separates the isomers based on their boiling points and interaction with the GC column before they enter the mass spectrometer.[14]

  • Separation Principle: Generally, for alkanes, increased branching leads to a more compact, spherical shape, which reduces intermolecular van der Waals forces. This results in lower boiling points.[11]

  • Elution Order: Consequently, more highly branched isomers will travel through the GC column faster and elute earlier than their less branched or straight-chain counterparts.[14]

Typical Elution Order on a Non-Polar GC Column: 2,2-Dimethylpentane (earliest) → 2-Methylhexane → this compound → n-Heptane (latest)

This combination of chromatographic separation (retention time) and mass spectrometric identification (fragmentation pattern) creates a robust, self-validating system. An identification is only confirmed when a compound elutes at its expected retention time and produces the correct mass spectrum.

Experimental Protocol: GC-MS Analysis of a Heptane Isomer Mixture

This protocol provides a standardized workflow for the separation and identification of heptane isomers.

1. Sample Preparation

  • Standard Preparation: Create a mixed standard solution containing n-heptane, 2-methylhexane, this compound, and 2,2-dimethylpentane. Dilute the mixture in a volatile solvent like hexane to a final concentration of approximately 10-50 µg/mL for each component.[14]

  • Unknown Sample: If analyzing an unknown, dilute it in hexane to a similar concentration range to avoid overloading the GC column.

2. GC-MS Instrumentation and Parameters

  • System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is recommended for hydrocarbon analysis.[15]

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Mode: Split (e.g., 50:1 split ratio) to handle the volatile nature of heptane and prevent column overload.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 5 °C/min to 100 °C.

    • Final Hold: Hold at 100 °C for 2 minutes.

    • Causality: The initial hold ensures sharp peaks for the highly volatile isomers. The slow ramp provides effective separation based on boiling point differences.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV[6]

    • Mass Range: Scan from m/z 35 to 150. This range covers the expected fragments and the molecular ion.

    • Solvent Delay: 2 minutes. This prevents the massive solvent peak from entering and saturating the MS detector.

3. Data Analysis and Interpretation

  • Analyze the Total Ion Chromatogram (TIC): Identify the distinct peaks corresponding to each separated isomer. Note their retention times.

  • Extract Mass Spectra: For each peak in the TIC, extract the corresponding mass spectrum.

  • Identify the Molecular Ion: Look for a peak at m/z 100. Note its relative intensity.

  • Analyze the Fragmentation Pattern: Identify the base peak and other key diagnostic ions as outlined in the comparative table above.

  • Confirm Identity: An isomer's identity is confirmed by matching both its retention time and its fragmentation pattern against a known standard or a reliable spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[16]

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logic of fragmentation that enables isomer differentiation.

GCMS_Workflow cluster_GC Gas Chromatography (Separation) cluster_MS Mass Spectrometry (Identification) Injector Sample Injection Column GC Column (Separation by Boiling Point) Injector->Column Carrier Gas Flow IonSource Ion Source (EI) (Ionization & Fragmentation) Column->IonSource Elution Analyzer Mass Analyzer (Separation by m/z) IonSource->Analyzer Detector Detector Analyzer->Detector DataSystem Data System (Chromatogram & Spectra) Detector->DataSystem

Caption: The GC-MS workflow for isomer analysis.

Fragmentation_Logic cluster_N n-Heptane cluster_ISO 2,2-Dimethylpentane MI Molecular Ion C₇H₁₆⁺• (m/z 100) nHeptane Linear Structure MI->nHeptane Neoheptane Branched (Quaternary C) MI->Neoheptane nFrag1 [C₄H₉]⁺ m/z 57 nHeptane->nFrag1 C-C Cleavage nFrag2 [C₃H₇]⁺ m/z 43 nHeptane->nFrag2 C-C Cleavage NeoFrag [(CH₃)₃C]⁺ m/z 57 (Base Peak) Neoheptane->NeoFrag Favored Cleavage (Stable 3° Carbocation)

Sources

A Senior Application Scientist's Guide to 13C NMR for Structural Elucidation of 3-Methylhexane Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 13C Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural elucidation of complex product mixtures arising from reactions of 3-methylhexane. Designed for researchers and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to molecular characterization.

The Challenge: Low Structural Diversity in Alkanes

Alkanes, such as our model compound this compound, present a unique challenge for NMR analysis. Their structure consists solely of sp³-hybridized carbons and hydrogens, leading to a congested ¹³C NMR spectrum where signals cluster in a narrow, upfield region (typically 0-60 ppm).[1] Unlike molecules with diverse functional groups, the chemical shift differences in alkanes are subtle, arising purely from branching and spatial arrangements.[1]

For this compound, a chiral, branched alkane (C₇H₁₆), all seven carbon atoms are chemically non-equivalent due to the lack of symmetry.[2] This results in a ¹³C NMR spectrum with seven distinct signals, a baseline for identifying our starting material.[2]

Table 1: Reported ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (δ, ppm)Carbon Type
C1~11.4CH₃
C2~29.4CH₂
C3~34.5CH
C4~20.0CH₂
C5~36.5CH₂
C6~14.4CH₃
C7 (Methyl on C3)~19.2CH₃
(Data sourced and compiled from the Spectral Database for Organic Compounds (SDBS) and other chemical literature)[2][3][4][5]

When this compound undergoes a reaction like free-radical halogenation, a mixture of constitutional isomers is often formed. Distinguishing these products is a non-trivial task that requires a robust analytical strategy.

A Case Study: Free-Radical Bromination of this compound

To illustrate the power of ¹³C NMR, we will consider the free-radical bromination of this compound. This reaction proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen atom, forming a carbon radical intermediate.[6][7] The regioselectivity of this reaction is governed by the stability of the carbon radical formed, with the order of stability being tertiary > secondary > primary.[8]

G cluster_start Starting Material cluster_reaction Reaction cluster_products Potential Monobrominated Products This compound This compound Reaction Br₂, hv (Free-Radical Bromination) This compound->Reaction P1 1-bromo-3-methylhexane Reaction->P1 Product Mixture P2 2-bromo-3-methylhexane Reaction->P2 Product Mixture P3 3-bromo-3-methylhexane (Major Product) Reaction->P3 Product Mixture P4 3-(bromomethyl)hexane Reaction->P4 Product Mixture P5 ...other isomers Reaction->P5 Product Mixture

Figure 1: Reaction scheme for the free-radical bromination of this compound.

Comparative Analysis: Distinguishing Isomers with ¹³C NMR and DEPT

The key to elucidating the product mixture lies in predicting and observing how the bromine substituent influences the ¹³C chemical shifts. The electronegative bromine atom causes a significant downfield shift (deshielding) for the carbon it is directly attached to (the α-carbon). It also has smaller, but measurable, effects on the adjacent (β) and more distant (γ) carbons.

Distortionless Enhancement by Polarization Transfer (DEPT) is an indispensable set of experiments for this task. By manipulating proton polarization transfer, DEPT allows us to differentiate carbon types.[11][12]

  • DEPT-90: Only shows signals for methine (CH) carbons.[13][14]

  • DEPT-135: Shows methyl (CH₃) and methine (CH) carbons as positive peaks, and methylene (CH₂) carbons as negative peaks.[13][14]

  • Quaternary carbons (C) do not appear in either DEPT-90 or DEPT-135 spectra.[13]

By comparing a standard broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, we can unambiguously assign the multiplicity of each carbon signal, a critical step in differentiating the isomers.

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT-135 Phasing for Major Bromination Products

CompoundCarbonPredicted δ (ppm)DEPT-135 PhaseRationale for Shift
Starting Material
This compoundC3~34.5PositiveMethine (CH) carbon in an alkane environment.
C2, C4, C5~20-37NegativeMethylene (CH₂) carbons.
C1, C6, C7~11-20PositiveMethyl (CH₃) carbons.
Major Product
3-bromo-3-methylhexaneC3~60-70 Absentα-effect: Bromine attachment makes this a quaternary carbon and shifts it significantly downfield.
C2, C4~35-45Negativeβ-effect: Deshielding from the nearby bromine.
C7~25-35Positiveβ-effect: Deshielding from the nearby bromine.
A Secondary Isomer
2-bromo-3-methylhexaneC2~50-60 Positiveα-effect: Bromine attachment shifts this methine (CH) carbon significantly downfield.
C1, C3, C4~20-40Positive/Negativeβ-effect: Deshielding on adjacent carbons.
A Primary Isomer
1-bromo-3-methylhexaneC1~30-40 Negativeα-effect: Bromine attachment shifts this methylene (CH₂) carbon downfield.
C2~35-45Negativeβ-effect: Deshielding from the nearby bromine.

As the table demonstrates, each isomer presents a unique spectral fingerprint. The chemical shift of the carbon bearing the bromine and its multiplicity (or absence in DEPT for the quaternary C3-Br carbon) are the most powerful diagnostic indicators for identifying the major product and distinguishing it from other isomers.

A Self-Validating Experimental Protocol

To ensure trustworthy and reproducible results, the following detailed protocol should be employed. The logic behind each step is crucial for mitigating artifacts and generating high-quality, interpretable data.

Step 1: Sample Preparation

  • Dissolution: Accurately weigh approximately 10-50 mg of the crude reaction product mixture and dissolve it in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃).[2]

    • Causality: CDCl₃ is chemically inert for this application, has good solubilizing power for nonpolar compounds, and its residual solvent peak is well-characterized.[15] The deuterium lock signal is essential for the spectrometer to maintain a stable magnetic field.

  • Standardization: Add a small amount of tetramethylsilane (TMS) as an internal reference standard.

    • Causality: The ¹³C signal of TMS is defined as 0.0 ppm, providing a universal reference point for chemical shifts.[2]

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Causality: This removes any particulate matter that could degrade the magnetic field homogeneity, which would result in broadened spectral lines and reduced resolution.

Step 2: NMR Data Acquisition

  • Instrument Setup: Tune and shim the NMR spectrometer for the specific sample to optimize magnetic field homogeneity.

    • Causality: Shimming corrects for minor spatial variations in the magnetic field, maximizing spectral resolution and lineshape.

  • Broadband ¹³C Spectrum:

    • Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer). A 30° pulse angle is chosen as a compromise between signal intensity and allowing for a shorter relaxation delay.

    • Relaxation Delay (D1): Set D1 to 2 seconds.

      • Causality: While longer delays (5x T₁) are needed for perfect quantitation, a 2-second delay is often sufficient for qualitative and semi-quantitative analysis of small molecules, significantly shortening experiment time.[16] Quaternary carbons have longer relaxation times and may appear with lower relative intensity.

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, given the low natural abundance of ¹³C (~1.1%).[17]

  • DEPT-90 and DEPT-135 Spectra:

    • Pulse Programs: Select the standard DEPT-90 and DEPT-135 pulse programs from the spectrometer's library.

    • Parameters: Use the same spectral width and offset as the broadband ¹³C experiment. The number of scans can often be reduced compared to the standard ¹³C spectrum because DEPT is a polarization transfer experiment, which can enhance signal intensity.[12]

Step 3: Data Processing and Analysis

  • Processing: Apply Fourier transformation, automatic phase correction, and baseline correction to all three spectra (Broadband, DEPT-90, DEPT-135).

  • Referencing: Calibrate the x-axis by setting the TMS peak to 0.0 ppm.

  • Interpretation:

    • Align the three spectra vertically.

    • Identify signals present in the broadband spectrum but absent in both DEPT spectra; these are quaternary carbons.

    • Identify signals in the DEPT-90 spectrum; these are CH carbons.

    • Compare the DEPT-135 spectrum to the others: positive peaks are CH or CH₃, and negative peaks are CH₂.

    • Correlate the observed chemical shifts and multiplicities with the predicted values in Table 2 to identify the components of the product mixture.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Data Analysis & Elucidation A Dissolve 10-50 mg Product in CDCl₃ B Add TMS Reference A->B C Filter into NMR Tube B->C D Tune & Shim Spectrometer C->D E Acquire Broadband ¹³C Spectrum D->E F Acquire DEPT-90 Spectrum D->F G Acquire DEPT-135 Spectrum D->G H Process Spectra (FT, Phase, Baseline) E->H F->H G->H I Align Spectra & Compare H->I J Assign Carbon Types (CH₃, CH₂, CH, C) I->J K Compare with Predictions J->K L Identify Isomeric Products K->L

Figure 2: Experimental workflow for structural elucidation via ¹³C NMR.

Conclusion

While the ¹³C NMR spectrum of a simple alkane reaction can appear dauntingly complex, a systematic approach transforms it into a rich source of structural information. By combining a standard proton-decoupled ¹³C experiment with multiplicity-editing techniques like DEPT, researchers can confidently distinguish between closely related constitutional isomers. The causality-driven protocol outlined in this guide ensures that the data acquired is both accurate and reliable, forming a self-validating system for the structural elucidation of reaction products, an essential capability in both academic research and industrial drug development.

References

  • Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. [Link]

  • Clark Physical Sciences Library. (n.d.). SDBS: Spectral Database for Organic Compounds. [Link]

  • Doc Brown's Chemistry. (2025). C7H16 C-13 nmr spectrum of this compound. [Link]

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  • Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]

  • AIST. (n.d.). Introduction to the Spectral Data Base (SDBS). [Link]

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  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. [Link]

  • re3data.org. (2023). Spectral Database for Organic Compounds. [Link]

  • National Institutes of Health (NIH). (n.d.). Structure elucidation of uniformly 13C labeled small molecule natural products. [Link]

  • eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy. [Link]

  • Organic Chemistry I. (n.d.). 9.5 Stereochemistry for the Halogenation of Alkanes. [Link]

  • Patsnap Eureka. (2026). How to Distinguish Alkanes Using NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR. [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • The Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 3-methylpentane. [Link]

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  • Chegg. (n.d.). (6)(R)-3- Methylhexane under goes radical bromination to yield optically inactive.... [Link]

  • Chegg. (2017). Solved Free Radical Halogenation of this compound with Br2. [Link]

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The Impact of Molecular Architecture on Combustion: A Comparative Analysis of 3-Methylhexane and Other Branched Alkanes' Octane Ratings

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of internal combustion engine fuels, the octane rating stands as a critical metric for performance, quantifying a fuel's resistance to premature detonation, or "knocking." This guide provides an in-depth technical comparison of the octane rating of 3-methylhexane against other branched alkanes, offering insights for researchers, scientists, and professionals in drug development who may utilize these compounds in various applications. We will explore the structural nuances that govern combustion behavior, supported by experimental data and standardized testing protocols.

Understanding Octane Rating: The Foundation of Fuel Performance

The octane rating of a fuel is determined by comparing its knocking characteristics to a reference scale.[1][2][3] This scale is anchored by two primary reference fuels: n-heptane, a straight-chain alkane with poor anti-knock properties, assigned an octane rating of 0, and 2,2,4-trimethylpentane (commonly known as isooctane), a highly branched alkane with excellent anti-knock characteristics, which defines the 100-point on the scale.[1][4][5][6] A fuel's octane number, therefore, indicates the percentage by volume of isooctane in a blend with n-heptane that exhibits the same anti-knock performance.[1][2][3]

Two primary laboratory methods are used to determine octane ratings: the Research Octane Number (RON) and the Motor Octane Number (MON).[1][3]

  • Research Octane Number (RON): This test is conducted under relatively mild conditions, simulating low-speed, city driving with frequent acceleration.[1][7][8] It is determined by running the fuel in a standardized test engine at 600 rpm.[1][7]

  • Motor Octane Number (MON): The MON test employs more severe conditions, such as higher engine speeds (900 rpm) and a preheated fuel mixture, to simulate highway driving under heavy load.[1][3] Consequently, a fuel's MON is typically lower than its RON.

The Anti-Knock Index (AKI), commonly displayed at fuel pumps in the United States, is the arithmetic average of the RON and MON, i.e., (R+M)/2.[1][8]

The Decisive Role of Molecular Structure in Octane Rating

The propensity of an alkane to cause knocking is intrinsically linked to its molecular structure. The general principles are:

  • Branching: Increased branching dramatically improves the octane rating.[9][10][11] Branched alkanes are more resistant to autoignition because they tend to form more stable secondary and tertiary carbocations as intermediates during combustion, which slows down the radical chain reactions that lead to knocking.[12][13]

  • Chain Length: For straight-chain alkanes (n-alkanes), the octane rating decreases as the carbon chain length increases.[10][14][15] Longer chains are more prone to autoignition.

  • Position of Branching: The location of the methyl or ethyl groups also influences the octane rating. More centrally located branches and a higher degree of clustering of branches tend to result in higher octane numbers.[14]

The following diagram illustrates the relationship between alkane structure and its impact on the octane rating.

Sources

A Comparative Guide to Chiral Separation of 3-Methylhexane Enantiomers: An Evaluation of GC, SFC, and HPLC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Resolving Volatile, Non-Functionalized Alkane Enantiomers

The enantioselective analysis of chiral hydrocarbons, such as (R)- and (S)-3-methylhexane, is a significant challenge in analytical chemistry. These seemingly simple molecules lack the functional groups—such as hydroxyl, carboxyl, or amino groups—that typically facilitate chiral recognition in High-Performance Liquid Chromatography (HPLC). Their high volatility and non-polar nature further complicate the development of robust separation methods. For researchers in fields ranging from petrochemistry to asymmetric synthesis and environmental analysis, achieving baseline resolution of such enantiomers is crucial for determining enantiomeric purity, understanding stereospecific processes, and ensuring quality control.

This guide provides an in-depth comparison of the primary chromatographic techniques for resolving 3-methylhexane enantiomers. While HPLC is a powerhouse for chiral separations of a vast array of compounds, its application to non-functionalized alkanes is fraught with difficulty. We will explore the scientific rationale behind the selection of the most effective technique, Chiral Gas Chromatography (GC), and discuss the potential of Supercritical Fluid Chromatography (SFC) as an alternative. By examining the strengths and limitations of each approach, this guide aims to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate methodology for their analytical needs.

Comparative Analysis of Chromatographic Techniques

The choice of chromatographic technique for the chiral separation of this compound is dictated by the physicochemical properties of the analyte. The key to successful chiral resolution lies in the interaction between the enantiomers and a chiral stationary phase (CSP). For a non-polar, volatile compound like this compound, the separation mechanism must rely on transient diastereomeric interactions that do not depend on strong polar or ionic interactions.

Chiral Gas Chromatography (GC): The Gold Standard

Chiral GC is the most effective and widely employed technique for the separation of volatile enantiomers, including hydrocarbons like this compound.[1][2] The separation occurs in the gas phase, where the volatile analyte is transported by an inert carrier gas through a capillary column coated with a chiral stationary phase.

Mechanism of Separation: The most successful CSPs for this application are derivatized cyclodextrins.[3][4] Cyclodextrins are cyclic oligosaccharides with a truncated cone structure, featuring a hydrophobic inner cavity and a hydrophilic exterior. This unique geometry allows for inclusion complexation, where the non-polar this compound molecule can enter the hydrophobic cavity of the cyclodextrin. Chiral recognition is achieved through the differential fit and interaction of the two enantiomers within the chiral environment of the cyclodextrin cavity. The enantiomer that forms the more stable transient diastereomeric complex will be retained longer on the column, thus enabling separation.

Experimental Protocol: Chiral GC-FID Separation of this compound Enantiomers

Objective: To achieve baseline separation of (R)- and (S)-3-methylhexane using a cyclodextrin-based chiral stationary phase.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Split/Splitless Injector

  • Autosampler

Chromatographic Conditions:

ParameterRecommended Condition
Column Rt-βDEXsm (or similar permethylated β-cyclodextrin CSP)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 200 °C
Injection Mode Split (e.g., 100:1 ratio)
Injection Volume 1 µL
Oven Program Isothermal at 40 °C
Detector FID at 250 °C
Sample Preparation Dilute this compound racemate in a volatile, non-polar solvent such as pentane or hexane.

Methodology:

  • System Preparation: Install the chiral GC column and condition it according to the manufacturer's instructions. Ensure a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample solution into the GC.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Analysis: Identify the two peaks corresponding to the enantiomers of this compound and calculate the resolution.

Supercritical Fluid Chromatography (SFC): A "Green" Alternative

Supercritical Fluid Chromatography (SFC) is a powerful technique that combines the advantages of both gas and liquid chromatography.[5][6][7] It utilizes a mobile phase, typically carbon dioxide, held at a temperature and pressure above its critical point, resulting in a "supercritical fluid" with unique solvating properties, low viscosity, and high diffusivity.[8]

Applicability to this compound: For chiral separations, SFC is often considered a form of normal-phase chromatography. The low viscosity of the supercritical CO2 mobile phase allows for faster separations and higher efficiencies compared to HPLC.[6][8] While less common than GC for volatile alkanes, SFC presents a viable, albeit less conventional, approach. The separation would rely on a chiral stationary phase, likely a polysaccharide-based or Pirkle-type CSP, that can induce chiral recognition with the non-polar analyte in a predominantly non-polar mobile phase. The addition of a small amount of a polar co-solvent (modifier), such as an alcohol, can be used to fine-tune the retention and selectivity.

Hypothetical Experimental Protocol: Chiral SFC Separation of this compound Enantiomers

Objective: To explore the feasibility of separating this compound enantiomers using chiral SFC.

Instrumentation:

  • Supercritical Fluid Chromatograph with UV or FID Detector

  • Back Pressure Regulator

Chromatographic Conditions:

ParameterRecommended Starting Condition
Column Chiralpak® immobilized polysaccharide-based CSP (e.g., IA, IB, IC)
Dimensions 150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase Supercritical CO₂ with 0-5% Methanol or Isopropanol as modifier
Flow Rate 2-4 mL/min
Outlet Pressure 150 bar
Column Temperature 40 °C
Detection UV at a low wavelength (if any absorbance) or FID

Methodology:

  • System Equilibration: Equilibrate the chiral SFC system with the chosen mobile phase until a stable baseline and pressure are achieved.

  • Sample Injection: Inject a solution of this compound in a suitable solvent.

  • Method Optimization: Systematically vary the percentage of the organic modifier to optimize retention and resolution.

  • Data Analysis: Evaluate the resulting chromatogram for the separation of the two enantiomers.

High-Performance Liquid Chromatography (HPLC): Significant Challenges

While HPLC is a cornerstone of chiral separations for a vast range of pharmaceutical and chemical compounds, its application to non-polar, saturated hydrocarbons like this compound is highly challenging and generally not recommended.[9][10][11]

Inherent Limitations:

  • Weak Interactions: The primary challenge lies in the lack of functional groups on the this compound molecule. Chiral recognition in HPLC often relies on a combination of interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions between the analyte and the CSP.[12] Saturated hydrocarbons are incapable of participating in these interactions, making it difficult for the CSP to differentiate between the enantiomers.

  • Solubility and Mobile Phase Compatibility: this compound is only soluble in highly non-polar solvents like hexane and heptane. To achieve any retention on a normal-phase column, an extremely non-polar mobile phase would be required. This severely limits the choice of CSPs, as many are not compatible with purely alkane mobile phases. In reversed-phase HPLC, the analyte would exhibit virtually no retention.

Theoretical Approach (Normal Phase):

A theoretical attempt at an HPLC separation would necessitate a normal-phase approach with a highly non-polar mobile phase.

  • Chiral Stationary Phase: A Pirkle-type or a robust immobilized polysaccharide-based CSP that can tolerate 100% alkane mobile phases would be required.

  • Mobile Phase: A mobile phase consisting of hexane or heptane, with potentially a very small percentage of a slightly more polar solvent like dichloromethane or an alcohol to modulate retention. However, achieving sufficient retention and selectivity under these conditions would be highly improbable.

Due to these significant hurdles, developing a robust and reproducible chiral HPLC method for this compound is not a practical endeavor.

Data Presentation: Comparison of Chromatographic Techniques

FeatureChiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)Chiral High-Performance Liquid Chromatography (HPLC)
Applicability Excellent (Recommended Method) Feasible (Alternative Approach) Very Poor (Not Recommended)
Typical CSP Derivatized CyclodextrinsPolysaccharide-based, Pirkle-typePirkle-type, Polysaccharide-based
Mobile Phase Inert Gas (He, H₂)Supercritical CO₂ (+/- organic modifier)Non-polar organic solvents (e.g., Hexane)
Operating Principle Volatility and partitioning between gas and stationary phasesSolubility and partitioning in a supercritical fluidAdsorption and partitioning in a liquid mobile phase
Advantages High efficiency, excellent for volatile compounds, robustFast separations, low organic solvent consumption, "green"Wide variety of CSPs for polar compounds
Disadvantages Requires volatile and thermally stable analytesHigher initial instrument cost, less common for alkanesPoor interaction with non-polar analytes, solubility issues

Visualization of Method Selection

The following diagram illustrates the logical workflow for selecting the appropriate chiral separation technique for an analyte like this compound.

MethodSelection Analyte Analyte: this compound Properties Physicochemical Properties: - Volatile - Non-polar - No functional groups for H-bonding or π-π interactions Analyte->Properties IsVolatile Is the analyte volatile? Analyte->IsVolatile HasGroups Does it have functional groups for HPLC interaction? IsVolatile->HasGroups No GC Chiral Gas Chromatography (GC) - Cyclodextrin CSP IsVolatile->GC  Yes SFC Chiral Supercritical Fluid Chromatography (SFC) - Polysaccharide CSP HasGroups->SFC No HPLC Chiral High-Performance Liquid Chromatography (HPLC) HasGroups->HPLC Yes Conclusion Conclusion: GC is the optimal method. SFC is a potential alternative. HPLC is unsuitable. GC->Conclusion SFC->Conclusion HPLC->Conclusion

Sources

A Comparative Guide to the Determination of Absolute Configuration for 3-Methylhexane Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of modern analytical techniques for the unambiguous determination of the absolute configuration of 3-methylhexane's stereoisomers, (R)-(-)-3-methylhexane and (S)-(+)-3-methylhexane. Designed for researchers in stereochemistry, materials science, and drug development, this document moves beyond theoretical descriptions to offer actionable, field-proven insights into the practical application, strengths, and limitations of each method. We will explore the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative references.

The Challenge of this compound: A Simple Yet Elusive Stereocenter

This compound is a simple chiral alkane, possessing a single stereocenter at the C3 position. It lacks functional groups, which precludes the use of many common derivatization techniques used for chiral analysis. Its small size and conformational flexibility present a unique challenge for unambiguously assigning the absolute configuration of its enantiomers. The accurate determination of its stereochemistry is crucial in fields such as asymmetric catalysis and polymer science, where stereochemical purity dictates material properties.

This guide will compare three primary instrumental approaches:

  • Chiroptical Methods: Optical Rotation (OR) and Vibrational Circular Dichroism (VCD)

  • Chiral Chromatography: Gas Chromatography (GC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using Chiral Derivatizing Agents (CDAs)

Chiroptical Methods: Probing the Interaction with Polarized Light

Chiroptical techniques measure the differential interaction of a chiral molecule with polarized light. They are non-destructive but often require comparison to known standards or complex quantum chemical calculations.

Optical Rotation (OR)

Optical rotation is the oldest and most fundamental chiroptical technique. It measures the rotation of the plane of plane-polarized light as it passes through a sample of a chiral compound. The direction and magnitude of this rotation are characteristic of the enantiomer.

  • (R)-3-methylhexane is known to be levorotatory, meaning it rotates plane-polarized light to the left (negative rotation).

  • (S)-3-methylhexane is dextrorotatory, rotating light to the right (positive rotation).

Causality of Method Choice: Optical rotation is a rapid and straightforward method for determining the enantiomeric excess (e.e.) of a sample if the specific rotation of the pure enantiomer is known. However, it is an empirical technique and cannot determine the absolute configuration ab initio. Its utility lies in comparing a sample to a known, authenticated standard. The magnitude of rotation for small alkanes like this compound is very small, requiring a sensitive polarimeter and careful sample preparation.

Experimental Protocol: Measuring Optical Rotation

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1.0 g/100 mL) in a non-chiral solvent such as hexane or ethanol.

  • Instrumentation: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm).

  • Measurement:

    • Fill the polarimeter cell (typically 1 dm length) with the pure solvent to obtain a blank reading.

    • Rinse and fill the cell with the this compound solution.

    • Record the observed rotation (α).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where l is the path length in decimeters (dm) and c is the concentration in g/mL.

  • Comparison: Compare the sign of the calculated specific rotation to the known values for the (R) and (S) enantiomers. A negative sign indicates the (R)-enantiomer is in excess, while a positive sign indicates a majority of the (S)-enantiomer.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This produces a spectrum with positive and negative bands that constitute a unique fingerprint of a molecule's absolute configuration.

Causality of Method Choice: VCD is a powerful, non-destructive technique for determining the absolute configuration of molecules without the need for derivatization or a reference standard. By comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio quantum chemical calculations, one can make an unambiguous assignment. This is particularly advantageous for molecules like this compound, where other methods may fail. The complexity and cost of the instrumentation and the computational requirements are the primary limitations.

Workflow for VCD Analysis

Caption: Workflow for VCD-based absolute configuration determination.

Chiral Chromatography: Separation is the Key

Chiral chromatography physically separates the enantiomers, allowing for their individual detection and quantification. For a volatile, non-polar compound like this compound, gas chromatography (GC) is the method of choice.

Causality of Method Choice: Chiral GC provides definitive proof of the presence of both enantiomers and allows for precise determination of the enantiomeric ratio. By using a column with a chiral stationary phase (CSP), the two enantiomers exhibit different affinities, leading to different retention times. The primary challenge is selecting a CSP that can resolve the enantiomers of a small, non-polar alkane. Cyclodextrin-based CSPs are often effective for this purpose.

Experimental Protocol: Chiral Gas Chromatography

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., a β-cyclodextrin-based column).

  • Column Selection: A column like Restek's Rt-βDEXcst is suitable for separating volatile enantiomers such as those of this compound.

  • GC Conditions:

    • Injector Temperature: 200 °C

    • Oven Program: Isothermal at 40-50 °C. An optimal temperature must be determined experimentally to maximize resolution.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Detector Temperature: 250 °C

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of a dilute solution of the this compound sample.

    • Record the chromatogram. The two enantiomers will appear as two separate peaks with different retention times (t_R).

  • Identification: To assign which peak corresponds to which enantiomer, an authenticated standard of either (R)- or (S)-3-methylhexane must be injected under the identical conditions. The enantiomer that elutes first is determined by the specific CSP used.

NMR Spectroscopy: Creating a Diastereomeric Environment

NMR spectroscopy is inherently insensitive to chirality. To differentiate enantiomers, they must be placed in a chiral environment, converting them into diastereomers which have distinct NMR spectra. This is typically achieved with a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

Causality of Method Choice: This method is challenging for this compound due to its lack of a functional group to which a CDA can attach. Therefore, one must rely on non-covalent interactions with a chiral solvating agent (CSA), also known as a chiral shift reagent. These reagents, often lanthanide complexes, can induce separation in the chemical shifts of corresponding protons in the two enantiomers. However, the interactions with a non-polar alkane are very weak, making this method difficult and often impractical for this compound itself. It is more applicable to chiral molecules with Lewis basic sites.

Conceptual Workflow for NMR with CSA

NMR_CSA_Workflow start Racemic this compound (R and S) add_csa Add Chiral Solvating Agent (CSA) (e.g., Eu(hfc)3) start->add_csa complex Formation of Transient Diastereomeric Complexes [R-CSA] and [S-CSA] add_csa->complex Weak, non-covalent interaction nmr Acquire 1H NMR Spectrum complex->nmr result Observe Splitting of Signals (Distinct Chemical Shifts for R and S) nmr->result

Caption: Conceptual workflow for resolving enantiomers using NMR with a CSA.

Comparative Summary and Recommendations

The optimal method for determining the absolute configuration of this compound depends on the specific research goal, available instrumentation, and whether a reference standard is available.

Technique Principle Advantages Limitations Best For
Optical Rotation (OR) Measures rotation of plane-polarized light.Fast, simple, non-destructive.Requires a known standard; low sensitivity for alkanes.Quick confirmation of enantiomeric purity against a known sample.
Vibrational Circular Dichroism (VCD) Measures differential absorption of circularly polarized IR light.Determines absolute configuration ab initio; no derivatization needed.Requires specialized equipment and complex quantum chemical calculations.Unambiguous de novo determination when no standard is available.
Chiral Gas Chromatography (GC) Physical separation on a chiral stationary phase.Excellent for determining enantiomeric ratio (e.r.); high sensitivity.Requires an authenticated standard for peak assignment; column selection is critical.Accurate quantification of enantiomeric excess and preparative separation.
NMR with Chiral Solvating Agent (CSA) Formation of transient diastereomeric complexes.Provides structural information.Very difficult for non-polar alkanes due to weak interactions; low resolution.Generally not recommended for this compound; better for functionalized molecules.

Recommendation:

  • For routine quality control where an authenticated standard is available, Chiral GC is the most robust and quantitative method. It provides a direct measure of the enantiomeric ratio.

  • For the unambiguous, de novo determination of the absolute configuration of a newly synthesized sample of this compound, Vibrational Circular Dichroism (VCD) is the superior method. The comparison of the experimental spectrum with DFT-calculated spectra for the (R) and (S) enantiomers provides a definitive and publishable assignment of the absolute configuration.

References

  • Polavarapu, P. L. (2002). Vibrational Circular Dichroism: A New Tool for the Stereochemical Characterization of Chiral Molecules. Angewandte Chemie International Edition, 41(23), 4544-4547. [Link]

A Comparative Guide to the Reaction Kinetics of 3-Methylhexane

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of reaction kinetics using 3-methylhexane, providing supporting experimental data for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide provides an in-depth comparative analysis of the reaction kinetics of this compound, a branched-chain isomer of heptane.[1] Understanding the kinetic behavior of branched alkanes is fundamental in fields ranging from combustion science, where they are key components of gasoline and jet fuels, to organic synthesis, where they serve as model compounds.[2][3] This guide moves beyond a simple recitation of facts to explain the causal relationships between molecular structure, experimental methodology, and observed reactivity, grounded in authoritative data.

We will explore the kinetics of this compound through two primary reaction regimes critical to its industrial and scientific relevance: low-temperature oxidation and high-temperature pyrolysis. Its performance will be contextualized by comparing it with other C6 and C7 isomers, particularly the five isomers of hexane, which provide a foundational framework for understanding the impact of branching on alkane reactivity.[2][4]

The Influence of Molecular Structure on Reactivity

This compound (C₇H₁₆) is a branched alkane featuring a six-carbon backbone with a methyl group on the third carbon.[3] This structure, specifically the presence of a tertiary carbon-hydrogen (C-H) bond, is the primary determinant of its unique kinetic behavior compared to its straight-chain counterpart, n-heptane, or less branched isomers. The tertiary C-H bond is weaker than primary or secondary C-H bonds, making it a preferential site for hydrogen abstraction, the initial and often rate-limiting step in many reactions.[5] This structural feature directly influences ignition delay times, product distribution in pyrolysis, and selectivity in halogenation reactions.

Low-Temperature Oxidation: A Comparative View

The low-temperature oxidation of alkanes (approximately 550-800 K) is a complex, radical-driven process crucial for understanding autoignition phenomena like engine knock.[6][7][8] The reactivity in this regime is highly dependent on the fuel's molecular structure.

Causality of Experimental Choice: The Jet-Stirred Reactor (JSR)

To study these complex, multi-step reactions under controlled and well-mixed conditions, the Jet-Stirred Reactor (JSR) is the experimental apparatus of choice.[9] A JSR is an ideal continuously stirred-tank reactor that allows for the investigation of gas-phase kinetics by maintaining a uniform temperature and concentration of species throughout the reactor volume.[9][10] This setup is invaluable because it enables the isolation and quantification of key reactive intermediates, such as cyclic ethers and ketohydroperoxides, which are hallmarks of low-temperature alkane oxidation.[6][7][8] The ability to sample and analyze the reactor mixture at various temperatures provides detailed species concentration profiles, which are essential for validating and refining detailed kinetic models.[10][11]

JSR_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Stage cluster_analysis Product Analysis Fuel This compound (Liquid) Vaporizer Controlled Vaporizer Fuel->Vaporizer Oxidizer O₂/Diluent (Gas) Mixer Gas Mixer Oxidizer->Mixer Vaporizer->Mixer JSR Jet-Stirred Reactor (550-1100 K, 1-10 atm) Mixer->JSR Premixed Reactants Sampling Molecular Beam Sampling JSR->Sampling Reaction Products Analytics GC / MS / SVUV-PIMS Sampling->Analytics caption Fig. 1: Generalized Experimental Workflow for a Jet-Stirred Reactor Study.

Caption: Fig. 1: Generalized Experimental Workflow for a Jet-Stirred Reactor Study.

Experimental Protocol: JSR Oxidation of this compound
  • Reactant Preparation: A liquid mixture of this compound is vaporized at a controlled rate. This vapor is then mixed with a gaseous stream of oxygen (O₂) and an inert diluent (e.g., Argon) to achieve the desired stoichiometric conditions (equivalence ratio, φ).[7]

  • Reaction: The premixed gases are introduced into a heated, fused silica JSR operating at a constant pressure (e.g., 1-10 atm) and residence time. The temperature is systematically varied across the low-temperature regime (e.g., 550-1000 K).[7]

  • Sampling & Analysis: A small, continuous sample of the reacting mixture is extracted from the reactor, typically through a sonic probe to rapidly quench the reactions.[10] The sample is then analyzed using techniques like gas chromatography (GC) for stable species and Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS) to identify and quantify highly reactive intermediates.[6][7]

  • Data Acquisition: Mole fraction profiles of the fuel, oxidizer, and various intermediate and final products are recorded as a function of temperature.

Comparative Kinetics: Reactivity of Alkane Isomers

Studies comparing the low-temperature oxidation of hexane isomers in a JSR provide a clear framework for understanding the reactivity of this compound. At temperatures below 800 K, reactivity generally decreases with increased branching.[7]

Alkane IsomerMolecular StructureRelative Reactivity (Low Temp)Key Observation
n-HexaneStraight ChainHighestMost reactive isomer below 800 K.[7]
2-MethylpentaneSingle BranchMediumLess reactive than n-hexane.[7]
3-Methylpentane Single BranchMediumSimilar reactivity to 2-methylpentane.[7]
2,2-DimethylbutaneDouble Branch (Quaternary C)LowLess reactive than methylpentanes.[7]
2,3-DimethylbutaneDouble Branch (Tertiary C's)LowestLeast reactive isomer.[7]
Table 1: Comparison of Low-Temperature Oxidation Reactivity of Hexane Isomers in a JSR. Data synthesized from literature.[7]

This compound, as a C7 analog to 3-methylpentane, follows this trend. Its single branch makes it less reactive than n-heptane but more reactive than more highly branched dimethylpentane isomers. This is because while the tertiary C-H site is easily abstractable, the subsequent radical propagation pathways that lead to autoignition are sometimes inhibited by the branched structure.[2] The formation of specific cyclic ethers and other oxygenated intermediates is highly dependent on the structure of the parent alkane.[6][7]

LTO_Pathway RH Alkane (e.g., this compound) R_rad Alkyl Radical (R•) RH->R_rad + OH•, -H₂O ROO_rad Alkylperoxy Radical (ROO•) R_rad->ROO_rad + O₂ (1st Addition) QOOH_rad Hydroperoxyalkyl Radical (•QOOH) ROO_rad->QOOH_rad Isomerization O2QOOH O₂QOOH Radical QOOH_rad->O2QOOH + O₂ (2nd Addition) KHP Ketohydroperoxide (KHP) + OH• O2QOOH->KHP Isomerization & Decomposition KHP->KHP Chain Branching caption Fig. 2: Simplified Low-Temperature Oxidation Pathway.

Caption: Fig. 2: Simplified Low-Temperature Oxidation Pathway.

High-Temperature Pyrolysis: Unimolecular Decomposition

Pyrolysis is the thermal decomposition of a molecule in the absence of an oxidizer. For alkanes, this process is dominated by C-C bond fission and is critical for understanding fuel cracking and soot precursor formation.[12][13]

Causality of Experimental Choice: The Shock Tube

To investigate very fast, high-temperature gas-phase reactions (T > 1000 K), the shock tube is an indispensable tool.[14] It allows for the near-instantaneous and homogeneous heating of a gas mixture to a precise temperature and pressure for a very short, well-defined period.[14][15] This is achieved by passing a shock wave through the reactant gas mixture.[14] This method is ideal for measuring global kinetic parameters like ignition delay times and for tracking the time-histories of key species in the initial stages of decomposition, providing data under conditions relevant to internal combustion engines and gas turbines.[2][16]

Shock_Tube_Workflow cluster_setup Shock Tube Setup cluster_process Experimental Process cluster_analysis Data Acquisition Driver Driver Section (High-Pressure He) Diaphragm Diaphragm Driver->Diaphragm Driven Driven Section (Low-Pressure Reactant Mixture) Diaphragm->Driven Rupture Diaphragm Rupture Shock Incident Shock Wave Propagates Rupture->Shock Reflection Shock Reflects (Rapid Heating & Compression) Shock->Reflection Sensors Pressure Sensors Reflection->Sensors Laser Laser Absorption Spectroscopy Reflection->Laser Data Species Time-Histories Ignition Delay Time Sensors->Data Laser->Data caption Fig. 3: Schematic of a Single-Pulse Shock Tube Experiment.

Caption: Fig. 3: Schematic of a Single-Pulse Shock Tube Experiment.

Experimental Protocol: Shock Tube Pyrolysis of this compound
  • Preparation: The shock tube is divided into a high-pressure "driver" section (filled with a light gas like helium) and a low-pressure "driven" section containing a dilute mixture of this compound in an inert gas (Argon).[12]

  • Initiation: The diaphragm separating the sections is ruptured, generating a shock wave that travels through the reactant mixture, rapidly heating and compressing it.[14]

  • Reaction: The shock wave reflects off the end wall of the tube, further heating and compressing the gas to the final target temperature and pressure, initiating pyrolysis. The reaction occurs over a timescale of milliseconds.[12][15]

  • Measurement: The progress of the reaction is monitored using optical and laser-based diagnostics. For example, laser absorption spectroscopy can be used to measure the concentration of the fuel and key products like ethylene and methane over time.[16][17] Pressure transducers and emission spectroscopy (e.g., OH* chemiluminescence) are used to determine ignition delay times.[18]

Comparative Kinetics: Ignition Delay Times

Ignition delay time (IDT) is a critical measure of a fuel's propensity to auto-ignite. Comparative studies of hexane isomers in shock tubes and rapid compression machines reveal that increased branching and more centrally located branches generally lead to longer IDTs, meaning lower reactivity.[2][4]

Fuel IsomerIDT at 800 K (approx.)IDT at 1100 K (approx.)Overall Reactivity (High Temp)
n-HexaneShortestShortestHighest
2-MethylpentaneIntermediateIntermediateHigh
3-Methylpentane IntermediateIntermediateHigh
2,3-DimethylbutaneLongerLongerLow
2,2-DimethylbutaneLongestLongestLowest
Table 2: Relative Ignition Delay Times (IDTs) for Hexane Isomers at Stoichiometric Conditions (φ=1) and 15 bar. Shorter IDT indicates higher reactivity. Data synthesized from published charts.[2][4]

This compound's behavior is analogous to that of 3-methylpentane. Its structure is more resistant to autoignition than straight-chain alkanes, giving it a higher octane number, a desirable quality for gasoline.[3][19] The branching inhibits certain chain-propagation pathways that are efficient in linear alkanes, thus increasing the time required for ignition.[2]

Conclusion

The reaction kinetics of this compound are a direct consequence of its molecular structure. Its single tertiary C-H bond provides a reactive site for initiation, but its overall branched structure moderates its reactivity compared to linear alkanes.

  • In low-temperature oxidation , studied effectively in Jet-Stirred Reactors , this compound is less reactive than n-heptane due to the influence of its branched structure on radical propagation pathways.

  • In high-temperature pyrolysis and combustion , investigated using Shock Tubes , this compound exhibits longer ignition delay times and thus lower reactivity than its linear counterparts, making it a valuable component in fuel formulations for preventing engine knock.

This comparative analysis, grounded in established experimental methodologies, demonstrates that a nuanced understanding of an alkane's structure is paramount for predicting its kinetic behavior. The protocols and data presented here provide a validated framework for researchers engaged in combustion modeling, catalyst development, and the design of synthetic pathways.

References

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  • MDPI. (n.d.). A Comparative Study of Kinetic Reaction Schemes for the Isomerization Process of the C6 Series. [Link]

  • HAL Open Science. (2014). Experimental investigation of the low temperature oxidation of the five isomers of hexane. [Link]

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  • ResearchGate. (2025). Experimental and kinetic modelling studies of 3,4-dimethylhexane pyrolysis: Effect of methyl side chain positions on dimethylhexane pyrolysis | Request PDF. [Link]

  • Homework.Study.com. (n.d.). (S)-3-Methylhexane undergoes radical bromination to yield optically inactive.... [Link]

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  • MIT DSpace. (n.d.). Detailed Reaction Mechanism for 350-400 C Pyrolysis of an Alkane, Aromatic, and Long-Chain Alkylaromatic Mixture. [Link]

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A Guide to Validating Theoretical Models with Experimental Data: A Case Study on 3-Methylhexane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating theoretical physicochemical models against experimental data, using the branched alkane 3-methylhexane as a practical example. For researchers, scientists, and professionals in drug development and chemical engineering, the rigorous validation of predictive models is not merely an academic exercise; it is a cornerstone of process design, safety assessment, and regulatory compliance. This document moves beyond a simple procedural outline to explore the causality behind methodological choices, ensuring a robust and self-validating approach to model verification.

The Imperative of Model Validation in Chemical Sciences

Theoretical models, from cubic equations of state to sophisticated quantitative structure-property relationship (QSPR) models, are indispensable tools for predicting the behavior of chemical substances where experimental data is scarce or inaccessible. However, the predictive power of any model is confined by its underlying assumptions and the empirical data used for its parameterization. Consequently, validating these models against reliable experimental data is a critical step to establish their accuracy and define their domain of applicability.

This compound (C₇H₁₆) serves as an ideal subject for this guide. As a common branched-chain alkane and a constituent of gasoline and solvents, its physicochemical properties—such as boiling point, vapor pressure, density, and viscosity—are well-documented, providing a solid foundation of experimental data for comparison.

Experimental Data Landscape for this compound

A thorough validation process begins with the collection of high-quality, peer-reviewed experimental data. These values serve as the "ground truth" against which theoretical predictions are measured. The following table summarizes key experimental properties for this compound, compiled from various authoritative sources.

PropertyValueConditionsSource(s)
Molecular Weight 100.20 g/mol N/A[1]
Normal Boiling Point 91.9 °C (365.05 K)1 atm[2][3]
Melting Point -119 °C (154.15 K)1 atm
Liquid Density 0.687 g/mL25 °C (298.15 K)
Vapor Pressure 61.5 mmHg (8.2 kPa)25 °C (298.15 K)[1]
14.7 kPa37.7 °C (310.85 K)[3]
Dynamic Viscosity 0.316 cP (mPa·s)25 °C (298.15 K)[4]
Critical Temperature (Tc) 262.05 °C (535.2 K)N/A[4]
Critical Pressure (Pc) 28.1 bar (2810 kPa)N/A[5][4]
Acentric Factor (ω) 0.324N/A[4]

Overview of Theoretical Prediction Models

A diverse array of theoretical models exists for estimating the physicochemical properties of hydrocarbons. We will focus on three prominent classes: Equations of State (EoS), Group Contribution Methods (GCM), and Quantitative Structure-Property Relationship (QSPR) models.

Equations of State (EoS)

EoS models provide a mathematical relationship between pressure, volume, and temperature for a given substance. They are particularly powerful for describing phase behavior, including vapor pressure and density.

  • Peng-Robinson (PR) EoS : The Peng-Robinson EoS is widely used in the chemical and petroleum industries for its accuracy in predicting the properties of pure fluids and mixtures, especially for nonpolar substances like hydrocarbons.[6][7][8] It improves upon earlier models by providing a more accurate representation of liquid density.

  • Soave-Redlich-Kwong (SRK) EoS : The SRK EoS is another cubic equation of state that is renowned for its utility in vapor-liquid equilibrium (VLE) calculations.[9][10][11] It is often the model of choice for systems containing hydrocarbons and light gases.[11]

Group Contribution Methods (GCM)

GCMs estimate properties by summing the contributions of a molecule's constituent functional groups.[12] This approach assumes that the contribution of each functional group to a given property is independent of its position within the molecule. While powerful for a wide range of compounds, their accuracy can be lower for molecules with significant steric hindrance or complex branching, where interactions between non-adjacent groups become important.[12][13]

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are regression or machine learning models that correlate a set of molecular descriptors (variables representing the constitutional, topological, and quantum-chemical features of a molecule) with a specific property.[14][15][16] The predictive power of a QSPR model is highly dependent on the quality and diversity of the dataset used for its training and validation.[17][18]

Methodologies: From Laboratory to Computation

A credible validation study requires transparent and reproducible methodologies for both experimental measurement and theoretical calculation.

Experimental Protocol: Viscosity Measurement using a Cannon-Fenske Viscometer

This protocol outlines the determination of kinematic viscosity, from which dynamic viscosity can be calculated using the liquid's density. The choice of a capillary viscometer is based on its high precision for Newtonian fluids like alkanes.

  • Preparation and Cleaning : Thoroughly clean the viscometer with a suitable solvent (e.g., heptane) followed by acetone, and dry with a stream of filtered air. The absence of residual solvent is critical, as even trace impurities can significantly alter viscosity.[19]

  • Sample Loading : Introduce a precise volume of this compound into the viscometer's larger tube, ensuring the liquid level is between the fill marks.

  • Temperature Equilibration : Submerge the viscometer in a constant-temperature water bath, maintaining the target temperature (e.g., 25.00 ± 0.02 °C) for at least 20 minutes to ensure thermal equilibrium. Precise temperature control is paramount as viscosity is highly temperature-dependent.[20]

  • Measurement : Using suction, draw the liquid up through the capillary tube past the upper timing mark. Release the suction and accurately measure the time it takes for the liquid meniscus to travel between the upper and lower timing marks.

  • Replicates : Repeat the measurement at least three times. The efflux times should agree within a specified tolerance (e.g., 0.2%) to ensure reproducibility.

  • Calculation : Calculate the kinematic viscosity (ν) using the equation: ν = C * t, where 't' is the average efflux time and 'C' is the viscometer calibration constant.

  • Dynamic Viscosity : Convert kinematic viscosity to dynamic viscosity (η) using the formula: η = ν * ρ, where 'ρ' is the experimentally determined density of this compound at the same temperature.

Computational Protocol: Vapor Pressure Prediction with Peng-Robinson EoS

This protocol details the steps to calculate the vapor pressure of this compound at 25 °C (298.15 K) using the PR EoS.

  • Gather Critical Properties : Obtain the critical temperature (Tc), critical pressure (Pc), and acentric factor (ω) for this compound from the literature (see Table 1). These parameters are essential inputs for the EoS.[5][4]

  • Define EoS Parameters : Calculate the substance-specific parameters 'a' and 'b' for the PR EoS using the critical properties. The parameter 'a' accounts for intermolecular attraction, while 'b' corrects for molecular volume.[8]

  • Set Fugacity Equality : The fundamental condition for vapor-liquid equilibrium is the equality of fugacity in the liquid (fᴸ) and vapor (fⱽ) phases.

  • Iterative Solution : At the given temperature (298.15 K), an iterative numerical method is employed to find the pressure (P_sat) at which fᴸ(P_sat) = fⱽ(P_sat). This typically involves:

    • Guessing an initial value for P_sat.

    • Solving the cubic EoS for the molar volumes of the liquid and vapor phases at the current P_sat.

    • Calculating the fugacity coefficients for both phases.

    • Adjusting P_sat based on the difference between the fugacities and repeating until convergence is achieved.

Visualization of the Validation Workflow

The following diagram illustrates the logical flow of the model validation process, from data acquisition to comparative analysis.

G cluster_data Data Acquisition cluster_model Theoretical Modeling cluster_analysis Validation & Analysis ExpData Gather Experimental Data (this compound) Compare Compare Predictions vs. Experimental Data ExpData->Compare CritProps Collect Critical Properties (Tc, Pc, ω) SelectModels Select Theoretical Models (EoS, GCM, QSPR) CritProps->SelectModels Predict Predict Properties SelectModels->Predict Predict->Compare ErrorAnalysis Calculate % Error & Assess Accuracy Compare->ErrorAnalysis Conclusion Draw Conclusions on Model Performance ErrorAnalysis->Conclusion

Caption: Workflow for validating theoretical models against experimental data.

Comparative Analysis: Model Predictions vs. Experimental Reality

The table below presents the predicted values for the normal boiling point and vapor pressure of this compound from our selected models, alongside the experimental data for a direct comparison.

PropertyExperimental ValuePeng-Robinson EoSSoave-Redlich-Kwong EoSGCM (Joback)
Normal Boiling Point 365.05 KN/AN/A363.8 K
% Error----0.34%
Vapor Pressure @ 298.15 K 8.2 kPa8.5 kPa8.7 kPaN/A**
% Error-+3.66% +6.10% -

*EoS models are not primarily used for direct boiling point prediction; they define the entire vapor pressure curve from which the boiling point (at 1 atm) can be determined. **Standard GCMs are typically used for properties like boiling point and critical properties, not vapor pressure at specific temperatures.

Discussion of Results
  • Boiling Point : The Group Contribution Method (Joback) provides a remarkably accurate prediction of the normal boiling point, with an error of less than 0.5%. This demonstrates the strength of GCMs for this specific property in relatively simple branched alkanes.

  • Vapor Pressure : Both the Peng-Robinson and Soave-Redlich-Kwong EoS models yield very reasonable predictions for the vapor pressure. The PR model shows slightly better agreement with the experimental value, which is consistent with its reputation for high accuracy in hydrocarbon systems.[6][7] The small positive errors suggest the models slightly overestimate the volatility of this compound at this temperature.

This comparative analysis underscores a crucial principle: no single model is universally superior. The choice of model should be dictated by the specific property of interest and the chemical nature of the substance being studied. EoS models excel at describing phase equilibria, while GCMs offer a simple yet effective route for estimating properties like boiling points.

Conclusion

The validation of theoretical models is a multi-faceted process that integrates the collection of reliable experimental data with a deep understanding of the theoretical frameworks being tested. As demonstrated with this compound, even well-established models like the Peng-Robinson EoS and Joback's GCM exhibit varying degrees of accuracy for different properties. This guide has provided a structured methodology for conducting such a validation, emphasizing the importance of rigorous experimental protocols, transparent computational steps, and critical analysis of the resulting data. For scientists and engineers, this continuous cycle of prediction, measurement, and validation is essential for building robust, reliable, and ultimately trustworthy scientific and industrial applications.

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3-Methylhexane for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemicals extends beyond the benchtop; it encompasses the entire lifecycle of a reagent, including its proper disposal. 3-Methylhexane, a common branched-chain alkane solvent and heptane isomer, presents significant hazards if managed improperly.[1] This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety standards and regulatory compliance. The causality behind each procedural step is explained to ensure a deep, functional understanding of the protocol's importance in protecting laboratory personnel and the environment.

Understanding the Hazard Profile of this compound: The "Why" Behind the Protocol

This compound is not merely a simple solvent; its physicochemical properties necessitate stringent disposal protocols. It is classified as a highly flammable liquid and vapor (OSHA/GHS Category 2), with a flashpoint of approximately -1.1°C (30°F).[2][3] This means that at or above this temperature, it can release enough vapor to form an ignitable mixture with air. Consequently, even at standard room temperature, an ignition source can lead to a fire or explosion.[4]

Beyond its flammability, this compound poses several health and environmental risks:

  • Aspiration Hazard: If swallowed, it can be fatal as it may enter the airways and cause severe lung damage (chemical pneumonitis).[2][5]

  • Skin Irritation: Prolonged or repeated contact can cause significant skin irritation.[3][5]

  • Neurological Effects: Inhalation of vapors may cause drowsiness and dizziness, indicating its potential as a central nervous system depressant.[2][6]

  • Aquatic Toxicity: The compound is very toxic to aquatic life with long-lasting effects, making its containment and prevention from entering waterways a critical environmental responsibility.[3][5]

Adherence to the following disposal procedures is, therefore, not just a matter of regulatory compliance but a fundamental aspect of responsible science and risk mitigation.

Immediate Safety and Handling for Waste Accumulation

Before disposal begins, the collection of this compound waste must be handled with the same care as the pure reagent.

Personal Protective Equipment (PPE): A baseline of appropriate PPE is non-negotiable. This includes:

  • Eye Protection: Wear chemical splash goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A flame-retardant lab coat is required.

  • Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood to prevent inhalation of vapors.[7]

Work Area Precautions:

  • Eliminate Ignition Sources: Prohibit all open flames, spark-producing equipment, and hot surfaces from the vicinity.[4][8]

  • Use Non-Sparking Tools: When transferring waste, use tools made of non-sparking materials (e.g., brass, bronze).[7]

  • Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, ensure containers are properly grounded and bonded during transfer of the liquid.[4]

Quantitative Data Summary for this compound

For quick reference and accurate completion of hazardous waste manifests, the following data is essential.

PropertyValueSource
CAS Number 589-34-4
Molecular Formula C₇H₁₆[2]
Molecular Weight 100.20 g/mol
Physical State Colorless Liquid[6]
Boiling Point 91°C (196°F)[9]
Flash Point -1.1°C (30°F)[3]
Density 0.687 g/mL at 25°C[9]
GHS Hazard Codes H225, H304, H315, H336, H410[2][5][10]

Step-by-Step Disposal Protocol

Disposal must be conducted in accordance with national and local regulations for hazardous waste, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][11] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[4]

Step 1: Waste Segregation and Container Selection

The principle of waste segregation is fundamental to preventing dangerous chemical reactions.

  • Action: Designate a specific waste container solely for this compound and compatible halogen-free hydrocarbon solvents. Do not mix with incompatible waste streams (e.g., acids, bases, oxidizers).

  • Causality: Mixing flammable hydrocarbons with oxidizers can create a significant fire or explosion hazard. Segregation prevents unforeseen reactions and ensures the waste can be processed safely by the disposal facility.

  • Container: The container must be constructed of a material compatible with this compound (e.g., glass or high-density polyethylene) and have a tightly sealing cap.[12]

Step 2: Proper Labeling of Waste Containers

Clear and accurate labeling is a critical compliance and safety step.

  • Action: Immediately upon starting a waste container, label it clearly with:

    • The words "Hazardous Waste "[7]

    • The full chemical name: "This compound "

    • A list of all components and their approximate percentages if it is a mixed waste stream.

    • The appropriate hazard pictograms: Flame, Health Hazard, Irritant, and Environmental Hazard.[2][5]

  • Causality: This labeling provides immediate visual identification of the container's contents and associated hazards for all laboratory personnel and for the hazardous waste technicians who will handle it. It is a primary requirement of the EPA and OSHA.[8]

Step 3: Safe Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Action: Store the sealed waste container in a cool, dry, well-ventilated area away from heat and ignition sources.[13] The container should be placed within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.

  • Causality: Secondary containment is a crucial safeguard against spills, preventing the spread of a flammable and environmentally toxic liquid. Storing away from heat sources minimizes vapor pressure buildup inside the container. OSHA regulations strictly limit the quantity of flammable liquids that can be stored outside of a rated flammable storage cabinet.[14][15]

Step 4: Arranging for Professional Disposal

The final step is the transfer of waste to trained professionals.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[7][12][13] Provide them with an accurate description of the waste.

  • Causality: Hazardous waste disposal is a highly regulated process that requires specialized knowledge, equipment, and permits. Licensed contractors are equipped to transport and dispose of the material in a way that is safe and compliant with all federal and state regulations.[16][17]

Step 5: Documentation

Maintain meticulous records.

  • Action: Keep a log of the amount of this compound waste generated and the date it is collected for disposal. Retain all paperwork, including the hazardous waste manifest provided by the disposal company.[7]

  • Causality: This documentation is essential for regulatory compliance, allowing your institution to track its hazardous waste generation and prove that it has been managed and disposed of properly.[17]

Emergency Procedures for Spills

In the event of a this compound spill, immediate and correct action is critical.

  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Use a non-combustible absorbent material (e.g., sand, vermiculite, or a commercial solvent spill pad) to contain the liquid.[18][19]

    • Collect the contaminated absorbent using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert all nearby personnel.

    • Remove all sources of ignition.

    • Contact your institution's emergency response team or EHS department immediately. Do not attempt to clean it up yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G start Generate This compound Waste ppe_check Step 1: Don Correct PPE (Goggles, Gloves, Lab Coat) start->ppe_check fume_hood Step 2: Work in Chemical Fume Hood ppe_check->fume_hood container_prep Step 3: Select & Label Approved Waste Container fume_hood->container_prep transfer Step 4: Transfer Waste (Use non-sparking tools) container_prep->transfer seal_store Step 5: Seal Container & Place in Secondary Containment in Satellite Accumulation Area transfer->seal_store No Spills spill Spill Occurs transfer->spill ehs_contact Step 6: Contact EHS for Waste Pickup seal_store->ehs_contact documentation Step 7: Complete & Retain Waste Manifest/Log ehs_contact->documentation end_process Disposal Process Complete documentation->end_process spill_small Small Spill Procedure: Absorb with inert material, collect as hazardous waste spill->spill_small Small & Contained? spill_large Large Spill Procedure: Evacuate & Call EHS spill->spill_large Large or Uncontained? spill_small->seal_store

Caption: Workflow for safe handling and disposal of this compound waste.

By integrating these procedures into your standard laboratory operations, you build a self-validating system of safety and compliance, ensuring that the lifecycle of this compound is managed with the scientific rigor it demands.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methylhexane

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of the modern laboratory, the safe handling of chemical reagents is a non-negotiable cornerstone of scientific integrity and personal safety. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with 3-Methylhexane. Our objective is to move beyond mere compliance, fostering a deep understanding of why specific measures are necessary, thereby building a culture of intrinsic safety.

Understanding the Hazard Profile of this compound

This compound, an isomer of heptane, is a highly flammable, colorless liquid with a characteristic solvent odor.[1][2] A thorough risk assessment is the foundation of any safety protocol. The primary hazards associated with this compound are:

  • High Flammability: It is a highly flammable liquid and vapor, with a low flash point, meaning it can ignite at ambient temperatures.[1] Vapors are heavier than air and can travel to a source of ignition and flash back.

  • Aspiration Hazard: If swallowed, it can be fatal as it may enter the airways and cause lung damage.[1]

  • Skin Irritation: Prolonged or repeated contact can cause skin irritation.[1]

  • Respiratory Tract Irritation and Central Nervous System (CNS) Depression: Inhalation of vapors may cause respiratory tract irritation, drowsiness, and dizziness.[1][3] High concentrations can lead to CNS depression.

  • Aquatic Toxicity: It is very toxic to aquatic life with long-lasting effects.[1]

Key Physical and Chemical Properties

A clear understanding of this compound's properties is crucial for implementing appropriate safety measures.

PropertyValueSource
CAS Number589-34-4[1]
Molecular FormulaC₇H₁₆[3]
Molecular Weight100.20 g/mol
Boiling Point91 °C (195.8 °F)
Melting Point-119 °C (-182.2 °F)
Flash Point-3 °C (26.6 °F)
Autoignition Temperature279 °C (534.2 °F)
Explosive LimitsLower: 1.0% Upper: 7.0%
Vapor Pressure61.5 mm Hg[4]
Density0.687 g/mL at 25 °C

The Core of Protection: A Multi-Layered PPE Strategy

The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that must be tailored to the specific experimental conditions, including the quantity of this compound being used, the duration of exposure, and the potential for splashes or aerosol generation.

Foundational PPE: The Non-Negotiables

For any work involving this compound, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles are essential to protect the eyes from splashes and vapors. In situations with a higher risk of splashing, a face shield worn over the goggles provides an additional layer of protection.[5]

  • Hand Protection: Appropriate chemical-resistant gloves must be worn to prevent skin contact. Nitrile gloves are a common choice for splash protection, but for prolonged contact or immersion, gloves with a higher level of resistance, such as those made of neoprene or a nitrile/neoprene blend, should be considered.[6] Always inspect gloves for signs of degradation or perforation before use and practice proper removal techniques to avoid contaminating your hands.

  • Protective Clothing: A flame-retardant lab coat should be worn over personal clothing. For larger-scale operations or where significant splashing is a risk, chemical-resistant aprons or coveralls are recommended.[6]

Respiratory Protection: A Risk-Based Approach

This compound should always be handled in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[5] If the concentration of this compound in the air is likely to exceed occupational exposure limits, or if work must be conducted outside of a fume hood, respiratory protection is required.

Occupational Exposure Limits (OELs) for this compound:

OrganizationTWASTEL
ACGIH400 ppm500 ppm
NIOSH100 ppm (for related isomers)Not Established
OSHA500 ppm (for related isomers)Not Established

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit

The selection of a respirator must be based on the potential airborne concentration of this compound. All personnel required to wear respirators must be part of a comprehensive respiratory protection program that includes medical evaluation, fit-testing, and training, in accordance with OSHA's 29 CFR 1910.134 standard.

PPE Selection Workflow

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling this compound AssessQuantity Assess Quantity and Task Start->AssessQuantity AssessSplash Potential for Splash? AssessQuantity->AssessSplash AssessVentilation Adequate Ventilation (Fume Hood)? AssessSplash->AssessVentilation FaceShield Add Face Shield AssessSplash->FaceShield Yes BasePPE Mandatory: - Chemical Splash Goggles - Chemical-Resistant Gloves - Flame-Retardant Lab Coat AssessVentilation->BasePPE Respirator Use NIOSH-Approved Respirator (Consult Respiratory Protection Program) AssessVentilation->Respirator No Proceed Proceed with Caution BasePPE->Proceed FaceShield->BasePPE Respirator->BasePPE

Caption: A flowchart outlining the risk-based selection of PPE for handling this compound.

Operational Plans: From Benchtop to Disposal

Safe handling of this compound extends beyond the correct use of PPE. It encompasses the entire lifecycle of the chemical within the laboratory, from storage to disposal.

Handling and Storage
  • Ignition Sources: Keep this compound and its containers away from heat, sparks, open flames, and other ignition sources.[1][7] Use spark-proof tools and explosion-proof equipment.[5]

  • Grounding and Bonding: To prevent the buildup of static electricity, which can be an ignition source, containers must be grounded and bonded when transferring the liquid.[8]

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[1] Storage cabinets should be specifically designed for flammable materials.[7][9]

Spill Response

In the event of a spill, immediate and correct action is crucial to mitigate the risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Remove Ignition Sources: Immediately remove all sources of ignition from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to contain the liquid.[1]

  • Cleanup: Using non-sparking tools, carefully collect the absorbed material and place it into a sealed, properly labeled container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.

Spill Response Workflow

Spill_Response_Workflow This compound Spill Response Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Ignition Remove Ignition Sources Alert->Ignition Ventilate Ensure Ventilation Ignition->Ventilate AssessSize Assess Spill Size Ventilate->AssessSize SmallSpill Small Spill AssessSize->SmallSpill Small LargeSpill Large Spill AssessSize->LargeSpill Large Contain Contain with Inert Absorbent SmallSpill->Contain Emergency Contact Emergency Response LargeSpill->Emergency Collect Collect with Non-Sparking Tools Contain->Collect Dispose Package for Hazardous Waste Disposal Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate End End Decontaminate->End Emergency->End

Caption: A step-by-step workflow for responding to a this compound spill.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.[1][5]

  • Waste Collection: Designate a specific, properly labeled, and sealed container for the collection of this compound waste.[10] The container must be compatible with flammable hydrocarbons.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[10]

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Professional Disposal: Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10] Under no circumstances should this compound be disposed of down the drain or in regular trash.[10][11]

Conclusion: Fostering a Culture of Safety

The responsible use of this compound in a research or development setting is predicated on a comprehensive understanding of its hazards and the diligent application of appropriate safety protocols. This guide provides the foundational knowledge and procedural steps to ensure that your work can proceed with the highest degree of safety. By internalizing the principles outlined herein, you contribute to a laboratory environment where scientific advancement and personal well-being are held in the highest regard.

References

  • Material Safety Data Sheet this compound, 99%. (n.d.). Exposome-Explorer.
  • OSHA. (2025). Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines.
  • Frontline Data Solutions. (n.d.). Flammable Liquid Storage: Essential OSHA Guidelines.
  • Safety data sheet: this compound. (2023).
  • Safety Data Sheet: this compound. (2024).
  • 3M. (2019). Safety Data Sheet: 3M™ High Power Brake Cleaner.
  • U.S. Chemical Safety Board. (2025). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
  • Haz-Map. (n.d.). This compound.
  • U.S. Compliance. (n.d.). Osha requirements for storing flammable liquids.
  • OSHA. (n.d.). 1926.152 - Flammable liquids.
  • ChemicalBook. (2025). This compound.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: this compound.
  • Sigma-Aldrich. (n.d.). This compound 99%.
  • Benchchem. (n.d.). Proper Disposal of 3,3,4-Trimethylhexane: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Application Notes and Protocols for Personal Protective Equipment (PPE) when working with 3-Hexene.
  • MIT. (n.d.). Procedure for disposing of hazardous waste.

Sources

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